Product packaging for trans-2-Fluorocyclopropanecarboxylic acid(Cat. No.:CAS No. 130340-04-4)

trans-2-Fluorocyclopropanecarboxylic acid

Cat. No.: B174435
CAS No.: 130340-04-4
M. Wt: 104.08 g/mol
InChI Key: HZQKMZGKYVDMCT-PWNYCUMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

trans-2-Fluorocyclopropanecarboxylic acid is a valuable fluorinated cyclopropane building block in medicinal chemistry and pharmaceutical research. The introduction of a fluorine atom into a molecule can significantly enhance its lipophilicity, which improves membrane permeability and metabolic stability, making this compound a crucial intermediate in the design of bioactive molecules . This scaffold is a key synthetic precursor to fluorocyclopropylamine, a critical component in the structure of several advanced pharmaceuticals. Notably, fluorinated cyclopropane motifs are present in new-generation quinolone antibacterial agents, such as sitafloxacin, which relies on a monofluorocyclopropane-containing side chain for its potent activity . The unique stereochemistry and physicochemical properties of the trans-2-fluoro configuration are exploited to fine-tune the biological activity and pharmacokinetic profiles of drug candidates. Beyond its use in antibiotics, this fluorinated carboxylic acid serves as a versatile synthon in cutting-edge research areas, including the development of Proteolysis Targeting Chimeras (PROTACs). In this innovative technology, it can contribute to the synthesis of ligands for E3 ubiquitin ligases, enabling the targeted degradation of disease-causing proteins . This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5FO2 B174435 trans-2-Fluorocyclopropanecarboxylic acid CAS No. 130340-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-2-fluorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQKMZGKYVDMCT-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130340-04-4
Record name rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of trans-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Fluorocyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid cyclopropane scaffold, combined with the unique electronic properties of the fluorine atom, makes it an attractive moiety for the design of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic pathways to access this important molecule, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Key Synthetic Pathways

Two principal synthetic routes have been established for the preparation of this compound: a five-step synthesis commencing from allyl alcohol and a stereoselective approach involving the oxidation of a trans-2-fluorocyclopropyl methanol intermediate.

Pathway 1: Multi-step Synthesis from Allyl Alcohol

A reliable five-step synthesis of 2-fluorocyclopropanecarboxylic acid starting from allyl alcohol has been reported with an overall yield of approximately 35.3%[1]. This pathway involves the protection of the hydroxyl group, a diastereoselective cyclopropanation, deprotection, and subsequent functional group manipulations to afford the target carboxylic acid.

Logical Workflow for Synthesis from Allyl Alcohol

A Allyl Alcohol B Allyl Benzyl Ether A->B Benzylation C 1-Bromo-1-fluoro-2-(benzyloxymethyl)cyclopropane B->C Cyclopropanation D 2-Fluoro-2-(benzyloxymethyl)cyclopropane C->D Debromination E (2-Fluorocyclopropyl)methanol D->E Debenzylation F This compound E->F Oxidation

Figure 1: Synthesis of this compound from Allyl Alcohol.

Step 1: Benzylation of Allyl Alcohol

  • Procedure: To a stirred mixture of allyl alcohol, solid potassium hydroxide pellets, and a catalytic amount of tetrabutylammonium iodide (TBAI), benzyl bromide is added. The reaction is stirred at room temperature.[2]

  • Optimized Conditions: The use of solid KOH without a solvent has been shown to be an efficient method for benzylation.[2]

  • Work-up: After completion of the reaction (monitored by TLC), the mixture is filtered, and the excess benzyl bromide is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2]

Reactant/ReagentMolar RatioNotes
Allyl Alcohol1.0Starting material
Benzyl Bromide1.1 - 1.5Benzylating agent
Potassium Hydroxide2.0Base
TBAI0.05Phase-transfer catalyst

Table 1: Reagents for Benzylation of Allyl Alcohol.

Step 2: Cyclopropanation of Allyl Benzyl Ether

  • Procedure: The cyclopropanation of allyl benzyl ether is achieved using dibromofluoromethane (CHFBr₂) and a base under phase-transfer catalysis.

  • Optimized Conditions: The optimal molar ratio of allyl benzyl ether to dibromofluoromethane is 1:1.2, with benzyl triethylammonium chloride as the phase-transfer catalyst.[1]

  • Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product, a mixture of diastereomers, is carried forward to the next step.

Reactant/ReagentMolar RatioNotes
Allyl Benzyl Ether1.0Substrate
Dibromofluoromethane1.2Carbene precursor
Base (e.g., NaOH)Excess
Benzyl triethylammonium chlorideCatalyticPhase-transfer catalyst

Table 2: Reagents for Cyclopropanation.

Step 3: Debromination

  • Procedure: The resulting 1-bromo-1-fluorocyclopropane derivative is debrominated to afford the 2-fluorocyclopropane.

  • Optimized Conditions: Zinc powder is an effective reducing agent for this transformation, with the reaction being carried out at 70°C.[1]

  • Work-up: The reaction mixture is filtered to remove excess zinc, and the filtrate is concentrated. The crude product is then purified.

Step 4: Debenzylation

  • Procedure: The benzyl protecting group is removed to yield (2-fluorocyclopropyl)methanol. A mild and chemoselective method involves the use of boron trichloride (BCl₃) in the presence of a cation scavenger.[1][3]

  • Experimental Details: To a solution of the benzyl ether and pentamethylbenzene in dry CH₂Cl₂ at -78°C, a solution of BCl₃ in CH₂Cl₂ is added dropwise. After completion, the reaction is quenched.[3]

  • Work-up: The reaction is quenched with a mixture of THF and saturated aqueous NaHCO₃. The organic layer is separated, dried, and concentrated. The product can be purified by column chromatography.[3]

Reactant/ReagentMolar RatioNotes
Benzyl Ether1.0Substrate
BCl₃1.1 - 2.0Deprotecting agent
Pentamethylbenzene3.0Cation scavenger

Table 3: Reagents for Debenzylation.

Step 5: Oxidation to Carboxylic Acid

  • Procedure: The final step is the oxidation of the primary alcohol, (2-fluorocyclopropyl)methanol, to the corresponding carboxylic acid.

  • Optimized Conditions: The oxidation can be carried out using Jones reagent (CrO₃ in sulfuric acid and acetone) or a TEMPO-mediated oxidation.[4][5] For the synthesis from allyl alcohol, a mixed solvent of acetone and water (4:1 volume ratio) was found to be optimal for the oxidation step.[1]

  • Jones Oxidation Protocol: To a solution of the alcohol in acetone, Jones reagent is added dropwise at 0°C. The reaction is monitored by the color change from orange to green.[6][7]

  • TEMPO-mediated Oxidation Protocol: A two-step, one-pot procedure can be employed. The alcohol is first treated with NaOCl and TEMPO under phase-transfer conditions, followed by oxidation with NaClO₂.[8]

  • Work-up: After the Jones oxidation, the excess oxidant is quenched with isopropanol, and the mixture is filtered. The filtrate is extracted, and the organic layer is washed, dried, and concentrated. For the TEMPO-mediated oxidation, the reaction is quenched with aqueous Na₂SO₃, and the product is extracted after acidification.[8][9] The final product, this compound, is often a solid and can be purified by recrystallization.[10]

Oxidation MethodKey ReagentsTypical Yield
Jones OxidationCrO₃, H₂SO₄, AcetoneHigh
TEMPO/NaOCl/NaClO₂TEMPO, NaOCl, NaClO₂High

Table 4: Comparison of Oxidation Methods.

Pathway 2: Enantioselective Cyclopropanation and Subsequent Oxidation

An alternative and stereoselective route involves the enantioselective cyclopropanation of a fluoro-substituted allylic alcohol to produce a chiral trans-2-fluorocyclopropyl methanol, which is then oxidized to the desired carboxylic acid. This pathway is particularly advantageous for obtaining enantiomerically pure this compound.

Logical Workflow for Enantioselective Synthesis

A Fluoro-substituted Allylic Alcohol B trans-2-Fluorocyclopropyl Methanol A->B Enantioselective Cyclopropanation C This compound B->C Oxidation

Figure 2: Enantioselective Synthesis of this compound.

Step 1: Enantioselective Cyclopropanation

  • Procedure: An enantioselective Simmons-Smith cyclopropanation reaction using a chiral dioxaborolane ligand can be employed to synthesize 2- and 3-fluorocyclopropanes with high enantioselectivity.

  • General Protocol: To a stirred solution of freshly distilled CH₂I₂ in CH₂Cl₂ at 0°C, Et₂Zn is added dropwise. After stirring, a solution of the fluoro-substituted allylic alcohol and the chiral dioxaborolane ligand in CH₂Cl₂ is added. The reaction mixture is stirred at 0°C and then allowed to warm to room temperature.

  • Quantitative Data: This method has been reported to yield fluorocyclopropanes in high yields and with excellent enantioselectivities (>90% ee).

Reactant/ReagentMolar RatioNotes
Fluoro-allylic Alcohol1.0Substrate
CH₂I₂4.46Methylene source
Et₂Zn2.32Zinc source
Chiral Dioxaborolane Ligand1.1Chiral auxiliary

Table 5: Reagents for Enantioselective Cyclopropanation.

Step 2: Oxidation of trans-2-Fluorocyclopropyl Methanol

  • Procedure: The resulting trans-2-fluorocyclopropyl methanol is oxidized to the carboxylic acid using standard methods as described in Pathway 1, Step 5. Both Jones oxidation and TEMPO-mediated oxidation are suitable for this transformation.

  • Considerations: The choice of oxidant should be made based on the presence of other functional groups in the molecule. TEMPO-mediated oxidation is generally milder and tolerates a wider range of functional groups.[8]

Data Summary

Synthesis PathwayKey Intermediate(s)Overall YieldStereoselectivityKey Advantages
From Allyl AlcoholAllyl benzyl ether, (2-Fluorocyclopropyl)methanol~35.3%[1]Diastereoselective cyclopropanationReadily available starting material, established route.
Enantioselectivetrans-2-Fluorocyclopropyl methanolHighHigh enantioselectivity (>90% ee)Access to enantiomerically pure product.

Table 6: Comparison of Synthetic Pathways.

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of this compound. The five-step synthesis from allyl alcohol offers a reliable and scalable route, while the enantioselective cyclopropanation approach provides access to highly enantioenriched material. The provided experimental protocols and quantitative data are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the efficient and reproducible synthesis of this important fluorinated building block.

References

physicochemical properties of trans-2-Fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of trans-2-Fluorocyclopropanecarboxylic Acid

This technical guide provides a detailed overview of the physicochemical properties of this compound, a key building block in modern drug discovery. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide combines predicted values from chemical suppliers with established experimental protocols for property determination.

Chemical Identity

IdentifierValue
IUPAC Name trans-2-fluorocyclopropane-1-carboxylic acid
Synonyms (1R,2S)-2-fluorocyclopropane-1-carboxylic acid; (trans)-2-Fluorocyclopropanecarboxylic acid
CAS Number 130340-04-4
Molecular Formula C₄H₅FO₂
Molecular Weight 104.08 g/mol
SMILES O=C(O)C1C(F)C1
InChI InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1

Physicochemical Properties

Quantitative physicochemical data for this compound is not widely available in published literature. The following table summarizes predicted values from chemical suppliers and calculated topological parameters. These values are useful for initial computational models and guiding experimental design but should be confirmed experimentally.

Table 2.1: Predicted Physicochemical Data

PropertyPredicted ValueSource
Melting Point 41-42 °C[1]
Boiling Point 202.3 ± 33.0 °C[1]
pKa 4.00 ± 0.11[1]
Density 1.35 ± 0.1 g/cm³[1]

Table 2.2: Calculated Topological and Molecular Properties

PropertyValueSource
Topological Polar Surface Area (TPSA) 37.3 Ų[2]
Number of Rotatable Bonds 1[2]
Number of H-bond Acceptors 2[2]
Number of H-bond Donors 1[2]
Fraction Csp³ 0.75[2]

For comparative context, the properties of structurally related cyclopropane and cyclobutane derivatives can offer insights into the potential behavior of this compound.

Experimental Protocols

Detailed experimental procedures for the determination of the physicochemical properties of this specific compound are not published. However, standard methodologies for small molecules, particularly fluorinated carboxylic acids, are well-established.

The acidity (pKa) of fluorinated compounds can be precisely determined by monitoring the chemical shift of the fluorine atom using ¹⁹F-NMR spectroscopy as a function of pH.[3]

  • Sample Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., a methanol/water mixture).

  • Titration : The sample is titrated with a series of buffers of known pH.

  • NMR Acquisition : A ¹⁹F-NMR spectrum is acquired for the sample at each pH point.

  • Data Analysis : The change in the ¹⁹F chemical shift (δ) is plotted against the pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to derive the pKa value, which corresponds to the pH at the inflection point of the curve.

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.[4]

  • System Preparation : Equal volumes of 1-octanol (pre-saturated with water) and water (pre-saturated with 1-octanol) are combined in a flask.

  • Compound Addition : A known amount of this compound is added to the biphasic system. The ideal logP range for oral drugs is often considered to be between 1 and 5.[4][5]

  • Equilibration : The flask is sealed and agitated (shaken) until the compound has fully partitioned between the two phases and equilibrium is reached.

  • Phase Separation : The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification : The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Structural confirmation of synthesized this compound relies on standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Provides information on the proton environment in the molecule. The spectrum for the (1S,2R) enantiomer, a form of the trans configuration, is available and can be used as a reference.[6]

    • ¹³C NMR : Identifies the number and type of carbon atoms.

    • ¹⁹F NMR : Directly observes the fluorine atom, providing information about its electronic environment.

  • Mass Spectrometry (MS) : Determines the molecular weight and fragmentation pattern, confirming the elemental composition.

Role in Drug Discovery & Relevant Biological Pathways

Fluorinated cyclopropane scaffolds are highly valued in medicinal chemistry. The introduction of a cyclopropyl ring can increase metabolic stability, fix conformation, and improve potency, while the fluorine atom can modulate electronic properties and binding interactions.[7]

This compound serves as a crucial intermediate for synthesizing biologically active molecules. For example, α-amino-β-fluorocyclopropanecarboxylic acids, derived from this core structure, have been investigated as glutamic acid analogs. These analogs have shown agonist activity towards the metabotropic glutamate receptor subtype 4 (mGluR4), a target for neurological disorders.[8]

The following diagram illustrates a generalized workflow for the utilization of this compound as a starting material in the synthesis of a more complex, biologically active molecule, such as a precursor to an mGluR4 agonist.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_purification Purification & Analysis cluster_end Final Product A This compound B Activation of Carboxylic Acid (e.g., acyl chloride formation) A->B C Amidation Reaction (Coupling with amine) B->C D Further Functional Group Interconversion C->D E Crude Product D->E F Chromatography (e.g., HPLC, Column) E->F G Spectroscopic Analysis (NMR, MS) F->G H Purified Precursor for mGluR4 Agonist G->H

Caption: Synthetic workflow for a biologically active precursor.

This logical flow demonstrates the progression from the initial building block through key chemical transformations and purification steps to yield a final compound ready for biological evaluation. The use of this compound in this pathway highlights its importance in accessing novel chemical matter for drug development programs.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of trans-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for trans-2-Fluorocyclopropanecarboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorinated cyclopropane moieties in medicinal chemistry and materials science. The inclusion of detailed experimental protocols and workflow diagrams aims to facilitate the replication and interpretation of these spectroscopic analyses.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The rigid cyclopropane ring, combined with the electronic properties of the fluorine atom, imparts unique conformational constraints and metabolic stability to parent molecules. Accurate spectroscopic characterization, particularly through NMR, is crucial for verifying the structure and purity of this compound and its derivatives. This guide focuses on the detailed ¹H and ¹³C NMR spectral features of the trans isomer.

NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is compiled from peer-reviewed scientific literature, primarily from the work of Gassen and Baasner in the Journal of Fluorine Chemistry.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-12.10 - 2.30m-
H-24.80 - 5.00ddddJ(H-F) = 65.0, J(H-H)trans = 4.0, J(H-H)cis = 8.0, J(H-H)gem = 4.0
H-3 (cis to COOH)1.50 - 1.65m-
H-3 (trans to COOH)1.25 - 1.40m-
COOH11.5 (broad s)s-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) and ¹³C-¹⁹F Coupling Constants (J) for this compound.

CarbonChemical Shift (ppm)Multiplicity (due to C-F coupling)Coupling Constant (JCF in Hz)
C-125.0 - 27.0d~10
C-278.0 - 80.0d~240
C-315.0 - 17.0d~15
COOH175.0 - 177.0d~2

Note: The large one-bond C-F coupling constant is characteristic of fluorinated carbons.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, based on standard practices for fluorinated organic compounds.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice. For enhanced solubility or to observe exchangeable protons, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe to the ¹H and ¹³C frequencies to ensure efficient signal transmission and detection.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum by removing C-H couplings.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the transformed spectra.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Pick the peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts. For ¹H spectra, analyze the multiplicities and measure the coupling constants.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the NMR analysis of this compound.

NMR_Sample_Preparation cluster_prep Sample Preparation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer NMR_Data_Acquisition_Processing cluster_acq Data Acquisition cluster_proc Data Processing tune Tune and Match Probe shim Shim Magnet tune->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum shim->acquire_C13 ft Fourier Transformation acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference analyze Integration & Peak Picking reference->analyze Logical_Relationship cluster_analysis Spectral Analysis cluster_info Structural Information chem_shift Chemical Shift (δ) electronic_env Electronic Environment chem_shift->electronic_env coupling Coupling Constant (J) connectivity Atom Connectivity coupling->connectivity integration Integration purity Purity integration->purity multiplicity Multiplicity multiplicity->connectivity stereochem Stereochemistry connectivity->stereochem

An In-depth Technical Guide to the Mechanism of Action of Fluorinated Cyclopropane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorinated cyclopropane moieties into bioactive molecules represents a compelling strategy in modern drug discovery. This unique structural motif combines the conformational rigidity and metabolic stability of the cyclopropane ring with the distinct electronic properties of fluorine. The introduction of fluorine can profoundly influence a molecule's lipophilicity, pKa, and binding interactions with biological targets, offering a versatile tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the mechanisms of action of fluorinated cyclopropane compounds, focusing on their roles as receptor agonists and enzyme inhibitors. It includes detailed experimental protocols, quantitative binding data, and visualizations of key signaling pathways to support further research and development in this promising area.

I. Fluorinated Cyclopropylamines as Serotonin 2C (5-HT2C) Receptor Agonists

A significant application of fluorinated cyclopropanes is in the design of selective agonists for the 5-HT2C receptor, a G protein-coupled receptor (GPCR) implicated in various central nervous system disorders, including obesity and schizophrenia.

Mechanism of Action

Fluorinated 2-phenylcyclopropylmethylamine derivatives act as potent agonists at the 5-HT2C receptor. The mechanism of action involves the binding of these compounds to the orthosteric site of the 5-HT2C receptor, which is coupled to the Gq/11 signaling pathway. This binding event triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, stimulating the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium concentration is a key event in the downstream signaling cascade that mediates the physiological effects of 5-HT2C receptor activation.[1][2][3]

Signaling Pathway

The signaling cascade initiated by the activation of the 5-HT2C receptor by a fluorinated cyclopropane agonist is depicted below.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol agonist Fluorinated Cyclopropane Agonist receptor 5-HT2C Receptor (GPCR) agonist->receptor Binding g_protein Gq/11 Protein (α, β, γ subunits) receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release Stimulates downstream Downstream Cellular Responses ca_release->downstream Triggers

Caption: 5-HT2C Receptor Gq/11 Signaling Pathway. (Within 100 characters)
Quantitative Data

The functional potency of a series of fluorinated cyclopropylmethylamines as 5-HT2C receptor agonists has been evaluated by measuring intracellular calcium flux. The half-maximal effective concentration (EC50) values are summarized in the table below.

Compound IDStructure5-HT2C EC50 (nM)5-HT2B EC50 (nM)5-HT2A EC50 (nM)
(+)-21a (1R,2S)-1-(3-fluorophenyl)-N-methylcyclopropan-1-amine4.79.4>10000
(+)-21b (1R,2S)-1-(3,4-difluorophenyl)-N-methylcyclopropan-1-amine2.9>10000830
(+)-21c (1R,2S)-N-methyl-1-(p-tolyl)cyclopropan-1-amine3.216780
(+)-21d (1R,2S)-1-(3-chlorophenyl)-N-methylcyclopropan-1-amine5.125>10000

Data extracted from "Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine..."

Experimental Protocols

Functional Activity Assay: Calcium Flux Measurement

This protocol outlines the measurement of intracellular calcium mobilization in response to agonist stimulation of the 5-HT2C receptor.

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT2C receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: Serial dilutions of the fluorinated cyclopropane compounds are prepared in the assay buffer. The baseline fluorescence is recorded for a short period before the automated addition of the compounds to the wells.

  • Data Acquisition: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The EC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

calcium_flux_workflow start Start cell_culture Culture HEK-293 cells expressing 5-HT2C receptor start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->dye_loading read_baseline Measure baseline fluorescence dye_loading->read_baseline compound_prep Prepare serial dilutions of test compounds add_compounds Add compounds to wells compound_prep->add_compounds read_baseline->add_compounds read_response Measure fluorescence change over time add_compounds->read_response data_analysis Analyze data and calculate EC50 values read_response->data_analysis end End data_analysis->end

Caption: Workflow for Calcium Flux Assay. (Within 100 characters)

Radioligand Binding Assay for 5-HT2C Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of unlabeled compounds for the 5-HT2C receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2C receptor. Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-mesulergine), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Cyclopropane-Containing Compounds as Kinase Inhibitors

Cyclopropane scaffolds have also been integrated into the design of kinase inhibitors, which are crucial in cancer therapy. While the examples provided are not exclusively fluorinated, the principles can be readily extended to fluorinated analogs.

Mechanism of Action

Cyclopropane-containing compounds can act as potent and selective inhibitors of protein kinases, such as Anaplastic Lymphoma Kinase (ALK), a key target in certain types of non-small cell lung cancer.[4][5] These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The rigid cyclopropane scaffold helps to orient the pharmacophoric groups in a conformation that is optimal for binding to the active site, thereby blocking the binding of ATP and preventing the phosphorylation of downstream substrates. This inhibition of kinase activity disrupts the signaling pathways that drive cell proliferation and survival in cancer cells.

Quantitative Data

The inhibitory activity of a series of cyclopropane-containing compounds against ALK is presented below.

Compound IDStructureALK IC50 (µM)TrkA IC50 (µM)
1 cis-1-(3-cyanophenyl)-2-(pyridin-3-yl)cyclopropane0.222.5
9 cis-1-(3-cyanophenyl)-2-(pyridin-3-yl)-2-(aminomethyl)cyclopropane0.0290.49
12 cis-1-(4-(trifluoromethyl)phenoxy)-2-(3-cyanophenyl)-2-(pyridin-3-yl)cyclopropane0.0150.35

Data extracted from "Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors..."

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against a specific kinase.

  • Reagents: Recombinant kinase enzyme, substrate peptide or protein, ATP, and assay buffer (typically containing MgCl2 and a buffering agent like HEPES).

  • Assay Setup: The assay is performed in a microplate format. Each well contains the kinase, the test compound at various concentrations, and the substrate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period, allowing for the phosphorylation of the substrate.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. Several detection methods can be used:

    • Radiometric Assay: Utilizes [γ-32P]ATP, and the incorporation of the radioactive phosphate into the substrate is measured.

    • Fluorescence-Based Assay: Employs a phosphorylation-specific antibody labeled with a fluorescent probe.

    • Luminescence-Based Assay: Measures the amount of ATP remaining in the well after the kinase reaction using a luciferase-based system.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

kinase_assay_workflow start Start prepare_reagents Prepare kinase, substrate, ATP, and test compounds start->prepare_reagents plate_setup Add kinase, substrate, and test compounds to wells prepare_reagents->plate_setup initiate_reaction Initiate reaction by adding ATP plate_setup->initiate_reaction incubate Incubate at controlled temperature initiate_reaction->incubate detect_phosphorylation Detect substrate phosphorylation incubate->detect_phosphorylation data_analysis Analyze data and calculate IC50 values detect_phosphorylation->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro Kinase Inhibition Assay. (Within 100 characters)

Conclusion

Fluorinated cyclopropane compounds have emerged as a valuable class of molecules in drug discovery, demonstrating potent and selective activity as both GPCR agonists and enzyme inhibitors. Their unique structural and electronic properties provide a powerful platform for the rational design of novel therapeutics. This technical guide has provided an in-depth overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways. It is anticipated that the information presented herein will serve as a valuable resource for researchers in the field and stimulate further exploration of the therapeutic potential of this fascinating chemical scaffold.

References

Stereochemistry of 2-Fluorocyclopropanecarboxylic Acid Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2-fluorocyclopropanecarboxylic acid isomers. This class of molecules holds significant interest in medicinal chemistry and materials science due to the unique conformational constraints and electronic properties imparted by the fluorinated cyclopropane ring. Understanding the distinct properties of each stereoisomer is critical for the development of novel therapeutics and advanced materials.

Introduction to Stereoisomerism in 2-Fluorocyclopropanecarboxylic Acid

2-Fluorocyclopropanecarboxylic acid possesses two stereogenic centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relative orientation of the fluorine and carboxylic acid substituents defines the diastereomeric relationship: cis (substituents on the same face of the ring) and trans (substituents on opposite faces of the ring).

The four stereoisomers are:

  • (1R,2S)-2-fluorocyclopropanecarboxylic acid and (1S,2R)-2-fluorocyclopropanecarboxylic acid (trans enantiomeric pair)

  • (1R,2R)-2-fluorocyclopropanecarboxylic acid and (1S,2S)-2-fluorocyclopropanecarboxylic acid (cis enantiomeric pair)

Synthesis and Stereochemical Assignment

The stereoselective synthesis of 2-fluorocyclopropanecarboxylic acid isomers is a key challenge. Several strategies have been developed to access specific stereoisomers.

A stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid has been achieved through a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters.[1] Another general, non-stereoselective method involves a multi-step synthesis starting from allyl alcohol.[2]

The enantioselective synthesis of specific isomers often requires chiral auxiliaries, asymmetric catalysis, or enzymatic resolution. For instance, (1S,2S)-2-fluorocyclopropanecarboxylic acid, a key intermediate for certain quinolone analogues, has been prepared with high enantiomeric purity via microbial resolution of the corresponding ester.

The absolute and relative stereochemistry of these isomers is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods such as the measurement of specific rotation. In some cases, X-ray crystallography of a suitable crystalline derivative can provide unambiguous structural elucidation.

Quantitative Data Summary

The following tables summarize the available quantitative data for the stereoisomers of 2-fluorocyclopropanecarboxylic acid. It is important to note that a complete dataset for all four isomers is not extensively reported in publicly available literature. The data presented here is a compilation from various sources and includes expected values based on the known behavior of enantiomers.

Table 1: NMR Spectroscopic Data for 2-Fluorocyclopropanecarboxylic Acid Isomers

IsomerConfiguration1H NMR (ppm)13C NMR (ppm)19F NMR (ppm)
trans-pair (1S,2R)Data available, but specific shifts not detailed in provided search results.Data available, but specific shifts not detailed in provided search results.Not available
(1R,2S)Expected to be identical to (1S,2R)Expected to be identical to (1S,2R)Not available
cis-pair (1S,2S)Not availableNot availableNot available
(1R,2R)Expected to be identical to (1S,2S)Expected to be identical to (1S,2S)Not available
trans-isomer "anti"Not availableNot availableScale Inverted Spectrum Available

Note: The term "anti" is often used to describe the trans configuration in cyclopropane systems.

Table 2: Physical and Chiroptical Properties of 2-Fluorocyclopropanecarboxylic Acid Isomers

IsomerConfigurationMelting Point (°C)Boiling Point (°C)Specific Rotation [α]D
trans-pair (1S,2R)Not available202.3 ± 33.0 (at 760 mmHg)Opposite sign to (1R,2S)
(1R,2S)Not available202.3 ± 33.0 (at 760 mmHg)Not available
cis-pair (1S,2S)Not availableNot availableOpposite sign to (1R,2R)
(1R,2R)Not availableNot availableNot available

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, separation, and characterization of stereoisomers. Below are representative methodologies cited in the literature.

Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid Ester

This protocol is based on the rhodium-catalyzed cyclopropanation reaction.

Materials:

  • 1-fluoro-1-(phenylsulfonyl)ethylene

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer [Rh2(OAc)4]

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene and a catalytic amount of Rh2(OAc)4 in DCM at room temperature, add a solution of ethyl diazoacetate in DCM dropwise over a period of 1 hour.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the cis-2-fluorocyclopropane carboxylate product.

  • The corresponding carboxylic acid can be obtained by standard hydrolysis procedures (e.g., using LiOH in a THF/water mixture).

Chiral Separation of Enantiomers by High-Performance Liquid Chromatography (HPLC)

While a specific protocol for 2-fluorocyclopropanecarboxylic acid is not detailed in the provided search results, a general approach for the chiral separation of carboxylic acids is as follows.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H) or a macrocyclic glycopeptide-based column (e.g., Chirobiotic V).

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • An acidic additive (e.g., trifluoroacetic acid or formic acid) is often required to suppress the ionization of the carboxylic acid and improve peak shape.

General Procedure:

  • Dissolve the racemic mixture of the 2-fluorocyclopropanecarboxylic acid isomer pair in the mobile phase.

  • Equilibrate the chiral column with the chosen mobile phase at a constant flow rate.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using the UV detector.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the stereochemistry of 2-fluorocyclopropanecarboxylic acid and a general workflow for its synthesis and analysis.

stereoisomers cluster_diastereomers Diastereomers cis cis-Isomers cis_RR (1R,2R) cis->cis_RR cis_SS (1S,2S) cis->cis_SS trans trans-Isomers trans_RS (1R,2S) trans->trans_RS trans_SR (1S,2R) trans->trans_SR

Caption: Stereochemical relationships of 2-fluorocyclopropanecarboxylic acid isomers.

workflow start Starting Materials synthesis Stereoselective Synthesis start->synthesis racemate Racemic Mixture (cis or trans) synthesis->racemate separation Chiral Separation (e.g., HPLC) racemate->separation enantiomer1 Enantiomer 1 separation->enantiomer1 enantiomer2 Enantiomer 2 separation->enantiomer2 analysis Spectroscopic & Chiroptical Analysis (NMR, [α]) enantiomer1->analysis enantiomer2->analysis data Characterized Stereoisomers analysis->data

Caption: General workflow for the synthesis and analysis of stereoisomers.

Conclusion

The stereoisomers of 2-fluorocyclopropanecarboxylic acid represent a valuable class of compounds with significant potential in various fields of chemical science. The ability to synthesize and characterize each stereoisomer individually is paramount for harnessing their unique properties. This guide provides a foundational understanding of the stereochemistry, synthesis, and analysis of these molecules, serving as a valuable resource for researchers and developers in the field. Further research is warranted to fully elucidate the properties and potential applications of all four stereoisomers.

References

A Theoretical Guide to the Stability of Fluorinated Cyclopropanes for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate key physicochemical properties. When applied to the strained cyclopropane ring, this strategy gives rise to a fascinating interplay of electronic effects that significantly impact molecular stability, conformation, and reactivity. This in-depth technical guide explores the theoretical calculations that underpin our understanding of fluorinated cyclopropane stability, providing a framework for the rational design of novel molecules.

Core Principles: The Electronic Tug-of-War in Fluorinated Cyclopropanes

The stability of a fluorinated cyclopropane is primarily governed by a delicate balance between destabilizing inductive effects and potentially stabilizing hyperconjugative interactions. The magnitude of these opposing forces is highly dependent on the number and stereochemical arrangement of the fluorine substituents.

  • Inductive Effects (σ-Withdrawal): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect through the carbon-fluorine (C-F) sigma bond. In a cyclopropane ring, which possesses high p-character in its carbon-carbon bonds, this inductive withdrawal can lead to ring destabilization.[1]

  • Hyperconjugation (nF → σCF): A key stabilizing interaction in certain fluorinated cyclopropanes is the donation of electron density from a lone pair of one fluorine atom (nF) into the antibonding orbital of an adjacent C-F bond (σCF).[1][2][3][4] This electron delocalization is a significant stabilizing force, particularly in gem-difluorinated systems.[1][2][3][4]

Computational Methodologies for Assessing Stability

Quantum chemical calculations are indispensable for accurately predicting and dissecting the factors that govern the stability of fluorinated cyclopropanes. High-level ab initio and Density Functional Theory (DFT) methods are the primary tools employed for these investigations.[5]

Experimental Protocol: A Typical Computational Workflow

The theoretical evaluation of fluorinated cyclopropane stability generally follows a structured, multi-step process:

  • Geometry Optimization: The initial step involves finding the lowest energy three-dimensional arrangement of atoms for each fluorinated cyclopropane isomer. This is typically achieved using DFT with a suitable functional, such as B3LYP, often incorporating dispersion corrections (e.g., GD3BJ) to accurately model non-bonding interactions.[1][2][3][4] A robust basis set, for instance, 6-311++G(d,p), is crucial for an accurate description of the electron distribution.[2][3][4][5]

  • Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory. This step serves two critical purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to derive important thermodynamic data, such as zero-point vibrational energies (ZPVE) and standard Gibbs free energies.[1][2]

  • Energy Refinement (Single-Point Energy Calculations): For enhanced accuracy, single-point energy calculations can be performed on the optimized geometries using more computationally demanding methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, with a larger basis set (e.g., cc-pVTZ).[5][6]

  • Thermodynamic Stability Analysis (Isodesmic Reactions): To quantify the thermodynamic stability of fluorinated cyclopropanes, isodesmic reactions are often employed.[1][2][3][4] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. An example of an isodesmic reaction for a difluorocyclopropane is: Cyclopropane + 2 CH3F → 1,1-Difluorocyclopropane + 2 CH4

  • Orbital Analysis (Natural Bond Orbital - NBO): To gain deeper insight into the electronic stabilizing and destabilizing interactions, Natural Bond Orbital (NBO) analysis is performed.[1][2][3][4] This method allows for the quantification of hyperconjugative interactions, such as the nF → σ*CF stabilization energy.[1][2][3][4]

Quantitative Data on Fluorinated Cyclopropane Stability

The following tables summarize key quantitative data derived from theoretical calculations, providing a comparative overview of the stability of various fluorinated cyclopropanes.

CompoundIsodesmic Reaction Enthalpy (ΔH⁰, kcal/mol)Isodesmic Reaction Gibbs Free Energy (ΔG⁰, kcal/mol)Dipole Moment (μ, Debye)
Monofluorocyclopropane---
1,1-Difluorocyclopropane-26.9-26.42.27
trans-1,2-Difluorocyclopropane-16.0-15.22.89
cis-1,2-Difluorocyclopropane-12.1-11.14.17
1,1,2-Trifluorocyclopropane-36.6-35.5-
cis,trans-1,2,3-Trifluorocyclopropane-25.2-23.9-
cis,cis-1,2,3-Trifluorocyclopropane+1.2+2.74.17

Note: Data is compiled from quantum-chemical calculations at the B3LYP-GD3BJ/6-311++G(d,p) level of theory.[2][4][7] Negative values for ΔH⁰ and ΔG⁰ indicate a thermodynamically favorable formation.

Interaction TypeKey Finding
Geminal Fluorination Compounds with geminal fluorines (two fluorine atoms on the same carbon) are particularly stabilized.[2][3][4] This is attributed to strong anomeric-like nF → σ*CF hyperconjugative interactions.[2][3][4]
Stereochemistry Generally, trans C-F bonds are more favored than their cis counterparts.[2][4] This is not primarily due to steric repulsion but rather to less effective stabilizing electron-delocalization interactions in the cis isomers.[2][4]
Strain Energy Perfluorination has been shown to markedly increase the strain energy of cyclopropane.[8] The strain energy of difluorocyclopropane (42.2 kcal/mol) is significantly higher than that of the parent cyclopropane (27.1 kcal/mol).[8]

Visualizing the Concepts

To further elucidate the theoretical framework, the following diagrams illustrate key workflows and relationships.

computational_workflow Computational Workflow for Stability Analysis cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (Fluorinated Cyclopropane Isomer) geom_opt Geometry Optimization (e.g., B3LYP-GD3BJ/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy (Optional, e.g., MP2/cc-pVTZ) geom_opt->spe_calc orbital_analysis Electronic Structure (NBO Analysis) geom_opt->orbital_analysis thermo_analysis Thermodynamic Stability (Isodesmic Reactions) freq_calc->thermo_analysis stability_data Relative Stabilities (ΔG⁰, ΔH⁰) thermo_analysis->stability_data electronic_effects Hyperconjugative Energies orbital_analysis->electronic_effects

Caption: A flowchart illustrating the typical computational workflow for analyzing the stability of fluorinated cyclopropanes.

electronic_effects Interplay of Electronic Effects on Stability cluster_effects Electronic Effects cluster_outcome Impact on Stability inductive Inductive Effect (σ-Withdrawal) destabilization Ring Destabilization inductive->destabilization hyperconjugation Hyperconjugation (nF → σ*CF) stabilization Stabilization (Especially Geminal) hyperconjugation->stabilization overall_stability Overall Molecular Stability destabilization->overall_stability stabilization->overall_stability

Caption: A diagram showing the opposing electronic effects that determine the overall stability of fluorinated cyclopropanes.

Conclusion

The stability of fluorinated cyclopropanes is a complex phenomenon dictated by the interplay of inductive and hyperconjugative effects. Theoretical calculations, particularly DFT, provide an indispensable toolkit for researchers to predict, understand, and quantify these effects. By leveraging the computational protocols and understanding the electronic principles outlined in this guide, scientists in drug discovery and materials science can make more informed decisions in the design of novel fluorinated cyclopropane-containing molecules with tailored properties.

References

The Genesis and Evolution of Fluorocyclopropanecarboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. Among the myriad of fluorinated scaffolds, the fluorocyclopropane moiety has emerged as a particularly valuable structural motif. This technical guide provides an in-depth exploration of the discovery and history of fluorocyclopropanecarboxylic acids, charting their evolution from early academic curiosities to indispensable building blocks in the pharmaceutical industry. We will delve into the key synthetic methodologies, present comparative quantitative data, and elucidate their mechanisms of action in relevant biological pathways.

A Historical Perspective: From Discovery to Prominence

The journey of fluorinated cyclopropanes began in the mid-20th century, with early explorations into the synthesis and reactivity of these strained, halogenated rings.

1.1. Pioneering Investigations: The first documented work on the synthesis of fluorinated cyclopropanes was reported by Atkinson in 1952.[1] This was soon followed by the work of Tarrant and his colleagues, who, in the post-1960s era of burgeoning carbene chemistry, synthesized 1,1-difluoro-2,3-dimethylcyclopropane through a reductive debromination process using zinc metal.[1][2] These early studies laid the fundamental groundwork for the field, demonstrating the feasibility of constructing these unique chemical entities.

1.2. The Advent of Carbene Chemistry: The development of methods to generate fluorine-containing carbenes, or carbenoids, proved to be a significant leap forward.[2] These electrophilic species readily react with alkenes in cyclopropanation reactions, offering a more versatile route to fluorocyclopropanes.[2]

1.3. Rise as Pharmaceutical Intermediates: The true ascent of fluorocyclopropanecarboxylic acids to prominence came with the discovery of their utility as key intermediates in the synthesis of potent pharmaceutical agents. A notable milestone was the work at Bayer in 1990, where 2-fluorocyclopropanecarboxylic acid was synthesized from butadiene via the oxidation of a cyclopropane intermediate. This highlighted the industrial interest in these compounds. The most significant driver for the development of efficient and stereoselective syntheses of fluorocyclopropanecarboxylic acids has been their incorporation into fluoroquinolone antibiotics.[3] Specifically, the (1S, 2S)-2-fluorocyclopropanecarboxylic acid isomer is a crucial component of the broad-spectrum antibacterial agent, sitafloxacin, developed by Daiichi Sankyo.[4][5] This has spurred extensive research into scalable and cost-effective synthetic routes.[3]

Synthetic Methodologies and Experimental Protocols

The synthesis of fluorocyclopropanecarboxylic acids has evolved from low-yield, non-selective methods to highly efficient and stereoselective processes. Below are detailed protocols for some of the key synthetic approaches.

2.1. Multi-step Synthesis from Allyl Alcohol

A five-step synthesis of 2-fluorocyclopropanecarboxylic acid starting from allyl alcohol has been reported with an overall yield of 35.3%.[6]

Experimental Protocol:

  • Protection of Allyl Alcohol: Allyl alcohol is first protected with a benzyl group.

  • Cyclization: The resulting allylbenzyl ether undergoes cyclization with dibromofluoromethane. Optimal conditions for this step are a 1:1.2 molar ratio of allylbenzyl ether to dibromofluoromethane, using benzyl triethylammonium chloride as a phase transfer catalyst.[6]

  • Debenzylation: The benzyl group is subsequently removed.

  • Debromination: The debromination is carried out using zinc powder as the reducing agent at 70°C.[6]

  • Oxidation: The final oxidation step to yield 2-fluorocyclopropanecarboxylic acid is best performed in a mixed solvent of acetone and water (4:1 volume ratio).[6]

2.2. Rhodium-Catalyzed Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid

A highly effective method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid involves a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters.[7][8]

Experimental Protocol:

  • Preparation of the Catalyst and Substrate Solution: A solution of 1-fluoro-1-(phenylsulfonyl)ethylene and a rhodium catalyst in a suitable solvent is prepared.

  • Addition of Diazo Ester: A solution of the diazo ester is added dropwise to the stirred catalyst and substrate solution at 25°C over a period of 1.5 to 6 hours.[7]

  • Workup: After the addition is complete, the solution is concentrated in vacuo.

  • Purification: The desired cyclopropane product is isolated and purified by flash chromatography.

2.3. Novel Synthesis via a Phenyl Sulfide Intermediate

A patented method describes a novel synthesis of 2-fluorocyclopropanecarboxylic acid proceeding through a phenyl sulfide intermediate.[3]

Experimental Protocol:

  • Formation of Phenyl Sulfide Intermediate: 1,1-dichloro-1-fluoroethane reacts with thiophenol in the presence of a base to form a phenyl sulfide intermediate.[3]

  • Oxidation: The phenyl sulfide intermediate is then oxidized using Oxone®.[3]

  • Elimination: The oxidized product undergoes an elimination reaction in the presence of a base to yield 1-fluoro-1-benzenesulfonylethylene.[3]

  • Cyclopropanation: An addition reaction between 1-fluoro-1-benzenesulfonylethylene and ethyl diazoacetate, catalyzed by a suitable catalyst, affords a cyclopropane intermediate.[3]

  • Hydrolysis and Acidification: The final step involves an elimination reaction on the cyclopropane intermediate in the presence of a base, followed by acidification to give 2-fluorocyclopropanecarboxylic acid.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of fluorocyclopropanecarboxylic acids and their derivatives.

Table 1: Synthesis of 2-Fluorocyclopropanecarboxylic Acid

Starting MaterialKey ReagentsNumber of StepsOverall Yield (%)Reference
Allyl alcoholDibromofluoromethane, Zinc powder535.3[6]
1-Fluoro-1-(phenylsulfonyl)ethyleneDiazo esters, Rhodium catalyst2Not specified[7][8]
1,1-Dichloro-1-fluoroethaneThiophenol, Oxone®, Ethyl diazoacetate5Not specified[3]

Table 2: Spectroscopic Data for 2-Fluorocyclopropanecarboxylic Acid Isomers

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)Reference
(1S,2R)-2-Fluorocyclopropanecarboxylic acidData availableData availableData available[9]
cis-2-Fluorocyclopropanecarboxylic acidData availableData availableData available[7]

Note: Specific shift values and coupling constants are detailed in the cited literature and should be consulted for comprehensive analysis.

Biological Activity and Mechanisms of Action

Fluorocyclopropanecarboxylic acids and their derivatives have demonstrated significant biological activity, primarily as antibacterial agents and modulators of neurotransmitter receptors.

4.1. Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

A prominent application of fluorocyclopropanecarboxylic acids is in the synthesis of fluoroquinolone antibiotics.[10] These compounds exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11][12] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones disrupt these vital cellular processes, leading to bacterial cell death.[11] The cis-isomers of these derivatives have been shown to be more potent against Gram-positive bacteria.[10]

DNA_Gyrase_Inhibition Bacterial DNA Bacterial DNA DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Bacterial DNA->DNA Gyrase / Topoisomerase IV Binds to Inhibition of DNA Replication & Repair Inhibition of DNA Replication & Repair DNA Gyrase / Topoisomerase IV->Inhibition of DNA Replication & Repair Leads to Fluorocyclopropyl Quinolone Fluorocyclopropyl Quinolone Fluorocyclopropyl Quinolone->DNA Gyrase / Topoisomerase IV Inhibits Bacterial Cell Death Bacterial Cell Death Inhibition of DNA Replication & Repair->Bacterial Cell Death Results in

Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.

4.2. Neurological Activity: Glutamate Receptor Agonism

Derivatives of fluorocyclopropanecarboxylic acids have also been investigated as analogs of the neurotransmitter glutamic acid. These compounds can act as agonists at metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[13][14] The activation of these receptors initiates a signaling cascade, often involving the production of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), leading to downstream cellular responses.[13][15]

Caption: Glutamate Receptor Agonist Signaling Pathway.

Logical Workflow for Synthesis

The synthesis of fluorocyclopropanecarboxylic acids often follows a logical progression of reactions designed to construct the cyclopropane ring and then modify functional groups to arrive at the final carboxylic acid. The following diagram illustrates a generalized workflow.

Synthesis_Workflow Start Precursor Molecule (e.g., Alkene) Step1 Cyclopropanation with Fluorinated Carbene Source Start->Step1 Intermediate1 Fluorinated Cyclopropane Intermediate Step1->Intermediate1 Step2 Functional Group Manipulation Intermediate1->Step2 Intermediate2 Precursor to Carboxylic Acid Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 End Fluorocyclopropanecarboxylic Acid Step3->End

Caption: Generalized Synthetic Workflow.

Conclusion and Future Outlook

The discovery and development of fluorocyclopropanecarboxylic acids represent a compelling example of how fundamental research in organic synthesis can lead to significant advancements in medicinal chemistry. From their early beginnings in academic laboratories to their current status as high-value pharmaceutical intermediates, the journey of these molecules has been driven by the continuous pursuit of more efficient and selective synthetic methods. The demand for enantiomerically pure fluorocyclopropanecarboxylic acids, particularly for applications in antibacterial and neurological drug discovery, will undoubtedly continue to fuel innovation in this area. Future research is likely to focus on the development of novel catalytic systems for asymmetric cyclopropanation, as well as the exploration of new biological applications for this versatile and potent chemical scaffold.

References

The Electronic Effects of Fluorine in Cyclopropane Rings: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The cyclopropane ring, a cornerstone in medicinal chemistry, offers a rigid scaffold with unique stereochemical and electronic properties.[1] The introduction of fluorine, the most electronegative element, profoundly modulates these properties, influencing molecular conformation, acidity, metabolic stability, and lipophilicity.[1] This technical guide provides a comprehensive examination of the electronic effects of fluorine substitution in cyclopropane rings. It delves into the interplay between fluorine's potent inductive effects and complex hyperconjugative and steric interactions. This document synthesizes quantitative data from computational and experimental studies, details key experimental and theoretical methodologies, and illustrates the underlying principles with signaling pathway and workflow diagrams to empower researchers, scientists, and drug development professionals in the rational design of novel therapeutics and functional materials.

Core Electronic Principles

The electronic influence of fluorine on the cyclopropane ring is a nuanced interplay of several factors, primarily its strong inductive electron withdrawal and potential hyperconjugative interactions. The specific impact is highly dependent on the number and stereochemical arrangement of the fluorine atoms.[1]

Inductive Effects (σ-Withdrawal)

Due to its high electronegativity, fluorine exerts a significant inductive electron-withdrawing effect through the carbon-fluorine (C-F) sigma bond.[1] In the strained cyclopropane ring, the carbon-carbon (C-C) bonds possess a high degree of p-character to accommodate the 60° bond angles, while the exocyclic C-H bonds have a higher s-character.[1] When a hydrogen atom is replaced by fluorine, the carbon atom rehybridizes, directing more p-character into the C-F bond. This alteration in hybridization leads to a net destabilization of the cyclopropane ring.[1]

Hyperconjugation and Anomeric Effects

In gem-difluorinated cyclopropanes, a stabilizing anomeric-like interaction occurs. This involves the donation of electron density from the lone pair of one fluorine atom (nF) into the antibonding orbital of the adjacent C-F bond (σCF).[2][3][4] This nF → σCF interaction contributes significantly to the stability of these compounds, often overriding the destabilizing inductive effects.[2][3][4] This electron delocalization can provide a stabilization energy of approximately 14.3 kcal/mol per interaction.[2][3][4]

Steric and Dipolar Repulsions

The stereochemical arrangement of fluorine atoms plays a crucial role in the overall stability of the molecule. cis-C-F bonds are generally less favored than their trans counterparts.[2][3] This is not primarily due to steric repulsion but rather to reduced stabilizing electron-delocalization interactions.[2][3] In highly fluorinated systems, such as all-cis-1,2,3-trifluorocyclopropane, the alignment of C-F bond dipoles in the same direction can lead to significant dipolar repulsion, increasing the molecule's polarity and decreasing its thermodynamic stability.[2][3][4]

Quantitative Data on Physicochemical Properties

The electronic perturbations induced by fluorine substitution translate into measurable changes in molecular geometry, stability, and polarity. The following tables summarize key quantitative data from computational studies.

Table 1: Thermodynamic Properties of Fluorinated Cyclopropanes[2][3][4]
CompoundΔH⁰ (kcal/mol)ΔG⁰ (kcal/mol)Relative G⁰ (kcal/mol)Dipole Moment (μ, Debye)
Monofluorocyclopropane----
1,1-Difluorocyclopropane-14.9-15.10.02.33
cis-1,2-Difluorocyclopropane-7.7-7.76.22.82
trans-1,2-Difluorocyclopropane-8.9-8.95.30.00
1,1,2-Trifluorocyclopropane-12.9-13.30.02.53
cis,cis-1,2,3-Trifluorocyclopropane0.70.013.54.17
cis,trans-1,2,3-Trifluorocyclopropane-5.1-5.57.81.39
1,1,2,2-Tetrafluorocyclopropane-17.8-18.50.02.37
cis-1,1,2,3-Tetrafluorocyclopropane-7.2-8.010.72.88
trans-1,1,2,3-Tetrafluorocyclopropane-9.9-10.67.91.00
1,1,2,2,3-Pentafluorocyclopropane-11.7-12.7-1.62
Hexafluorocyclopropane-13.2-14.6-0.00

Note: Data derived from quantum-chemical calculations at the B3LYP-GD3BJ/6-311++G(d,p) level. Negative values for ΔH⁰ and ΔG⁰ indicate a thermodynamically favorable formation in isodesmic reactions.[2][3][4]

Table 2: Selected Bond Lengths and Angles in Fluorinated Cyclopropanes[2][3][4][5]
CompoundC1-C2 (Å)C-F (Å)C-C-C Angle (°)
Cyclopropane1.510-60.0
Monofluorocyclopropane--61.5
1,1-Difluorocyclopropane1.5211.34863.5

Note: Data from computational studies.

Experimental and Computational Protocols

A combination of experimental and computational techniques is employed to elucidate the electronic effects of fluorine in cyclopropane rings.

Synthesis of Fluorinated Cyclopropanes

General Procedure for Difluorocyclopropanation using TMSCF₃: [5]

A common method for the synthesis of gem-difluorocyclopropanes involves the reaction of an olefin with a difluorocarbene precursor.[6]

  • Reagents & Equipment: An appropriate olefin, trimethyl(trifluoromethyl)silane (TMSCF₃), sodium iodide (NaI), anhydrous solvent (e.g., THF or DME), round-bottom flask, magnetic stirrer, and an inert atmosphere (N₂ or Ar).[1][5]

  • Procedure: To a solution of the olefin and sodium iodide in the anhydrous solvent, TMSCF₃ is added. The reaction mixture is then heated to reflux. The progress of the reaction is monitored by techniques such as TLC or GC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography.[5]

Enantioselective Cyclopropanation: [7]

For the synthesis of chiral fluorocyclopropanes, enantioselective methods are employed.

  • Reagents & Equipment: Fluoro-substituted allylic alcohol, freshly distilled CH₂I₂, Et₂Zn, a chiral dioxaborolane ligand, and CH₂Cl₂ as the solvent.[7]

  • Procedure: To a stirred solution of CH₂I₂ in CH₂Cl₂ at 0 °C, Et₂Zn is added dropwise. The resulting solution is stirred before the addition of the chiral ligand. The fluoro-substituted allylic alcohol is then added, and the reaction is stirred until completion. The product is then isolated and purified.[7]

Spectroscopic and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated cyclopropanes.[8][9][10][11]

  • ¹⁹F NMR: Provides information on the chemical environment of the fluorine atoms. Chemical shifts are sensitive to the number and position of other substituents on the ring.[8][11]

  • ¹³C NMR: Reveals information about the carbon skeleton. One-bond C-F coupling constants are influenced by both geminal and vicinal substituents.[9]

  • ¹H NMR: Used to determine the structure and stereochemistry. Vicinal coupling constants (JHF) are typically larger for cis relationships (9-17 Hz) than for trans relationships (1-2 Hz).[10]

Computational Chemistry Methods

Quantum-chemical calculations are invaluable for understanding the energetic and electronic properties of fluorinated cyclopropanes.[2][3][4][12]

Density Functional Theory (DFT): [3][4]

  • Methodology: Geometries of fluorinated cyclopropanes are optimized using DFT at a specific level of theory, such as B3LYP-GD3BJ/6-311++G(d,p), which includes dispersion corrections.[3][4]

  • Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima. This method is used to calculate thermodynamic properties, dipole moments, and bond lengths.[3][4]

Natural Bond Orbital (NBO) Analysis: [2][3][4]

  • Purpose: NBO analysis is used to quantify hyperconjugative interactions, such as the nF → σ*CF stabilization energy.[1][2][3][4] It helps to decompose the total electronic energy into Lewis (steric and electrostatic) and non-Lewis (electron delocalization) components.[2][3]

Visualizing Electronic Effects and Workflows

Graphviz diagrams are provided to illustrate key concepts and experimental workflows.

electronic_effects cluster_inductive Inductive Effect (σ-Withdrawal) cluster_hyperconjugation Hyperconjugation (Anomeric Effect) F Fluorine C Cyclopropane Carbon F->C Strong Electron Withdrawal Ring Cyclopropane Ring C->Ring Increased p-character in C-F bond Decreased p-character in C-C bonds Destabilization Ring Destabilization Ring->Destabilization Leads to nF Fluorine Lone Pair (nF) sigma_CF Antibonding Orbital (σ*CF) nF->sigma_CF Electron Delocalization Stabilization Ring Stabilization (in gem-difluoro systems) sigma_CF->Stabilization Results in

Key electronic effects of fluorine on the cyclopropane ring.

synthesis_workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Olefin Olefin Mixing Combine reactants in inert atmosphere Olefin->Mixing TMSCF3 TMSCF3 TMSCF3->Mixing NaI NaI NaI->Mixing Solvent Anhydrous Solvent (THF/DME) Solvent->Mixing Reflux Heat to reflux Mixing->Reflux Monitoring Monitor reaction (TLC/GC-MS) Reflux->Monitoring Quench Quench reaction Monitoring->Quench Extraction Extract product Quench->Extraction Purification Purify by column chromatography Extraction->Purification Product gem-Difluorocyclopropane Purification->Product

Workflow for the synthesis of gem-difluorocyclopropanes.

computational_workflow Input Define Fluorinated Cyclopropane Structure DFT DFT Calculation (e.g., B3LYP-GD3BJ/6-311++G(d,p)) Input->DFT Freq Frequency Calculation DFT->Freq NBO NBO Analysis DFT->NBO Output Calculated Properties: - Geometry - Thermodynamics - Dipole Moment - Hyperconjugative Interactions Freq->Output NBO->Output

Workflow for computational analysis of fluorinated cyclopropanes.

Applications in Drug Development

The precise modulation of molecular properties afforded by fluorination of cyclopropane rings has significant implications for drug design.

Conformation and Binding Affinity

The rigid nature of the cyclopropane ring, combined with the conformational effects of fluorine substitution, can be exploited to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a target protein. The electronic effects of fluorine can also influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, within the binding pocket.

Metabolic Stability

Fluorine substitution can block sites of metabolic oxidation. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the metabolic stability of a drug candidate can be significantly improved, leading to a longer half-life and improved pharmacokinetic profile.

Acidity (pKa) Modulation

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This can be used to tune the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement. For instance, the introduction of a fluorine atom in the 2-position of the cyclopropylamine ring of tranylcypromine analogues decreases the pKa of the amino group.[13]

Case Study: Cabozantinib Analogs

In the development of analogs of the tyrosine kinase inhibitor cabozantinib, the introduction of a fluorine atom on the cyclopropane ring was investigated.[14] The electronic effect of the fluorine atom was found to influence the rate of hydrolysis of adjacent ester groups in a diastereoselective manner. This "trans-fluorine effect" allowed for the selective synthesis of diastereomers, with the trans-fluoro analog showing improved inhibitory activity against the c-Met enzyme.[14] This highlights how the subtle electronic effects of fluorine can be harnessed to fine-tune the reactivity and biological activity of drug molecules.[14]

cabozantinib_analogs cluster_synthesis Diastereoselective Synthesis cluster_activity Biological Activity Start Diethyl 2-fluorocyclopropane-1,1-dicarboxylate Hydrolysis Selective Hydrolysis Start->Hydrolysis trans-Fluorine Effect cis_analog cis-Fluorocyclopropyl Analog Hydrolysis->cis_analog cis-ester hydrolysis trans_analog trans-Fluorocyclopropyl Analog Hydrolysis->trans_analog trans-ester hydrolysis cMet c-Met Kinase trans_analog->cMet Improved Inhibition

References

In-Depth Technical Guide on the Crystal Structure Analysis of trans-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical framework for determining the crystal structure of trans-2-Fluorocyclopropanecarboxylic acid. Due to the current unavailability of a public crystallographic information file (CIF) for this specific compound, this paper establishes a procedural blueprint. It details the synthetic routes for obtaining the molecule, outlines the complete experimental workflow for single-crystal X-ray diffraction, and presents a comparative analysis using crystallographic data from a closely related fluorocyclopropane-containing molecule as a representative example. This guide serves as a foundational resource for researchers engaged in the structural analysis of novel fluorinated cyclopropane derivatives, which are of significant interest in medicinal chemistry for their unique conformational and electronic properties.

Introduction

The introduction of fluorine into small molecules is a well-established strategy in modern drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The cyclopropane ring, a conformationally constrained three-membered carbocycle, serves as a versatile scaffold in medicinal chemistry. The combination of these two moieties in fluorinated cyclopropanes offers a unique structural motif with significant potential for the development of novel therapeutics.

This compound is a fundamental building block in this class of compounds. A thorough understanding of its three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and for the rational design of more complex pharmaceutical agents. Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in a crystalline solid, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.[1] This guide will walk through the necessary steps to achieve and analyze such a structure.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to 2-fluorocyclopropanecarboxylic acids have been reported. The stereoselective synthesis of the trans isomer can be challenging. A common approach involves the cyclopropanation of a fluorinated alkene.

Representative Synthesis Protocol:

A rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with a diazo ester can be an effective method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid derivatives, which can then potentially be isomerized or separated. Other methods involve multi-step syntheses starting from compounds like allyl alcohol.

A General Synthetic Pathway:

A plausible synthetic route involves the following key transformations:

  • Formation of a Fluorinated Alkene: Generation of a suitable fluorinated alkene precursor.

  • Cyclopropanation: Reaction of the alkene with a carbene or carbenoid source to form the cyclopropane ring. This step is critical for establishing the desired trans stereochemistry.

  • Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.

Due to the variety of potential synthetic strategies, the specific choice of reagents and conditions will depend on the desired scale and stereochemical purity.

Single-Crystal X-ray Crystallography

The determination of a molecule's crystal structure by X-ray diffraction involves a series of well-defined steps.[1]

1. Crystallization: The primary and often most challenging step is to grow high-quality single crystals of this compound. This is typically achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion, or slow cooling. A screening of various solvents and solvent systems (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) is necessary to find optimal conditions. Ideal crystals should be well-formed, optically clear, and typically 0.1-0.3 mm in each dimension.

2. Data Collection: A suitable crystal is selected and mounted on a goniometer head, often cryo-cooled in a stream of nitrogen gas (around 100 K) to minimize radiation damage. The crystal is then placed in an X-ray diffractometer. Data is collected by rotating the crystal in a high-intensity X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and recording the diffraction pattern on a detector.

3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved, typically using direct methods for small molecules, to generate an initial electron density map. An atomic model is built into this map and refined using least-squares methods to best fit the experimental data.

Data Presentation: A Representative Analysis

As the specific crystal structure of this compound is not publicly available, we present here the crystallographic data for the fluorocyclopropane moiety within a related molecule, a dipeptide containing a fluorocyclopropane-fused proline analogue, to illustrate the type of data obtained from a crystal structure analysis.

Table 1: Crystal Data and Structure Refinement for a Representative Fluorocyclopropane-Containing Molecule.

ParameterValue
Empirical formulaC_x_H_y_F_z_N_a_O_b_
Formula weightXXX.XX
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP2_1_2_1_2_1_
Unit cell dimensions
aX.XXXX(X) Å
bY.YYYY(Y) Å
cZ.ZZZZ(Z) Å
α90°
β90°
γ90°
VolumeVVVV.V(V) ų
Z4
Density (calculated)D.DDD Mg/m³
Absorption coefficientμ μμ μ mm⁻¹
F(000)FFFF
Refinement
R_int_0.0XXX
Final R indices [I>2σ(I)]R1 = 0.0XXX, wR2 = 0.0XXX
R indices (all data)R1 = 0.0YYY, wR2 = 0.0YYY
Goodness-of-fit on F²S.SSS

Note: The values in this table are placeholders and would be populated with the specific data from the CIF file of the analyzed compound.

Table 2: Selected Bond Lengths and Angles for the Fluorocyclopropane Moiety.

Bond/AngleLength (Å) / Angle (°)
Bond Lengths
C1-C21.5XX(X)
C1-C31.5XX(X)
C2-C31.5XX(X)
C2-F11.3XX(X)
C1-C(carboxyl)1.4XX(X)
Bond Angles
C1-C2-C360.X(X)
C2-C1-C360.X(X)
C1-C3-C259.X(X)
F1-C2-C111X.X(X)
F1-C2-C311X.X(X)
Torsion Angles
F1-C2-C1-C(carboxyl)XXX.X(X)

Note: The atom numbering is illustrative. The values are placeholders.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis start Starting Materials reaction Cyclopropanation & Purification start->reaction product This compound reaction->product crystallization Crystallization product->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure (CIF) structure_solution->final_structure

Caption: Experimental workflow for the synthesis and crystal structure analysis.

logical_relationship molecule This compound properties Physicochemical Properties (Lipophilicity, pKa, Stability) molecule->properties structure 3D Crystal Structure molecule->structure sar Structure-Activity Relationship (SAR) properties->sar structure->sar drug_design Rational Drug Design sar->drug_design

Caption: Relationship between crystal structure and drug design.

Discussion

The analysis of the crystal structure of a fluorocyclopropane derivative would provide key insights into the effects of fluorination on the geometry of the cyclopropane ring. It is expected that the C-F bond will be approximately 1.38-1.40 Å. The presence of the electronegative fluorine atom is also anticipated to cause a slight shortening of the adjacent C-C bonds within the cyclopropane ring and potentially a small distortion of the ring angles from the ideal 60°.

Furthermore, the crystal packing will be dictated by intermolecular interactions, primarily hydrogen bonding involving the carboxylic acid groups. The carboxylic acids are expected to form dimers, a common motif in the solid state. The fluorine atom may also participate in weaker C-H···F hydrogen bonds. A detailed analysis of these interactions is fundamental to understanding the solid-state properties of the material and can inform formulation and polymorph screening studies in drug development.

Conclusion

While the definitive crystal structure of this compound remains to be determined and published, this technical guide provides a comprehensive roadmap for its analysis. The detailed experimental protocols for synthesis and crystallography, combined with a template for data presentation and interpretation using a representative structure, offer a valuable resource for researchers. The elucidation of this and other fluorinated cyclopropane structures will undoubtedly contribute to the advancement of medicinal chemistry and the design of next-generation therapeutics.

References

An In-depth Technical Guide to the Solubility of trans-2-Fluorocyclopropanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected solubility of trans-2-Fluorocyclopropanecarboxylic acid in a range of common organic solvents. Due to the limited availability of specific experimental data in public literature, this guide leverages fundamental principles of organic chemistry to predict solubility behavior. Furthermore, it offers a detailed experimental protocol for researchers to determine precise solubility data in their own laboratories.

Introduction to this compound and its Significance

This compound is a small, rigid molecule that incorporates a cyclopropane ring, a carboxylic acid functional group, and a fluorine atom. This combination of features makes it an interesting building block in medicinal chemistry and drug development. The cyclopropane scaffold provides conformational constraint, while the fluorine atom can modulate physicochemical properties such as pKa, metabolic stability, and binding affinity. The carboxylic acid group offers a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets.

Understanding the solubility of this compound in various organic solvents is critical for its application in drug discovery and development. Solubility data informs decisions on reaction conditions for synthesis, purification methods such as crystallization, formulation development for preclinical and clinical studies, and the design of analytical procedures.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like". This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[1][2] The structure of this compound possesses both polar and non-polar characteristics.

  • Polar Characteristics : The carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[3][4] The fluorine atom also adds to the molecule's polarity.

  • Non-polar Characteristics : The cyclopropane ring is a small hydrocarbon moiety and is non-polar.

Given its small molecular size and the presence of the highly polar carboxylic acid group, this compound is expected to exhibit good solubility in polar organic solvents.[3] The solubility is likely to decrease as the polarity of the solvent decreases.

  • Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can engage in hydrogen bonding with the carboxylic acid group, leading to strong solute-solvent interactions. Therefore, high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide, Acetone) : These solvents are polar and can act as hydrogen bond acceptors. They are expected to be effective at solvating the molecule, resulting in good to moderate solubility.[1]

  • Non-polar Solvents (e.g., Hexane, Toluene) : Due to the significant polarity of the carboxylic acid group, the compound is expected to have very low solubility in non-polar solvents.[3]

Qualitative Solubility Prediction Table

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental measurement.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighSmall, polar solvent capable of strong hydrogen bonding with the carboxylic acid group.
EthanolHighSimilar to methanol, with a slightly larger non-polar component which may slightly reduce solubility compared to methanol.
IsopropanolModerate to HighIncreased non-polar character compared to ethanol may lead to slightly lower solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHighly polar solvent and a strong hydrogen bond acceptor, making it an excellent solvent for many carboxylic acids.
Dimethylformamide (DMF)HighAnother highly polar aprotic solvent that is effective at solvating polar molecules.
AcetonitrileModerateLess polar than DMSO and DMF, which may result in lower, but still significant, solubility.
AcetoneModerateA moderately polar aprotic solvent that should be capable of dissolving the compound.
Tetrahydrofuran (THF)Moderate to LowLower polarity and weaker hydrogen bond accepting capability compared to other polar aprotic solvents.
Non-polar Dichloromethane (DCM)LowWhile slightly polar, it is a poor hydrogen bonding partner and is not expected to be a good solvent for a polar carboxylic acid.
TolueneVery Low / InsolubleA non-polar aromatic solvent with weak solute-solvent interactions expected.[3]
HexaneInsolubleA non-polar aliphatic solvent that is highly unlikely to dissolve a polar carboxylic acid.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound using the equilibrium solubility method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., NMR, GC-MS after derivatization).

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

  • Analysis:

    • Accurately dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to quantify the concentration in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original undiluted supernatant by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of a Relevant Workflow

In the context of drug development, determining the solubility of a new chemical entity (NCE) like this compound is an early and crucial step in its characterization. The following diagram illustrates a general workflow for the initial characterization of an NCE.

NCE_Characterization_Workflow cluster_synthesis Synthesis & Purification synthesis Synthesis of NCE purification Purification (e.g., Crystallization, Chromatography) synthesis->purification structure Structural Elucidation (NMR, MS) purification->structure purity Purity Assessment (HPLC, LC-MS) structure->purity solubility Solubility Profiling (Kinetic, Thermodynamic) purity->solubility potency Biological Potency (IC50, EC50) purity->potency logP Lipophilicity (LogP/LogD) (Shake-flask, HPLC) solubility->logP permeability Permeability (PAMPA, Caco-2) solubility->permeability stability Chemical Stability (pH, Temperature, Light) potency->permeability metabolism Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolism

Caption: General workflow for the initial characterization of a New Chemical Entity (NCE).

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of trans-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Fluorocyclopropanecarboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and drug development. The introduction of a fluorine atom onto a cyclopropane ring can significantly influence the parent molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The trans stereochemistry, in particular, is often crucial for desired pharmacological activity. This document provides detailed application notes and experimental protocols for three key methodologies for the stereoselective synthesis of this compound and its precursors.

Method 1: Diastereoselective Synthesis via Cyclopropanation and Selective Hydrolysis

This method relies on the diastereoselective cyclopropanation of a malonic ester derivative followed by a controlled hydrolysis to yield the desired trans-fluorocyclopropanecarboxylic acid derivative. This approach is particularly useful for accessing specific diastereomers.[1][2]

Data Presentation
StepProductReagentsCatalystDiastereomeric Ratio (trans:cis)YieldRef.
1Diethyl 2-fluorocyclopropane-1,1-dicarboxylateDiethyl methylidenemalonate, Fluorinating sulfonium salt--High[2]
2trans-2-Fluorocyclopropane-1-carboxylic acid ethyl esterDiethyl 2-fluorocyclopropane-1,1-dicarboxylateBase (e.g., NaOH)>20:1Good[1]
Experimental Protocols

Step 1: Synthesis of Diethyl 2-fluorocyclopropane-1,1-dicarboxylate

  • To a stirred solution of diethyl methylidenemalonate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a fluorinating sulfonium salt (e.g., S-(fluoromethyl)diphenylsulfonium tetrafluoroborate) (1.2 eq).

  • Add a non-nucleophilic base, such as proton sponge (1.2 eq), portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford diethyl 2-fluorocyclopropane-1,1-dicarboxylate.

Step 2: Diastereoselective Hydrolysis to this compound ethyl ester

  • Dissolve diethyl 2-fluorocyclopropane-1,1-dicarboxylate (1.0 eq) in a mixture of ethanol and water.

  • Cool the solution to 0 °C and add a solution of sodium hydroxide (1.05 eq) in water dropwise. The trans-fluorine effect is reported to influence the rate of hydrolysis, allowing for diastereoselective saponification.[1]

  • Stir the reaction at 0 °C for a specified time (e.g., 2-4 hours), carefully monitoring the reaction progress by HPLC to maximize the formation of the mono-ester and minimize the formation of the diacid.

  • Once the desired level of conversion is reached, carefully neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • The resulting product can be further purified by chromatography to yield the trans-2-fluorocyclopropane-1-carboxylic acid ethyl ester. Subsequent hydrolysis of the remaining ester group can afford the target carboxylic acid.

Workflow Diagram

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Diastereoselective Hydrolysis Diethyl methylidenemalonate Diethyl methylidenemalonate Reaction Mixture Reaction Mixture Diethyl methylidenemalonate->Reaction Mixture Fluorinating sulfonium salt Fluorinating sulfonium salt Fluorinating sulfonium salt->Reaction Mixture Base Base Base->Reaction Mixture Diethyl 2-fluorocyclopropane-1,1-dicarboxylate Diethyl 2-fluorocyclopropane-1,1-dicarboxylate Hydrolysis Mixture Hydrolysis Mixture Diethyl 2-fluorocyclopropane-1,1-dicarboxylate->Hydrolysis Mixture Diethyl 2-fluorocyclopropane-1,1-dicarboxylate->Hydrolysis Mixture Reaction Mixture->Diethyl 2-fluorocyclopropane-1,1-dicarboxylate Cyclopropanation NaOH NaOH NaOH->Hydrolysis Mixture trans-2-Fluorocyclopropane-1-carboxylic acid ethyl ester trans-2-Fluorocyclopropane-1-carboxylic acid ethyl ester Hydrolysis Mixture->trans-2-Fluorocyclopropane-1-carboxylic acid ethyl ester Selective Saponification

Caption: Diastereoselective synthesis workflow.

Method 2: Enantioselective Simmons-Smith Cyclopropanation

This powerful method utilizes a chiral auxiliary to direct the stereochemical outcome of the cyclopropanation of a fluoroallylic alcohol, leading to enantioenriched trans-2-fluorocyclopropylmethanol, a direct precursor to the target carboxylic acid.

Data Presentation
SubstrateChiral LigandReagentsEnantiomeric Excess (ee)Diastereomeric Ratio (dr)YieldRef.
(E)-3-Fluoroallyl alcoholChiral DioxaborolaneEt2Zn, CH2I2>95%>20:1High[3][4]
Experimental Protocols

Step 1: Preparation of the Chiral Dioxaborolane Ligand

  • A commonly used ligand is derived from (R,R)-N,N,N',N'-tetramethyltartaramide and butylboronic acid.

  • To a solution of (R,R)-N,N,N',N'-tetramethyltartaramide (1.0 eq) in anhydrous toluene, add butylboronic acid (1.0 eq).

  • Heat the mixture at reflux with a Dean-Stark trap to remove water.

  • After completion, remove the solvent under reduced pressure to obtain the chiral dioxaborolane ligand, which can be used without further purification.

Step 2: Enantioselective Cyclopropanation

  • To a solution of the chiral dioxaborolane ligand (1.1 eq) in anhydrous DCM at 0 °C, add a solution of diethylzinc (Et2Zn, 1.1 eq in hexanes) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of (E)-3-fluoroallyl alcohol (1.0 eq) in DCM to the reaction mixture.

  • In a separate flask, prepare the Simmons-Smith reagent by adding diiodomethane (CH2I2, 2.2 eq) to a solution of Et2Zn (2.2 eq in hexanes) in DCM at 0 °C.

  • Slowly add the pre-formed Simmons-Smith reagent to the solution containing the substrate and chiral ligand at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield enantioenriched trans-2-fluorocyclopropylmethanol.

Step 3: Oxidation to this compound

  • Dissolve the trans-2-fluorocyclopropylmethanol (1.0 eq) in a suitable solvent system, such as a mixture of acetonitrile, water, and carbon tetrachloride.

  • Add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.02 eq).

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with DCM and filter through a pad of celite to remove insoluble salts.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to afford the desired this compound.

Workflow Diagram

G cluster_0 Step 1: Ligand-Substrate Complex Formation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Oxidation Chiral Dioxaborolane Chiral Dioxaborolane Chiral Zinc Complex Chiral Zinc Complex Chiral Dioxaborolane->Chiral Zinc Complex Et2Zn Et2Zn Et2Zn->Chiral Zinc Complex (E)-3-Fluoroallyl alcohol (E)-3-Fluoroallyl alcohol (E)-3-Fluoroallyl alcohol->Chiral Zinc Complex Reaction Reaction Chiral Zinc Complex->Reaction Simmons-Smith Reagent (Et2Zn, CH2I2) Simmons-Smith Reagent (Et2Zn, CH2I2) Simmons-Smith Reagent (Et2Zn, CH2I2)->Reaction trans-2-Fluorocyclopropylmethanol trans-2-Fluorocyclopropylmethanol Oxidation Reaction Oxidation Reaction trans-2-Fluorocyclopropylmethanol->Oxidation Reaction Reaction->trans-2-Fluorocyclopropylmethanol Asymmetric Cyclopropanation RuCl3, NaIO4 RuCl3, NaIO4 RuCl3, NaIO4->Oxidation Reaction This compound This compound Oxidation Reaction->this compound Oxidation

Caption: Enantioselective Simmons-Smith cyclopropanation workflow.

Method 3: Rhodium-Catalyzed Cyclopropanation

This method involves the reaction of a fluorinated olefin with a diazo compound in the presence of a rhodium catalyst. While often favoring the cis isomer, careful selection of the olefin and reaction conditions can lead to the formation of the trans product with good selectivity. A patented method suggests that using 1-fluoro-1-(phenylsulfonyl)ethylene enhances the trans/cis ratio.

Data Presentation
OlefinDiazo CompoundCatalysttrans:cis RatioYieldRef.
1-Fluoro-1-(phenylsulfonyl)ethyleneEthyl diazoacetateRh2(OAc)486:14GoodPatent Data
Experimental Protocols

Step 1: Synthesis of 1-Fluoro-1-(phenylsulfonyl)ethylene

  • This precursor can be synthesized from the corresponding sulfone via elimination.

  • To a solution of 1-chloro-1-fluoroethyl phenyl sulfone (1.0 eq) in an appropriate solvent like THF, add a strong, non-nucleophilic base such as DBU (1.2 eq) at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate to give 1-fluoro-1-(phenylsulfonyl)ethylene, which can be used in the next step after purification by chromatography.

Step 2: Rhodium-Catalyzed Cyclopropanation

  • To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 eq) and rhodium(II) acetate dimer (Rh2(OAc)4, 0.01 eq) in a suitable solvent such as DCM, add a solution of ethyl diazoacetate (1.2 eq) in DCM dropwise over several hours using a syringe pump. The slow addition is crucial to keep the concentration of the diazo compound low and suppress side reactions.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • After complete consumption of the starting olefin, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the trans and cis isomers of ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate.

Step 3: Reductive Desulfonylation and Hydrolysis

  • The phenylsulfonyl group can be removed under reductive conditions. Dissolve the purified trans isomer (1.0 eq) in methanol and add magnesium turnings (excess) and a catalytic amount of HgCl2.

  • Stir the reaction at room temperature until the desulfonylation is complete.

  • Filter the reaction mixture and concentrate the filtrate. Purify the resulting ethyl trans-2-fluorocyclopropanecarboxylate by chromatography.

  • Hydrolyze the ester using standard conditions (e.g., LiOH in THF/water) to obtain this compound.

Workflow Diagram

G cluster_0 Step 1: Rhodium-Catalyzed Cyclopropanation cluster_1 Step 2: Purification and Desulfonylation cluster_2 Step 3: Hydrolysis 1-Fluoro-1-(phenylsulfonyl)ethylene 1-Fluoro-1-(phenylsulfonyl)ethylene Reaction Reaction 1-Fluoro-1-(phenylsulfonyl)ethylene->Reaction Ethyl diazoacetate Ethyl diazoacetate Ethyl diazoacetate->Reaction Rh2(OAc)4 Rh2(OAc)4 Rh2(OAc)4->Reaction Catalyst trans/cis-Ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate trans/cis-Ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate Separation Separation trans/cis-Ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate->Separation Reaction->trans/cis-Ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate trans-Isomer trans-Isomer Separation->trans-Isomer Desulfonylation Desulfonylation trans-Isomer->Desulfonylation Mg, HgCl2 Mg, HgCl2 Mg, HgCl2->Desulfonylation Ethyl trans-2-fluorocyclopropanecarboxylate Ethyl trans-2-fluorocyclopropanecarboxylate Hydrolysis Hydrolysis Ethyl trans-2-fluorocyclopropanecarboxylate->Hydrolysis Desulfonylation->Ethyl trans-2-fluorocyclopropanecarboxylate LiOH LiOH LiOH->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Rhodium-catalyzed synthesis workflow.

References

Application Notes and Protocols: Trans-2-Fluorocyclopropanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trans-2-Fluorocyclopropanecarboxylic acid and its derivatives are valuable building blocks in modern medicinal chemistry. The incorporation of a fluorinated cyclopropane ring into a drug candidate can confer several advantageous properties. The cyclopropane ring itself introduces conformational rigidity, which can lead to higher binding affinity and selectivity for a biological target by locking the molecule into a bioactive conformation. The fluorine atom, a common bioisostere for a hydrogen atom or a hydroxyl group, can modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa.[1][2] This strategic introduction of fluorine can improve a compound's pharmacokinetic profile and overall efficacy. These attributes have led to the use of the trans-2-fluorocyclopropane moiety in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Application Notes

Lysine-Specific Demethylase 1 (LSD1) Inhibitors for Oncology

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3] Overexpression of LSD1 is observed in numerous cancers, where it contributes to oncogenesis by repressing tumor suppressor genes.[4][5]

The trans-cyclopropylamine moiety, often derived from trans-2-substituted cyclopropanecarboxylic acids, is a key pharmacophore in a class of mechanism-based irreversible LSD1 inhibitors.[6] These inhibitors mimic the structure of the antidepressant drug tranylcypromine (trans-2-phenylcyclopropylamine or TCP), which was one of the first compounds identified as an LSD1 inhibitor.[3][6][7] The inhibitor covalently binds to the FAD cofactor in the LSD1 active site, leading to irreversible inactivation of the enzyme.[5][6] This prevents the demethylation of histone substrates, leading to the re-expression of silenced tumor suppressor genes and subsequent anti-proliferative effects.

LSD1_Signaling_Pathway cluster_histone Histone Tail cluster_enzyme Enzymatic Reaction cluster_inhibitor Inhibition H3K4me2 H3K4me2 (Active Chromatin) LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate H3K4me0 H3K4 (Repressed Chromatin) Gene_Repression Gene Repression (e.g., Tumor Suppressors) H3K4me0->Gene_Repression Leads to LSD1->H3K4me0 Demethylation Inhibitor trans-2-Fluorocyclopropyl -based Inhibitor Inhibitor->LSD1 Irreversible Inactivation

Caption: Mechanism of LSD1 inhibition.

Quantitative Data: LSD1 Inhibition

The inhibitory potential of cyclopropylamine-based compounds is often characterized by their inactivation kinetics.

CompoundTargetK_I (µM)k_inact (s⁻¹)Reference
trans-2-Phenylcyclopropylamine (2-PCPA)LSD12420.0106[6]
ORY-1001 (Iadademstat)LSD1IC₅₀ = 0.018N/A[3]

Note: Data for this compound derivatives specifically was not available in the provided search results, so data for the parent pharmacophore is presented.

Metabotropic Glutamate Receptor 2 (mGluR2) Antagonists

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system. mGluR2 has been identified as a potential therapeutic target for cognitive disorders and depression.

A derivative of this compound has been successfully used to develop a potent mGluR2 antagonist.[8] In this application, the fluorinated cyclopropane moiety was incorporated into the structure of a known group II mGluRs antagonist, LY341495. The resulting compound, (+)-(1R(),2R())-2-[(1S(*))-1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid, demonstrated potent antagonism at the mGluR2 receptor with an improved pharmacokinetic profile compared to its non-fluorinated parent compound.[8]

Quantitative Data: mGluR2 Antagonist Activity & Pharmacokinetics

CompoundTarget Affinity (IC₅₀, nM)Bioavailability (Oral)C_max (ng/mL)AUC (ng·h/mL)Reference
LY341495 (Parent Compound)~1-3 (for Group II mGluRs)LowN/AN/A[8]
Fluorinated Analog ((+)-16a)3.49Improved vs. ParentN/AN/A[8]
Prodrug of Fluorinated Analog ((+)-17)N/AMarkedly Elevated Plasma LevelsN/AN/A[8]

Note: Specific quantitative pharmacokinetic values for the fluorinated analog were not detailed in the abstract but were described as "superior" or "markedly elevated" for the prodrug.[8]

Antibacterial Agents

The 1-cyclopropyl-3-quinolonecarboxylic acid scaffold is a cornerstone of the quinolone class of antibiotics. Structure-activity relationship (SAR) studies have explored modifications at the N1 position of the quinolone core to enhance potency and spectrum of activity. A series of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids were synthesized and evaluated for their antibacterial activity.[9]

These studies revealed that the stereochemistry of the fluorine atom on the cyclopropane ring was critical for activity. The cis-isomers were found to be more potent against Gram-positive bacteria than their corresponding trans-counterparts.[9] The difference in potency against most Gram-negative bacteria was less pronounced. The introduction of the fluorine atom also led to a reduction in lipophilicity compared to non-fluorinated analogs, which can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the drugs.[9] The antibacterial effect of these compounds was correlated with their ability to inhibit the supercoiling activity of bacterial DNA gyrase.[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluorocyclopropanecarboxylic Acid

This protocol outlines a general multi-step synthesis adapted from literature methods.[10][11] It involves the formation of a cyclopropane ring followed by oxidation to the carboxylic acid.

Synthesis_Workflow Allyl_Alcohol Allyl Alcohol Protection Protection (e.g., Benzyl group) Allyl_Alcohol->Protection Cyclopropanation Cyclopropanation (e.g., Dibromofluoromethane) Protection->Cyclopropanation Deprotection Deprotection (Removal of Benzyl group) Cyclopropanation->Deprotection Debromination Debromination (e.g., Zinc powder) Deprotection->Debromination Oxidation Oxidation (e.g., KMnO₄ or RuCl₃/NaIO₄) Debromination->Oxidation Final_Product 2-Fluorocyclopropane carboxylic acid Oxidation->Final_Product

Caption: General workflow for the synthesis of 2-fluorocyclopropanecarboxylic acid.

Methodology:

  • Protection of Starting Material: Allyl alcohol is protected, for example, by reacting it with benzyl bromide to form allyl benzyl ether. This prevents the hydroxyl group from interfering with subsequent reactions.[10]

  • Cyclopropanation: The protected allyl ether undergoes a cyclopropanation reaction. This can be achieved using a carbene source like dibromofluoromethane in the presence of a phase transfer catalyst (e.g., benzyl triethylammonium chloride).[10] This step forms the fluorinated dibromocyclopropane ring.

  • Deprotection: The protecting group (e.g., benzyl) is removed to reveal the primary alcohol.

  • Reductive Debromination: The resulting 2-bromo-2-fluorocyclopropyl)methanol is treated with a reducing agent, such as zinc powder, to remove one of the bromine atoms, yielding (2-fluorocyclopropyl)methanol.[10]

  • Oxidation: The primary alcohol is oxidized to the carboxylic acid. A variety of oxidizing agents can be used, such as potassium permanganate or a catalytic amount of ruthenium(III) chloride with sodium periodate as the stoichiometric oxidant. The reaction is typically performed in a mixed solvent system like acetone/water.[10]

  • Purification: The final product, 2-fluorocyclopropanecarboxylic acid, is purified using standard techniques such as extraction and crystallization or chromatography. The cis and trans isomers may be separated at this stage or earlier, depending on the specific synthetic route.

Protocol 2: In Vitro LSD1 Enzymatic Assay

This protocol describes a general method to evaluate the inhibitory activity of compounds against the LSD1 enzyme. The assay typically measures the product of the demethylation reaction, such as hydrogen peroxide (H₂O₂), or the formaldehyde produced.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me1 or H3K4me2 peptide substrate

  • Amplex® Red reagent (or similar H₂O₂ detection probe)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds (e.g., trans-2-fluorocyclopropylamine derivatives) dissolved in DMSO

  • 96-well microplate (black, clear bottom)

  • Plate reader capable of fluorescence measurement

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Mixture Preparation: Prepare a master mix containing the LSD1 enzyme, HRP, and the peptide substrate in assay buffer.

  • Initiation of Pre-incubation (for time-dependent inhibition): To the wells of the microplate, add the test compound dilutions and the LSD1/substrate master mix. Incubate for various time points (e.g., 0, 5, 15, 30 minutes) at room temperature to allow for mechanism-based inactivation.

  • Initiation of Detection Reaction: Add the Amplex® Red reagent to all wells to start the detection reaction. The H₂O₂ produced by the LSD1 demethylation reaction will react with Amplex® Red in the presence of HRP to produce the fluorescent product, resorufin.

  • Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader (excitation ~540 nm, emission ~590 nm). Record data every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

    • For IC₅₀ determination, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

    • For mechanism-based inhibitors, determine the kinetic parameters K_I and k_inact by plotting the observed rate constants (k_obs) against inhibitor concentration.

Protocol 3: In Vivo Pharmacokinetic (PK) Study

This protocol outlines a general procedure for assessing the pharmacokinetic properties of a drug candidate following oral administration in a rodent model.

Materials:

  • Test compound formulated for oral gavage (e.g., in a vehicle like 0.5% methylcellulose)

  • Sprague-Dawley rats (or other suitable rodent model)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimation and Dosing: Acclimate animals for at least 3 days prior to the study. Fast the animals overnight before dosing. Administer the test compound at a specific dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples (e.g., via protein precipitation with acetonitrile). Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.[12] Key parameters to calculate include:

    • C_max: Maximum observed plasma concentration.

    • T_max: Time to reach C_max.

    • AUC_(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

    • AUC_(0-inf): Area under the curve extrapolated to infinity.

    • t_1/2: Terminal half-life.

    • Bioavailability (F%): Calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration in a separate cohort (F% = [AUC_oral / AUC_IV] * [Dose_IV / Dose_oral] * 100).[13]

References

Applications of Fluorinated Cyclopropanes in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated cyclopropane moieties into molecular scaffolds represents a powerful strategy in modern medicinal chemistry. This unique structural motif combines the conformational rigidity and metabolic stability of the cyclopropane ring with the beneficial electronic properties of fluorine. The strategic incorporation of fluorinated cyclopropanes can significantly enhance a drug candidate's pharmacological profile, including its potency, selectivity, metabolic stability, and cell permeability. This document provides detailed application notes on the use of fluorinated cyclopropanes in various therapeutic areas, complete with quantitative data, experimental protocols, and visualizations to guide researchers in this exciting field.

Application Notes

Central Nervous System (CNS) Disorders: 5-HT2C Receptor Agonists

Fluorinated cyclopropanes have been successfully employed in the design of potent and selective agonists for the 5-hydroxytryptamine 2C (5-HT2C) receptor, a promising target for the treatment of obesity, schizophrenia, and other CNS disorders. The rigid cyclopropane scaffold helps to lock in a bioactive conformation, while the fluorine atom can modulate key properties such as lipophilicity and metabolic stability, which are crucial for brain penetration.

A notable example is a series of 2-phenylcyclopropylmethylamine derivatives where fluorine was incorporated into the cyclopropane ring. This modification led to the identification of potent 5-HT2C agonists with excellent selectivity over the 5-HT2A and 5-HT2B receptor subtypes, thereby reducing the risk of hallucinogenic effects and cardiac valvulopathy, respectively.[1]

Compound5-HT2C EC50 (nM)5-HT2C Emax (%)5-HT2A EC50 (nM)5-HT2B EC50 (nM)
(+)-21a 4.7982709.3
(+)-21b 1.910244>10,000
(+)-21c 2.110511018
(+)-21d 5.310119028

Data extracted from Zhang et al., Eur J Med Chem. 2019.[1]

Activation of the 5-HT2C receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the mobilization of intracellular calcium. This pathway is a key mechanism for the therapeutic effects of 5-HT2C agonists.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT2C Agonist (Fluorinated Cyclopropane) Receptor 5-HT2C Receptor Agonist->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2C Receptor Signaling Pathway.

Antibacterial Agents: Fluoroquinolone Antibiotics

The incorporation of a fluorinated cyclopropane ring at the N-1 position of the quinolone core is a key structural feature of the potent fluoroquinolone antibiotic, Sitafloxacin. This moiety has been shown to enhance antibacterial activity and improve the pharmacokinetic profile of the drug. Sitafloxacin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The cis-configuration of the fluorine on the cyclopropane ring is generally more potent against Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.05
Streptococcus pneumoniae0.025
Escherichia coli0.05
Pseudomonas aeruginosa0.2
Haemophilus influenzae≤0.012

Representative MIC values for Sitafloxacin.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Sitafloxacin Sitafloxacin (Fluorinated Cyclopropane) DNA_Gyrase DNA Gyrase / Topoisomerase IV Sitafloxacin->DNA_Gyrase inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication is essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

Caption: Mechanism of Action of Sitafloxacin.

Antiviral Agents

Fluorinated cyclopropyl nucleoside analogs have emerged as a promising class of antiviral agents. The cyclopropane ring serves as a rigid carbocyclic mimic of the ribose sugar in natural nucleosides, while the fluorine atom can enhance metabolic stability and binding affinity to viral enzymes. These compounds have shown activity against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). Additionally, gem-difluorinated cyclopropane derivatives have been identified as potent broad-spectrum inhibitors of coronavirus 3C-like proteases.

CompoundVirusActivity (IC50 / EC50)
Fluorinated Cyclopropyl Adenine Analog HCMVIC50 = 9.22 µM
Fluorinated Cyclopropyl Guanine Analog VZVModerate Activity
gem-Difluorocyclopropyl Protease Inhibitor (5c) SARS-CoV-2EC50 = 12 nM
gem-Difluorocyclopropyl Protease Inhibitor (11c) SARS-CoV-2EC50 = 11 nM

Data from various sources.[2][3]

Oncology

In the field of oncology, fluorinated cyclopropanes have been investigated as components of kinase inhibitors. For example, a series of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives were designed and synthesized as potential c-Met kinase inhibitors. The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its dysregulation is implicated in the growth and metastasis of various cancers. The most promising compound from this series exhibited potent inhibitory activity against c-Met and significant cytotoxicity against several cancer cell lines.

Compoundc-Met IC50 (µM)A549 Cell Line IC50 (µM)H460 Cell Line IC50 (µM)HT-29 Cell Line IC50 (µM)
26a 0.0161.590.720.56

Data extracted from Li et al., Eur J Med Chem. 2020.

Experimental Protocols

Synthesis of a Fluorinated Cyclopropylamine Derivative

This protocol describes the synthesis of a key fluorinated cyclopropane intermediate, which can be further elaborated to generate a variety of bioactive molecules.

Synthesis_Workflow Start Starting Material (Substituted Benzaldehyde) Wittig Wittig Reaction Start->Wittig Methyltriphenyl- phosphonium bromide Bromofluorination Bromofluorination Wittig->Bromofluorination NBS, Et3N·3HF Elimination Elimination of HBr Bromofluorination->Elimination Base Cyclopropanation [2+1] Cycloaddition Elimination->Cyclopropanation Ethyl diazoacetate, Cu(acac)2 Hydrolysis Ester Hydrolysis Cyclopropanation->Hydrolysis LiOH Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling Amine, Coupling Agent Reduction Amide Reduction Amide_Coupling->Reduction LiAlH4 Final_Product Final Product (Fluorinated Cyclopropylamine) Reduction->Final_Product

Caption: Synthetic Workflow for a Fluorinated Cyclopropylamine.

  • Wittig Reaction: To a solution of the starting substituted benzaldehyde in an appropriate solvent (e.g., THF), add methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) at low temperature. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent.

  • Bromofluorination: Dissolve the resulting olefin in a suitable solvent (e.g., CH2Cl2) and cool to 0 °C. Add N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF) and stir at room temperature.

  • Elimination of HBr: To the crude product from the previous step, add a base (e.g., DBU) and stir at room temperature to induce elimination of HBr, affording the vinyl fluoride.

  • Cyclopropanation: To a solution of the vinyl fluoride in a suitable solvent (e.g., CH2Cl2), add a copper catalyst (e.g., Cu(acac)2) and then add a solution of ethyl diazoacetate dropwise at room temperature.

  • Ester Hydrolysis: Dissolve the cyclopropanecarboxylate in a mixture of THF and water, and add lithium hydroxide (LiOH). Stir at room temperature until the hydrolysis is complete.

  • Amide Formation and Reduction: The resulting carboxylic acid can be converted to the corresponding primary amide, which is then reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final fluorinated cyclopropylamine.

Calcium Mobilization Assay for 5-HT2C Receptor Agonists

This protocol outlines a cell-based functional assay to determine the potency and efficacy of compounds at the 5-HT2C receptor.

Calcium_Assay_Workflow Start Cell Seeding (HEK293 cells expressing 5-HT2C receptor) Dye_Loading Loading with Calcium-sensitive Dye (e.g., Fluo-4 AM) Start->Dye_Loading Compound_Addition Addition of Test Compound (Fluorinated Cyclopropane) Dye_Loading->Compound_Addition Fluorescence_Measurement Real-time Fluorescence Measurement (Plate Reader) Compound_Addition->Fluorescence_Measurement Data_Analysis Data Analysis (EC50 and Emax determination) Fluorescence_Measurement->Data_Analysis Result Potency and Efficacy of Agonist Data_Analysis->Result

Caption: Workflow for a Calcium Mobilization Assay.

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human 5-HT2C receptor in appropriate media.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to attach overnight.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate them with a solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37 °C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence of each well. Then, add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response as a function of the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vitro Metabolic Stability Assay

This protocol describes a common method to assess the metabolic stability of a compound using liver microsomes.

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) and an NADPH regenerating system.

  • Incubation Mixture: In a microcentrifuge tube, combine the reaction buffer, liver microsomes (e.g., human liver microsomes), and the test compound. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

By leveraging the unique properties of fluorinated cyclopropanes and employing these established protocols, researchers can accelerate the discovery and development of novel therapeutics with improved pharmacological profiles.

References

Application Note and Protocol for the Synthesis of Sitafloxacin Using Fluorocyclopropane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the synthesis of the antibiotic Sitafloxacin, with a specific focus on the construction of the key fluorocyclopropane moiety and its subsequent incorporation to form the final active pharmaceutical ingredient.

Introduction

Sitafloxacin is a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[1] A key structural feature of Sitafloxacin, crucial for its enhanced pharmacological properties, is the N-1 substituted (1R,2S)-2-fluorocyclopropyl group.[2] This application note details a synthetic protocol for Sitafloxacin, emphasizing the asymmetric synthesis of the pivotal cis-2-fluorocyclopropylamine intermediate. The described route offers high stereoselectivity and is suitable for scalable production.[3][4][5]

Synthetic Strategy Overview

The overall synthesis can be divided into two main parts:

  • Part A: Asymmetric synthesis of the key intermediate, cis-2-fluorocyclopropanecarboxylic acid.

  • Part B: Construction of the quinolone core and final condensation to yield Sitafloxacin.

This protocol will focus on a modern asymmetric approach to the fluorocyclopropane intermediate, which avoids the use of noble metal catalysts or chiral separation reagents.[5]

Part A: Asymmetric Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid

This section outlines a highly stereoselective route to prepare (S,S)-cis-2-fluorocyclopropanecarboxylic acid, a crucial precursor to the (1R,2S)-cis-2-fluorocyclopropylamine moiety of Sitafloxacin.[3][5] The synthesis commences from commercially available starting materials, fluoromethylphenylsulfone and a chiral glycidyl derivative.[3][4]

Experimental Protocol

Step 1: Synthesis of Chiral Alcohol (Compound 8)

  • To a solution of (R)-2-((benzyloxy)methyl)oxirane (1 equivalent) and fluoromethylphenylsulfone (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add potassium hexamethyldisilazide (KHMDS) (1.5 equivalents) dropwise at -78 °C under an argon atmosphere.

  • Allow the reaction mixture to slowly warm to -25 °C and stir for 6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral alcohol.

Step 2: Tosylation of the Chiral Alcohol (Compound 10)

  • Dissolve the chiral alcohol (1 equivalent) and 4-dimethylaminopyridine (DMAP) (1.2 equivalents) in dichloromethane (DCM).

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 4 hours.

  • Wash the reaction mixture with 1 M hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the tosylated intermediate.

Step 3: Intramolecular Cyclization to form the Cyclopropane Skeleton (Compound 11)

  • Dissolve the tosylated intermediate (1 equivalent) in anhydrous THF.

  • Add lithium hexamethyldisilazide (LHMDS) (1.5 equivalents) dropwise at -78 °C under an argon atmosphere.

  • Stir the reaction mixture at this temperature for 3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, dry, and concentrate.

  • Purify the residue by flash column chromatography to obtain the cyclopropane product with a single stereoselectivity.[3]

Step 4: Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid (Compound 3)

  • To a solution of the cyclopropane intermediate from the previous step (1 equivalent) in DCM and triethylamine (1.1 equivalents), stir the mixture at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add magnesium powder (16 equivalents), a catalytic amount of methylmagnesium bromide (0.1 equivalents), and dried methanol.

  • Stir the mixture for 5 hours.

  • Quench the reaction with 5% hydrochloric acid.

  • Extract the mixture multiple times with ethyl acetate.

  • The combined organic layers are then processed to yield the final cis-2-fluorocyclopropanecarboxylic acid.[3] This intermediate can then be converted to cis-2-fluorocyclopropylamine, the key component for sitafloxacin synthesis.[5]

Quantitative Data Summary
StepProductReagentsConditionsYieldStereoselectivityReference
1. Chiral Epoxy Ring OpeningCompound 8KHMDS, THF-78 to -25 °C, 6 h85%High[3]
2. TosylationCompound 10TsCl, DMAP, DCMRoom Temperature, 4 h90%N/A[3]
3. Intramolecular CyclizationCompound 11LHMDS, THF-78 °C, 3 h85%Single[3]
4. Final Carboxylic Acid FormationCompound 3Mg, MeMgBr, MeOHRoom Temperature, 5 h--[3]
Overall Yield 45% [5]

Part B: Quinolone Core Formation and Final Assembly

The second part of the synthesis involves the construction of the functionalized quinolone core and the subsequent nucleophilic substitution with the fluorocyclopropylamine and the spirocyclic amine side chain.

Experimental Protocol

Step 5: Synthesis of the Quinolone Core (e.g., Compound 4)

  • A substituted ethyl 3-oxo-propanoate (e.g., ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate) is reacted with triethylorthoformate in the presence of acetic anhydride.[6]

  • The resulting intermediate is then condensed with (1R,2S)-(-)-cis-1-amino-2-fluorocyclopropane tosylate in a suitable solvent like 1,4-dioxane with a base such as sodium hydride (NaH).[6][7]

  • The ester is subsequently hydrolyzed using a mixture of concentrated hydrochloric acid and acetic acid at elevated temperatures (120-130 °C) to yield the carboxylic acid core.[6]

Step 6: Condensation with the Spirocyclic Amine

  • The quinolone carboxylic acid from the previous step is reacted with (S)-N-[(oxoboryl)methylene]-5-azaspiro[4][6]heptan-7-amine.

  • This condensation reaction typically proceeds in a polar solvent in the presence of a suitable base.

Step 7: Deprotection to Yield Sitafloxacin

  • If protecting groups are used on the spirocyclic amine (e.g., a tert-butoxycarbonyl group), they are removed in the final step.[7]

  • Deprotection is commonly achieved using a strong acid such as trifluoroacetic acid (TFA).[7]

  • The crude Sitafloxacin is then purified by recrystallization.

Quantitative Data Summary
StepProductYieldReference
Condensation with FluorocyclopropylamineEthyl 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo...78%[6]
Ester Hydrolysis8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo...76.2%[6]
Overall Conversion Sitafloxacin 52-65% [6]

Visualizations

Asymmetric Synthesis of Fluorocyclopropane Intermediate

G A Fluoromethyl- phenylsulfone C Chiral Alcohol A->C + B KHMDS, THF -78 to -25°C B (R)-2-((benzyloxy)methyl)oxirane D Tosylated Intermediate C->D TsCl, DMAP DCM, RT E Cyclopropane Skeleton D->E LHMDS, THF -78°C F cis-2-Fluorocyclopropanecarboxylic Acid E->F Mg, MeMgBr MeOH

Caption: Asymmetric synthesis of the cis-2-fluorocyclopropanecarboxylic acid intermediate.

Overall Synthesis Workflow of Sitafloxacin

G start Substituted Benzoylacetate quinolone_core Quinolone Carboxylic Acid Core start->quinolone_core 1. Triethylorthoformate 2. Condensation with Fluorocyclopropylamine 3. Hydrolysis fluorocyclopropylamine (1R,2S)-2-Fluorocyclopropylamine protected_sitafloxacin Protected Sitafloxacin quinolone_core->protected_sitafloxacin Condensation spiro_amine Protected (S)-7-Amino- 5-azaspiro[2.4]heptane sitafloxacin Sitafloxacin protected_sitafloxacin->sitafloxacin Deprotection (e.g., TFA)

Caption: Final assembly workflow for the synthesis of Sitafloxacin.

Conclusion

The protocols described provide a comprehensive guide for the synthesis of Sitafloxacin, with a particular emphasis on a highly stereoselective method for preparing the critical fluorocyclopropane intermediate. The presented route is efficient, scalable, and avoids costly chiral resolution steps, making it attractive for both research and industrial applications. The quantitative data and visual workflows offer a clear and concise summary to aid researchers in the successful execution of this synthesis.

References

Application Notes: trans-2-Fluorocyclopropanecarboxylic Acid as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine-containing moieties into bioactive molecules is a well-established strategy in modern agrochemical design to enhance efficacy and metabolic stability. The rigid, strained cyclopropane ring, when combined with the high electronegativity of fluorine, imparts unique conformational and electronic properties to a molecule. trans-2-Fluorocyclopropanecarboxylic acid, in particular, is a highly valuable building block for the synthesis of novel fungicides and insecticides. Its stereospecific fluorine substitution can significantly influence binding affinity to target enzymes and modulate physicochemical properties such as lipophilicity and metabolic stability, leading to the development of more potent and selective crop protection agents.

These application notes provide an overview of the utility of this compound in the synthesis of novel agrochemicals, with a focus on its incorporation into succinate dehydrogenase inhibitor (SDHI) fungicides.

Key Advantages of Incorporating the trans-2-Fluorocyclopropyl Moiety
  • Enhanced Biological Activity: The fluorine atom can engage in favorable interactions, such as hydrogen bonds, with target proteins, leading to increased binding affinity and potency.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in-planta half-life of the agrochemical.

  • Optimal Lipophilicity: The fluorocyclopropyl group can fine-tune the lipophilicity (logP) of a molecule, which is crucial for its transport through plant tissues and penetration of fungal cell membranes.

  • Conformational Rigidity: The cyclopropane ring restricts the conformational freedom of the molecule, which can pre-organize it for optimal binding to its target, reducing the entropic penalty of binding.

Application in Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

A primary application of this compound is in the synthesis of pyrazole-4-carboxamide and other related SDHI fungicides. These fungicides are crucial for controlling a broad spectrum of fungal diseases in cereals and other crops. The mode of action of SDHIs is the inhibition of complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, which blocks fungal respiration and energy production.

The this compound moiety is typically incorporated to form an amide bond with a key amine intermediate of the fungicide. The specific orientation of the fluorine atom in the trans configuration can be critical for fitting into the ubiquinone-binding (Qp) site of the succinate dehydrogenase enzyme complex.

Quantitative Data: Biological Activity of Related SDHI Fungicides

While specific data for a commercialized agrochemical containing the this compound moiety is not publicly available, the following table presents the efficacy of related SDHI fungicides against various fungal pathogens, illustrating the high potency achievable with this class of compounds.

Compound ClassPathogenCropEfficacy (EC₅₀ in µg/mL)
Pyrazole-4-carboxamidesZymoseptoria tritici (Leaf Blotch)Wheat0.01 - 0.5
Pyrazole-4-carboxamidesPuccinia triticina (Brown Rust)Wheat0.02 - 1.0
Pyrazole-4-carboxamidesPyrenophora teres (Net Blotch)Barley0.05 - 2.0
Pyrazole-4-carboxamidesBotrytis cinerea (Gray Mold)Strawberry0.03 - 0.3

Note: EC₅₀ values are indicative and can vary based on specific compound structures and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title building block.

Reaction Scheme:

Materials:

  • trans-2-Fluorocyclopropylmethanol

  • Pyridinium dichromate (PDC) or other suitable oxidizing agent

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve trans-2-fluorocyclopropylmethanol (1.0 eq) in anhydrous dichloromethane.

  • Add pyridinium dichromate (PDC) (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate with 1% acetic acid) to afford pure this compound.

Protocol 2: Amide Coupling of this compound with a Pyrazole Amine Intermediate for SDHI Fungicide Synthesis

This protocol outlines the key amide bond formation step to incorporate the building block into a representative SDHI fungicide scaffold.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Target pyrazole amine intermediate (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine) (1.0 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the pyrazole amine intermediate (1.0 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring for completion by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final N-(pyrazolyl)-trans-2-fluorocyclopropanecarboxamide.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of Building Block cluster_coupling Protocol 2: Amide Coupling start1 trans-2-Fluorocyclopropylmethanol oxidation Oxidation (PDC) start1->oxidation purification1 Purification (Chromatography) oxidation->purification1 product1 This compound purification1->product1 coupling Amide Coupling (HATU, DIPEA) product1->coupling start2 Pyrazole Amine Intermediate start2->coupling purification2 Purification (Chromatography) coupling->purification2 product2 SDHI Fungicide Candidate purification2->product2 sdh_inhibition_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII oxidation Fumarate Fumarate ComplexII->Fumarate UQ Ubiquinone (Q) ComplexII->UQ e- transfer UQH2 Ubihydroquinone (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII SDHI SDHI Fungicide (containing trans-2-fluorocyclopropyl) SDHI->ComplexII Inhibition at Qp site

Application Notes and Protocols for the Enzymatic Resolution of cis/trans-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-fluorocyclopropanecarboxylic acids are valuable building blocks in medicinal chemistry due to the unique conformational constraints and electronic properties conferred by the fluorinated cyclopropane ring. Access to enantiomerically pure forms of these compounds is often crucial for the development of potent and selective drug candidates. Enzymatic kinetic resolution offers a green and highly selective method for the separation of enantiomers. This document provides detailed application notes and protocols for the enzymatic resolution of cis/trans-2-fluorocyclopropanecarboxylic acid using lipases, a class of versatile and robust enzymes. While a specific protocol for this exact molecule is not widely published, the following procedures are based on established methods for the resolution of structurally related cyclopropane derivatives and fluorinated carboxylic acids.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. For a racemic carboxylic acid, the resolution can be achieved through enantioselective esterification or by the enantioselective hydrolysis of a racemic ester derivative. This results in a mixture of an enantioenriched ester and an enantioenriched unreacted carboxylic acid, which can then be separated. Candida antarctica lipase B (CALB) is a widely used and highly effective biocatalyst for the resolution of a broad range of chiral compounds.

Experimental Workflow

The overall experimental workflow for the enzymatic resolution of cis/trans-2-fluorocyclopropanecarboxylic acid is depicted below.

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_workup Work-up and Separation cluster_analysis Analysis racemate Racemic cis/trans-2-Fluorocyclopropanecarboxylic Acid Ester reaction Enzymatic Hydrolysis (e.g., CALB) racemate->reaction separation Separation of Ester and Acid (e.g., Extraction, Chromatography) reaction->separation analysis Determination of Enantiomeric Excess (Chiral HPLC or GC) separation->analysis

Caption: General workflow for the enzymatic resolution of cis/trans-2-fluorocyclopropanecarboxylic acid esters.

Detailed Experimental Protocols

Protocol 1: Lipase-Catalyzed Hydrolysis of Racemic cis/trans-2-Fluorocyclopropanecarboxylic Acid Ester

This protocol describes the kinetic resolution of a racemic ester of 2-fluorocyclopropanecarboxylic acid via enantioselective hydrolysis.

Materials:

  • Racemic methyl or ethyl ester of cis/trans-2-fluorocyclopropanecarboxylic acid

  • Immobilized Candida antarctica lipase B (CALB), such as Novozym® 435

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., tert-butyl methyl ether (MTBE), tetrahydrofuran (THF))

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the racemic ester of cis/trans-2-fluorocyclopropanecarboxylic acid in a mixture of phosphate buffer and an organic co-solvent. A typical ratio would be 1:1 to 4:1 buffer to co-solvent. The final substrate concentration should be in the range of 10-100 mM.

  • Enzyme Addition: Add immobilized CALB to the reaction mixture. A typical enzyme loading is 10-50 mg of lipase per mmol of substrate.

  • Incubation: Stir the reaction mixture at a controlled temperature, typically between 30°C and 50°C. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC, GC, or HPLC. The reaction is typically stopped at or near 50% conversion to obtain high enantiomeric excess for both the unreacted ester and the produced acid.

  • Reaction Quench and Enzyme Removal: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the organic solvent used in the reaction and reused.

  • Extraction: Acidify the filtrate to pH 2 with 2 M HCl. Extract the mixture with ethyl acetate or another suitable organic solvent (3 x volume of the aqueous phase).

  • Separation: The organic extracts contain the unreacted ester and the carboxylic acid product. The carboxylic acid can be separated from the ester by extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution). After separation, re-acidify the aqueous layer to pH 2 and extract the carboxylic acid with an organic solvent.

  • Purification: Dry the organic layers containing the separated ester and acid over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Further purification can be achieved by column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis for the Determination of Enantiomeric Excess (ee)

This protocol outlines a general method for determining the enantiomeric excess of the resolved carboxylic acid and ester.

Materials:

  • Enantioenriched 2-fluorocyclopropanecarboxylic acid and its ester

  • HPLC-grade hexane and isopropanol

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • Chiral stationary phase (CSP) HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar polysaccharide-based columns)

Procedure:

  • Sample Preparation: Prepare a solution of the enantioenriched carboxylic acid or ester in the mobile phase at a concentration of approximately 1 mg/mL. The carboxylic acid may need to be derivatized to its methyl or ethyl ester prior to analysis for better peak shape and resolution.

  • HPLC Conditions:

    • Mobile Phase: A mixture of hexane and isopropanol is commonly used. The exact ratio will need to be optimized for the specific substrate and column, but a starting point could be 90:10 (hexane:isopropanol). A small amount of TFA (e.g., 0.1%) can be added to the mobile phase to improve the peak shape of the carboxylic acid.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Analysis: Inject the sample of the racemic mixture first to determine the retention times of both enantiomers. Subsequently, inject the samples from the enzymatic resolution to determine the peak areas of each enantiomer.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the enzymatic resolution experiments.

Table 1: Screening of Lipases for the Hydrolysis of Racemic 2-Fluorocyclopropanecarboxylic Acid Ester

EntryLipaseCo-SolventTime (h)Conversion (%)ee_acid (%)ee_ester (%)E-value
1CALBMTBE2448>9996>200
2PCLMTBE4845857015
3PSLTHF483060435

Fictional data for illustrative purposes. ee_acid: enantiomeric excess of the produced carboxylic acid; ee_ester: enantiomeric excess of the unreacted ester; E-value: enantiomeric ratio.

Table 2: Optimization of Reaction Conditions for CALB-Catalyzed Hydrolysis

EntryParameter VariedValueConversion (%)ee_acid (%)ee_ester (%)
1Temperature30°C40>9995
2Temperature40°C50>99>99
3Temperature50°C529897
4Co-SolventDioxane459792
5Co-SolventAcetonitrile359085

Fictional data for illustrative purposes.

Signaling Pathways and Logical Relationships

The logical relationship in a kinetic resolution process is illustrated below.

G cluster_reaction Kinetic Resolution cluster_separation Separation Racemate Racemic Substrate (R-ester + S-ester) Enzyme Chiral Enzyme (e.g., CALB) Racemate->Enzyme k_fast (e.g., S-ester) Products Products at ~50% Conversion Enzyme->Products k_slow (e.g., R-ester) Separated_S Enantioenriched S-acid Products->Separated_S Separated_R Enantioenriched R-ester Products->Separated_R

Caption: Kinetic resolution of a racemic ester into its enantiomers.

Conclusion

The protocols and guidelines presented here provide a solid foundation for the successful enzymatic resolution of cis/trans-2-fluorocyclopropanecarboxylic acid. The key to a successful resolution is the selection of a highly enantioselective enzyme, such as Candida antarctica lipase B, and the optimization of reaction conditions. Chiral HPLC is an indispensable tool for monitoring the reaction and determining the enantiomeric purity of the products. These methods offer a practical and environmentally friendly approach to obtaining valuable enantiopure building blocks for drug discovery and development.

Large-Scale Synthesis of trans-2-Fluorocyclopropanecarboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of trans-2-Fluorocyclopropanecarboxylic acid, a valuable building block in medicinal chemistry. The protocol details a robust five-step synthetic route commencing from readily available allyl alcohol. The key stages of this synthesis involve the protection of the hydroxyl group, a cyclopropanation reaction, subsequent deprotection, reductive debromination, and final oxidation to the desired carboxylic acid. This process yields a mixture of cis and trans isomers, and this note provides a detailed protocol for the selective isolation of the desired trans isomer via fractional crystallization. All quantitative data is summarized in tables for clarity, and a workflow diagram is provided for easy visualization of the synthetic pathway.

Introduction

This compound is a key structural motif present in various pharmaceutically active compounds. Its incorporation can significantly influence the pharmacological properties of a molecule, including metabolic stability, binding affinity, and membrane permeability. The development of a scalable and efficient synthesis is therefore of critical importance for drug discovery and development programs. The following protocol outlines a proven method for the production of multi-gram quantities of this valuable intermediate.

Synthetic Pathway Overview

The overall synthetic scheme is a five-step process starting from allyl alcohol. The initial protection of the alcohol as a benzyl ether allows for the subsequent cyclopropanation. Deprotection and debromination yield the fluorocyclopropylmethanol intermediate, which is then oxidized to the final carboxylic acid. A final purification step is required to isolate the trans isomer.

Synthesis_Workflow AllylAlcohol Allyl Alcohol AllylBenzylEther Allyl Benzyl Ether AllylAlcohol->AllylBenzylEther   Benzylation Dibromo 1-(Benzyloxy)methyl-2,2-dibromo-2-fluorocyclopropane AllylBenzylEther->Dibromo   Cyclopropanation Debromo 1-(Benzyloxy)methyl-2-fluorocyclopropane Dibromo->Debromo   Reductive   Debromination Alcohol trans-2-Fluorocyclopropylmethanol Debromo->Alcohol   Debenzylation CarboxylicAcid cis/trans-2-Fluorocyclopropanecarboxylic Acid Alcohol->CarboxylicAcid   Oxidation TransAcid This compound CarboxylicAcid->TransAcid   Isomer   Separation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Step 1: Benzylation of Allyl Alcohol

This step protects the hydroxyl group of allyl alcohol as a benzyl ether to prevent side reactions in the subsequent cyclopropanation step.

Protocol:

  • To a stirred mixture of allyl alcohol (1.0 equiv) and a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI) (0.05 equiv), add crushed potassium hydroxide (KOH) pellets (2.0 equiv) at room temperature.

  • To this mixture, add benzyl bromide (1.2 equiv) dropwise.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield allyl benzyl ether as a colorless oil.

Quantitative Data:

ReagentMolar Equiv.Molecular Weight ( g/mol )Density (g/mL)
Allyl Alcohol1.058.080.854
Benzyl Bromide1.2171.041.438
Potassium Hydroxide2.056.11-
TBAI0.05369.37-
Product Allyl Benzyl Ether 148.20 0.963
Typical Yield -->95%
Step 2: Cyclopropanation

This key step forms the cyclopropane ring using dibromofluoromethane under phase-transfer catalysis conditions.

Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve allyl benzyl ether (1.0 equiv) in dichloromethane (DCM).

  • Add benzyltriethylammonium chloride (BTEAC) (0.05 equiv) as the phase-transfer catalyst.

  • Cool the mixture to 0 °C and slowly add a 50% aqueous solution of sodium hydroxide.

  • Add dibromofluoromethane (1.2 equiv) dropwise to the vigorously stirred biphasic mixture over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Gas Chromatography (GC).

  • Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to give the crude product.

Quantitative Data:

ReagentMolar Equiv.Molecular Weight ( g/mol )
Allyl Benzyl Ether1.0148.20
Dibromofluoromethane1.2192.82
Sodium Hydroxide(excess)40.00
BTEAC0.05227.77
Product 1-(Benzyloxy)methyl-2,2-dibromo-2-fluorocyclopropane 321.02
Typical Yield -~70-80%
Step 3: Reductive Debromination

The gem-dibromo group is reduced to a monobromo group using zinc dust.

Protocol:

  • To a solution of 1-(benzyloxy)methyl-2,2-dibromo-2-fluorocyclopropane (1.0 equiv) in a mixture of ethanol and acetic acid (e.g., 5:1 v/v), add activated zinc dust (3.0 equiv) portion-wise at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or GC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove excess zinc.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

Quantitative Data:

ReagentMolar Equiv.Molecular Weight ( g/mol )
1-(Benzyloxy)methyl-2,2-dibromo-2-fluorocyclopropane1.0321.02
Zinc Dust3.065.38
Product 1-(Benzyloxy)methyl-2-fluorocyclopropane 166.20
Typical Yield -~85-95%
Step 4: Debenzylation

The benzyl protecting group is removed by catalytic hydrogenation to reveal the primary alcohol.

Protocol:

  • Dissolve 1-(benzyloxy)methyl-2-fluorocyclopropane (1.0 equiv) in ethanol in a hydrogenation vessel.

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol % Pd).

  • Pressurize the vessel with hydrogen gas (typically 1-10 bar) or use a hydrogen balloon.

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC, typically 4-24 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-fluorocyclopropylmethanol as a mixture of cis and trans isomers.

Quantitative Data:

ReagentMolar Equiv.Molecular Weight ( g/mol )
1-(Benzyloxy)methyl-2-fluorocyclopropane1.0166.20
10% Pd/C0.05-0.10-
Product 2-Fluorocyclopropylmethanol 90.10
Typical Yield ->95%
Step 5: Oxidation

The primary alcohol is oxidized to the corresponding carboxylic acid using Jones reagent.

Protocol:

  • Prepare Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid, then diluting with water. (Caution: Jones reagent is highly corrosive and carcinogenic) .

  • Dissolve the crude 2-fluorocyclopropylmethanol (1.0 equiv) in acetone and cool to 0 °C in an ice bath.

  • Add the Jones reagent dropwise to the stirred solution, maintaining the temperature between 0-10 °C. The color of the reaction mixture will change from orange to green.

  • After the addition is complete, stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction by the dropwise addition of isopropanol until the green color persists.

  • Filter the mixture to remove the chromium salts.

  • Concentrate the filtrate to remove most of the acetone.

  • Add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude cis/trans-2-Fluorocyclopropanecarboxylic acid.

Quantitative Data:

ReagentMolar Equiv.Molecular Weight ( g/mol )
2-Fluorocyclopropylmethanol1.090.10
Jones Reagent(excess)-
Product 2-Fluorocyclopropanecarboxylic acid 104.08
Typical Yield -~80-90%
Step 6: Separation of trans Isomer by Fractional Crystallization

This step exploits the differential solubility of the diastereomeric salts of the cis and trans isomers to effect separation.

Protocol:

  • Dissolve the crude mixture of cis/trans-2-Fluorocyclopropanecarboxylic acid in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like acetone).

  • Add a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents relative to the estimated amount of the trans isomer) of a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a similar commercially available resolving agent).

  • Slowly cool the solution with gentle stirring to induce crystallization of the less soluble diastereomeric salt, which is often the salt of the trans isomer. Seeding with a small crystal of the desired salt may be beneficial.

  • Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

  • To check for purity, a small sample of the salt can be acidified to regenerate the free acid and analyzed by GC or NMR.

  • If necessary, recrystallize the salt to improve diastereomeric purity.

  • Treat the purified diastereomeric salt with a strong acid (e.g., 2M HCl) and extract the liberated this compound into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the pure trans isomer.

  • The mother liquor, enriched in the cis isomer, can be processed separately if desired.

Note: The optimal solvent, resolving agent, and crystallization conditions will need to be determined empirically for the specific mixture.

Logical Relationship Diagram

Logical_Flow cluster_synthesis Synthesis cluster_purification Purification Start Allyl Alcohol Step1 Benzylation Start->Step1 Step2 Cyclopropanation Step1->Step2 Step3 Reductive Debromination Step2->Step3 Step4 Debenzylation Step3->Step4 Step5 Oxidation Step4->Step5 Mixture cis/trans Acid Mixture Step5->Mixture Separation Fractional Crystallization Mixture->Separation Trans_Isomer Pure trans-Isomer Separation->Trans_Isomer Cis_Isomer cis-Isomer Enriched Separation->Cis_Isomer

Application Notes & Protocols: Derivatization of trans-2-Fluorocyclopropanecarboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trans-2-fluorocyclopropyl moiety is a valuable structural motif in medicinal chemistry.[1] The unique conformational constraints and electronic properties of the cyclopropane ring, combined with the metabolic stability and polarity conferred by the fluorine atom, make it an attractive component in the design of novel therapeutics.[2][3] trans-2-Fluorocyclopropanecarboxylic acid often serves as a key building block in the synthesis of these molecules.[4][5]

For biological evaluation, functionalization of the carboxylic acid is frequently required. Derivatization enables the attachment of reporter tags (e.g., fluorophores, biotin), conjugation to biomolecules, or modification of physicochemical properties to facilitate analysis in complex biological matrices.[6][7] Common analytical challenges with underivatized small carboxylic acids include poor chromatographic retention and insufficient sensitivity in assays.[6] These application notes provide an overview of common derivatization strategies and detailed protocols for researchers working with this compound.

Derivatization Strategies for Biological Applications

The primary goal of derivatization is to convert the carboxylic acid into a functional group suitable for a specific assay. The two most common strategies are the formation of amides and esters.

  • Amide Bond Formation: This is the most frequently used reaction in medicinal chemistry for coupling carboxylic acids with primary or secondary amines.[8][9] This strategy is ideal for linking the molecule to amine-containing probes, resins for solid-phase synthesis, or amino acid residues in peptides and proteins. The reaction requires the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[8][10]

  • Esterification: This method is used to couple the carboxylic acid with an alcohol. It is particularly useful for introducing fluorescent tags, such as coumarins, to enable sensitive detection by high-performance liquid chromatography (HPLC) with fluorescence detection.[11][12] Ester derivatives can also be designed as prodrugs or to modify cell permeability.

The general workflow for preparing and analyzing these derivatives is outlined below.

G cluster_prep Preparation Phase cluster_assay Assay Phase start This compound strategy Select Derivatization Strategy (Amide vs. Ester) start->strategy reagents Couple with Amine or Alcohol using appropriate reagents strategy->reagents purify Purification (e.g., Chromatography, Extraction) reagents->purify derivative Purified Derivative purify->derivative assay Perform Biological or Analytical Assay (e.g., LC-MS, Fluorescence HPLC) derivative->assay data Data Acquisition and Analysis assay->data

Fig. 1: General workflow for derivatization and analysis.

Data Presentation: Comparison of Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high yield and purity while avoiding side reactions like racemization.[8] Carbodiimides and aminium/uronium salts are the most common classes of reagents.[13]

Reagent ClassExample ReagentAbbreviationTypical ConditionsAdvantagesDisadvantages
Carbodiimide N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideEDC or EDACRT, DCM or DMF, often with HOBt or NHS as an additive[10]Water-soluble urea byproduct is easily removed; cost-effective.Can lead to racemization without additives; O-acylisourea intermediate can rearrange.[10]
Carbodiimide N,N′-DicyclohexylcarbodiimideDCC0°C to RT, Aprotic solvents (DCM, THF)[10]High reactivity; inexpensive.Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove.
Aminium/Uronium HATUHATURT, DMF or NMP, Base (DIPEA, TEA)[9]Very fast reaction times; high yields; low racemization.Higher cost; can be sensitive to moisture.
Aminium/Uronium HBTUHBTURT, DMF, Base (DIPEA, TEA)Efficient and widely used; less reactive than HATU but very reliable.Can cause guanidinylation of primary amines if not used correctly.
Phosphonium PyBOPPyBOPRT, DMF or DCM, Base (DIPEA)Effective for sterically hindered couplings; stable.Byproducts can be difficult to remove; higher cost.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol describes the coupling of this compound with a generic primary amine (R-NH₂).

Materials:

  • This compound

  • Amine of interest (R-NH₂)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine of interest (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Cool the flask in an ice bath (0°C) and add DIPEA (3.0 eq) dropwise while stirring.[10]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure amide derivative.

G cluster_activation Step 1: Carboxylate Activation cluster_coupling Step 2: Nucleophilic Attack Acid Carboxylic Acid (R-COOH) ActiveEster Activated O-Acyl-isouronium Ester Acid->ActiveEster Reacts with HATU HATU + Base (-H+) HATU->ActiveEster Amine Amine (R'-NH2) ActiveEster->Amine Attacked by Amide Amide Product (R-CONH-R') Amine->Amide

Fig. 2: Simplified logic of HATU-mediated amide coupling.
Protocol 2: Derivatization with a Fluorescent Tag for HPLC Analysis

This protocol describes the esterification of this compound with 3-bromoacetyl coumarin to create a fluorescent derivative suitable for sensitive HPLC analysis.[11][12]

Materials:

  • This compound

  • 3-Bromoacetyl coumarin

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add finely ground potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes to form the carboxylate salt.

  • Add 3-bromoacetyl coumarin (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60°C and stir for 2-4 hours, protecting from light. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Rinse the filter cake with a small amount of acetonitrile.

  • Evaporate the combined filtrate to dryness under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).

  • The resulting solution containing the fluorescent derivative can be diluted to an appropriate concentration for direct injection into an HPLC system equipped with a fluorescence detector.

Selecting a Derivatization Strategy

The optimal derivatization strategy depends on the downstream application. The decision process can be guided by the nature of the assay and the available analytical instrumentation.

G start What is the goal of the assay? quant What is the detection method? start->quant Quantification conjugate What is the target molecule? start->conjugate Conjugation probe Use amide or ester linkage to attach desired probe moiety (Biotin, Linker, etc.) start->probe Probe Synthesis lc_ms Is sensitivity an issue? quant->lc_ms LC-MS hplc_uv Esterify with a chromophore or fluorophore. (e.g., Coumarin, NBD) quant->hplc_uv HPLC-UV/Fluorescence protein Use amide coupling (EDC/NHS) to target Lysine residues. conjugate->protein Protein/Peptide solid_support Use standard amide coupling (HATU, HBTU) to link to amine-functionalized resin. conjugate->solid_support Solid Support lc_ms_yes Use amide coupling with a tag that enhances ionization. (e.g., 4-BNMA) lc_ms->lc_ms_yes Yes lc_ms_no Direct analysis may be possible. Consider derivatization only if retention is poor. lc_ms->lc_ms_no No

Fig. 3: Decision tree for choosing a derivatization method.

References

Application Notes and Protocols: Incorporation of Fluorocyclopropane Motifs into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and fluorinated motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among the various fluorinated substituents, the fluorocyclopropane moiety has emerged as a particularly valuable pharmacophore.[1] This structural unit uniquely combines the conformational rigidity of the cyclopropane ring with the potent electronic and metabolic advantages conferred by fluorine.[1] The introduction of a fluorocyclopropane can significantly influence a molecule's pKa, dipole moment, and hydrogen bond accepting potential, leading to enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic profiles.[2] This document provides detailed application notes and experimental protocols for the incorporation of fluorocyclopropane motifs into bioactive molecules, with a focus on synthetic strategies, impact on biological activity, and relevant case studies.

Rationale for Incorporating Fluorocyclopropane Motifs

The decision to introduce a fluorocyclopropane moiety is often driven by the desire to achieve specific improvements in a drug candidate's profile. The key advantages include:

  • Conformational Constraint: The rigid cyclopropane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency.[1]

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to improved metabolic stability and a longer in vivo half-life.[3]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the local electronic environment, impacting acidity/basicity (pKa) and lipophilicity (logP). This allows for fine-tuning of properties like solubility and cell permeability.[2]

  • Bioisosteric Replacement: The fluorocyclopropane group can serve as a bioisostere for other chemical groups, such as gem-dimethyl or phenyl groups, offering a different steric and electronic profile that may lead to improved target engagement or reduced off-target effects.[2]

Data Presentation: Impact on Pharmacological Properties

The incorporation of a fluorocyclopropane motif can have a profound impact on the biological activity and pharmacokinetic properties of a molecule. The following tables summarize quantitative data from case studies involving the replacement of a cyclopropane or other moieties with a fluorocyclopropane.

Table 1: Kinase Inhibition Data for Cabozantinib Analogs [3]

CompoundTarget KinaseInhibition (IC50)
Cabozantinib (non-fluorinated)c-Met7.8 nM
VEGFR-24.6 nM
Fluorocyclopropyl Analogc-Met15.2 nM
VEGFR-245.3 nM

Table 2: Bruton's Tyrosine Kinase (Btk) Inhibition Data [4]

CompoundBtk Inhibition (IC50)
Cyclopropyl Amide Analog7.1 nM
cis-(S,S)-2-Fluorocyclopropyl Amide Analog (19)2.3 nM
cis-(R,R)-2-Fluorocyclopropyl Amide Analog (20)3.8 nM

Table 3: Antibacterial Activity of Quinolone Analogs [5]

CompoundStereochemistryTarget BacteriaMIC (µg/mL)
Quinolone AnalogN/AStaphylococcus aureus0.1
Escherichia coli0.05
Fluorocyclopropyl Quinolone (33)1-[(1R,2S)-2-fluorocyclopropyl]Staphylococcus aureus0.025
7-[(7S)-amino-5-azaspiro[2.4]heptan-5-yl]Escherichia coli0.012

Table 4: Pharmacokinetic Properties of a Fluorocyclopropyl Quinolone (DU-6859a) [5]

ParameterValue
Lipophilicity (log P)Moderate
BioavailabilityGood

Signaling Pathways Modulated by Fluorocyclopropane-Containing Molecules

Fluorocyclopropane-containing molecules have been shown to modulate key signaling pathways implicated in diseases such as cancer. For instance, analogs of cabozantinib target the c-Met and VEGFR-2 receptor tyrosine kinases, which are crucial for tumor growth, angiogenesis, and metastasis.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cMet c-Met Receptor Gab1 Gab1 cMet->Gab1 Recruits & Phosphorylates STAT3 STAT3 cMet->STAT3 Activates HGF HGF HGF->cMet Binds PI3K PI3K Gab1->PI3K Activates Ras Ras Gab1->Ras Activates Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion/Metastasis STAT3->Invasion

Caption: The HGF/c-Met signaling pathway, a target for fluorocyclopropane-containing inhibitors.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Activates Migration Cell Migration PKC->Migration Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation

Caption: The VEGF/VEGFR-2 signaling pathway, a key driver of angiogenesis targeted by fluorocyclopropyl drugs.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key fluorocyclopropane building blocks and for the evaluation of the biological properties of molecules incorporating this motif.

Synthesis of Diethyl 2-Fluorocyclopropane-1,1-dicarboxylate

This protocol describes a general method for the synthesis of a common fluorocyclopropane building block.

Synthesis_Workflow Start Diethyl Methylidenemalonate + NaH in THF Step1 Deprotonation (0°C, 30 min) Start->Step1 Step2 Addition of Fluoromethylsulfonium Reagent Step1->Step2 Step3 Reaction (Warm to RT, 12-18 h) Step2->Step3 Step4 Aqueous Workup (NH4Cl quench, extraction) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End Diethyl 2-Fluorocyclopropane- 1,1-dicarboxylate Step5->End

Caption: Experimental workflow for the synthesis of a key fluorocyclopropane building block.

Materials:

  • Diethyl methylidenemalonate

  • Fluoromethylsulfonium reagent (e.g., diarylfluoromethylsulfonium salt)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of diethyl methylidenemalonate in anhydrous THF at 0 °C under an inert atmosphere, add NaH portionwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the fluoromethylsulfonium reagent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 2-fluorocyclopropane-1,1-dicarboxylate.

In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a fluorocyclopropane-containing compound against a target kinase.

Materials:

  • Test compound (fluorocyclopropane-containing molecule)

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Lance® Ultra)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Metabolic Stability Assay in Liver Microsomes

This protocol is used to evaluate the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Test compound

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in phosphate buffer.

  • Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Conclusion

The incorporation of fluorocyclopropane motifs represents a powerful and versatile strategy in modern drug discovery.[1] By leveraging the unique properties of this structural unit, researchers can effectively address challenges related to potency, selectivity, and metabolic stability. The synthetic methods for introducing fluorocyclopropanes are well-established, and a variety of analytical techniques are available to assess the impact of this modification on the pharmacological profile of a molecule. The case studies presented herein demonstrate the successful application of this approach in the development of novel therapeutics. As our understanding of the interplay between structure and function continues to grow, the strategic use of fluorocyclopropane motifs is poised to play an even more significant role in the design of next-generation medicines.

References

Application Notes and Protocols: trans-2-Fluorocyclopropanecarboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Fluorocyclopropanecarboxylic acid is a unique chiral building block that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclopropyl scaffold, combined with the electronic properties of the fluorine atom, allows for fine-tuning of the physicochemical and pharmacological properties of bioactive molecules. While not typically employed as a catalyst or ligand in asymmetric catalysis, its enantiomerically pure forms are valuable synthons for introducing the fluorocyclopropyl moiety into complex molecular architectures. This document provides an overview of its applications, focusing on its role as a chiral building block in the synthesis of pharmaceutically relevant compounds, and includes detailed protocols for its preparation and incorporation.

The strategic placement of a fluorocyclopropyl group can significantly impact a molecule's conformation, metabolic stability, and binding affinity to biological targets. The stereochemistry of the fluorocyclopropyl moiety is often crucial for biological activity, making access to enantiomerically pure this compound essential.

Applications in Medicinal Chemistry

The primary application of enantiomerically pure this compound is as a chiral building block for the synthesis of drug candidates. The incorporation of this moiety can lead to improved potency, selectivity, and pharmacokinetic profiles.

Case Study 1: Quinolone Antibacterial Agents

A notable application of this compound is in the development of novel quinolone antibacterial agents. The N-1 substituent of the quinolone core is a key determinant of antibacterial activity and spectrum. The use of a trans-2-fluorocyclopropyl group at this position has been shown to enhance potency. For instance, derivatives of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid have been synthesized and evaluated for their antibacterial properties.[1]

Case Study 2: Bruton's Tyrosine Kinase (Btk) Inhibitors

In the pursuit of reversible inhibitors of Bruton's tyrosine kinase (Btk) for the treatment of chronic immune diseases, the fluorocyclopropyl amide moiety has been explored as a key structural element. The stereochemistry of the fluorocyclopropyl group was found to be critical for both Btk inhibition and off-target activity. Specifically, the (1R,2R)-stereoisomer of a fluorocyclopropyl amide-containing Btk inhibitor demonstrated a desirable activity profile.

Data Presentation

The following table summarizes the impact of the stereochemistry of the trans-2-fluorocyclopropyl moiety on the biological activity of a Btk inhibitor.

CompoundStereoisomerBtk IC50 (nM)
1 (1R,2R)10
2 (1S,2S)>1000

Data is illustrative and based on the general findings in the field.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (1R,2R)-trans-2-Fluorocyclopropanecarboxylic Acid (Illustrative Rhodium-Catalyzed Asymmetric Cyclopropanation)

This protocol describes a general approach for the asymmetric cyclopropanation to produce an ester precursor of this compound, which can then be hydrolyzed to the final product. This method is based on rhodium-catalyzed reactions of diazo compounds with fluoroalkenes.[2][3][4]

Materials:

  • 1-Fluoro-1-alkene

  • Ethyl diazoacetate

  • Chiral Rhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Cyclopropanation: a. To a solution of the chiral rhodium(II) catalyst (0.5 mol%) in anhydrous DCM, add the 1-fluoro-1-alkene (1.0 equiv). b. Slowly add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous DCM to the reaction mixture at room temperature over 4 hours using a syringe pump. c. Stir the reaction mixture at room temperature for an additional 12 hours. d. Monitor the reaction by TLC or GC-MS until the starting material is consumed. e. Quench the reaction by adding saturated NaHCO₃ solution. f. Separate the organic layer, and extract the aqueous layer with DCM. g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to afford the ethyl trans-2-fluorocyclopropanecarboxylate.

  • Hydrolysis: a. Dissolve the ethyl trans-2-fluorocyclopropanecarboxylate (1.0 equiv) in a mixture of THF and water. b. Add LiOH (2.0 equiv) and stir the mixture at room temperature for 6 hours. c. Monitor the reaction by TLC until the ester is fully consumed. d. Acidify the reaction mixture to pH 2 with 1M HCl. e. Extract the product with ethyl acetate. f. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Quantitative Data (Representative):

CatalystSubstrateProductYield (%)dr (trans:cis)ee (%)
Rh₂(S-PTAD)₄1-Fluoro-4-phenyl-1-buteneEthyl (1R,2R)-2-fluoro-2-(phenylethyl)cyclopropanecarboxylate85>95:595
Protocol 2: Incorporation of this compound into a Quinolone Core

This protocol outlines the general steps for coupling this compound with a quinolone core, a key step in the synthesis of fluorocyclopropyl quinolone antibacterial agents.[1]

Materials:

  • (1R,2R)-trans-2-Fluorocyclopropanecarboxylic acid

  • 7-Aminoquinolone derivative

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a solution of (1R,2R)-trans-2-fluorocyclopropanecarboxylic acid (1.1 equiv) in anhydrous DMF, add BOP (1.2 equiv) and DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the 7-aminoquinolone derivative (1.0 equiv) to the reaction mixture.

  • Stir at room temperature for 12 hours.

  • Pour the reaction mixture into saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired fluorocyclopropyl quinolone derivative.

Visualizations

Synthesis of this compound

G fluoroalkene 1-Fluoro-1-alkene cyclopropanation Asymmetric Cyclopropanation fluoroalkene->cyclopropanation diazoacetate Ethyl Diazoacetate diazoacetate->cyclopropanation rh_catalyst Chiral Rh(II) Catalyst rh_catalyst->cyclopropanation ester_product Ethyl trans-2-Fluorocyclopropanecarboxylate cyclopropanation->ester_product hydrolysis Hydrolysis ester_product->hydrolysis final_product This compound hydrolysis->final_product G fluoro_acid This compound amide_coupling Amide Coupling fluoro_acid->amide_coupling amino_quinolone 7-Aminoquinolone Derivative amino_quinolone->amide_coupling coupling_reagent Coupling Reagent (BOP, DIPEA) coupling_reagent->amide_coupling final_quinolone Fluorocyclopropyl Quinolone amide_coupling->final_quinolone

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of trans-2-Fluorocyclopropanecarboxylic acid and improve its yield.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Overall Yield

  • Question: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low overall yield can stem from several factors throughout the synthetic sequence. Key areas to investigate include:

    • Purity of Starting Materials: Ensure all reagents, especially the alkene precursor and the fluorinating agent, are of high purity. Impurities can lead to side reactions and catalyst deactivation.

    • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can significantly impact yield. It is crucial to carefully control these parameters as specified in the protocol.

    • Moisture and Air Sensitivity: Many reagents used in cyclopropanation reactions are sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

    • Inefficient Purification: Product loss during workup and purification steps is a common issue. Optimize extraction and chromatography procedures to minimize losses.

Issue 2: Poor trans:cis Diastereoselectivity

  • Question: I am obtaining a mixture of cis and trans isomers with a low ratio of the desired trans product. How can I improve the diastereoselectivity?

  • Answer: Achieving high trans selectivity is a critical challenge. The following factors are crucial:

    • Choice of Synthetic Method: The Johnson-Corey-Chaykovsky reaction is known to favor the formation of the trans isomer in cyclopropanation reactions.[1]

    • Steric Hindrance: The steric bulk of the reagents and the substrate can influence the direction of the cyclopropanation. Larger groups on the alkene or the ylide can favor the formation of the less sterically hindered trans product.

    • Temperature: Reaction temperature can play a significant role in diastereoselectivity. Running the reaction at lower temperatures often enhances the selectivity for the thermodynamically more stable trans isomer.

    • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the diastereomeric ratio. Experiment with different solvents to find the optimal conditions.

Issue 3: Incomplete Reaction or Stalled Reaction

  • Question: My reaction is not going to completion, and I observe a significant amount of unreacted starting material. What could be the issue?

  • Answer: Incomplete reactions can be frustrating. Consider the following troubleshooting steps:

    • Catalyst Activity: If a catalyst is used, ensure it is active. Some catalysts are sensitive to air and moisture and may require activation or fresh preparation.

    • Reagent Stoichiometry: Double-check the stoichiometry of your reagents. An insufficient amount of the cyclopropanating agent is a common reason for incomplete conversion.

    • Reaction Time: The reaction may require a longer duration to go to completion. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.

    • Mixing: In heterogeneous reactions, efficient stirring is crucial to ensure proper mixing of the reagents.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different methods used in the synthesis of fluorocyclopropanes, providing a basis for comparison. The yields and diastereomeric ratios are highly dependent on the specific substrate and reaction conditions.

Synthetic MethodTypical Alkene SubstrateFluorinating/Cyclopropanating AgentTypical Yield (%)trans:cis RatioReference
Johnson-Corey-Chaykovsky Reaction Electron-deficient alkenes (e.g., α,β-unsaturated esters)Sulfur ylide and a fluorinating sourceModerate to highGenerally favors trans[1][2][3]
Rhodium-Catalyzed Cyclopropanation 1-fluoro-1-(phenylsulfonyl)ethyleneDiazo estersHighHighly selective for cis[4]
Patent WO2018032796A1 1-fluoro-1-benzenesulfonyl ethyleneEthyl diazoacetateHigh (for the intermediate)86:14[5]

Experimental Protocols

Key Experiment: High-Yield Synthesis of this compound via a Modified Johnson-Corey-Chaykovsky Reaction

This protocol describes a general procedure for the synthesis of the target molecule, starting from an appropriate α,β-unsaturated ester.

Step 1: Formation of the Fluorinated Sulfur Ylide

  • To a solution of a suitable sulfonium salt in anhydrous THF under an inert atmosphere at -78 °C, add a strong base such as n-butyllithium dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the ylide.

  • In a separate flask, prepare a solution of a fluorinating agent (e.g., N-fluorobenzenesulfonimide) in anhydrous THF.

  • Slowly add the solution of the fluorinating agent to the ylide solution at -78 °C.

  • Allow the reaction mixture to stir for an additional 30 minutes.

Step 2: Cyclopropanation

  • To the freshly prepared fluorinated sulfur ylide solution at -78 °C, add a solution of the α,β-unsaturated ester (e.g., ethyl acrylate) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude ester from the previous step in a mixture of THF and water.

  • Add a stoichiometric amount of lithium hydroxide (LiOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2.

  • Extract the carboxylic acid product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Cyclopropanation cluster_step3 Step 3: Hydrolysis sulfonium_salt Sulfonium Salt ylide Sulfur Ylide sulfonium_salt->ylide Base base Strong Base (e.g., n-BuLi) fluoro_ylide Fluorinated Sulfur Ylide ylide->fluoro_ylide Fluorinating Agent fluorinating_agent Fluorinating Agent (e.g., NFSI) alkene α,β-Unsaturated Ester cyclopropane_ester trans-2-Fluorocyclopropanecarboxylate alkene->cyclopropane_ester Fluoro-ylide hydrolysis Hydrolysis (LiOH) final_product This compound cyclopropane_ester->final_product LiOH, H₂O/THF troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Overall Yield impure_reagents Impure Starting Materials low_yield->impure_reagents suboptimal_conditions Suboptimal Reaction Conditions low_yield->suboptimal_conditions moisture Moisture/Air Sensitivity low_yield->moisture purification_loss Product Loss During Purification low_yield->purification_loss purify_reagents Purify/Verify Reagents impure_reagents->purify_reagents optimize_conditions Optimize T, P, and Time suboptimal_conditions->optimize_conditions inert_atmosphere Use Inert Atmosphere moisture->inert_atmosphere optimize_workup Optimize Workup/Purification purification_loss->optimize_workup

References

Technical Support Center: Purification of trans-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of trans-2-Fluorocyclopropanecarboxylic acid from its cis isomer.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating cis and trans isomers of 2-Fluorocyclopropanecarboxylic acid?

A1: The primary methods for separating diastereomeric isomers like cis- and this compound include:

  • Chromatography: Techniques such as flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are effective.[1][2]

  • Fractional Crystallization: This method relies on the differential solubility of the cis and trans isomers in a particular solvent system.[3]

  • Chiral Resolution: If you are working with a racemic mixture of a specific isomer, you can use chiral resolving agents to form diastereomeric salts that can be separated by crystallization.[4][5][6]

Q2: Why is the separation of cis and trans isomers of 2-Fluorocyclopropanecarboxylic acid challenging?

A2: The separation is challenging due to the similar physical and chemical properties of the cis and trans isomers.[7] These similarities often result in close retention times in chromatography and comparable solubilities, making baseline separation difficult to achieve without careful optimization.

Q3: Can the acidic nature of silica gel affect the purification?

A3: Yes, the acidic surface of silica gel can potentially lead to the degradation of sensitive molecules, including the opening of the cyclopropane ring.[1] If you observe product degradation, consider using deactivated silica gel (e.g., by adding a small amount of a volatile base like triethylamine to the eluent) or an alternative, more neutral stationary phase like alumina.[1]

Q4: Are there any safety precautions I should take when working with fluorinated compounds and solvents?

A4: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Fluorinated compounds and the organic solvents used for purification can be hazardous. Review the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting Guides

Chromatographic Purification

Issue 1: Poor separation between cis and trans isomer peaks in column chromatography.

  • Possible Cause: The solvent system (eluent) does not provide sufficient selectivity.

  • Solution:

    • Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or diethyl ether).

    • Adjust Polarity: Gradually adjust the ratio of polar to non-polar solvent to optimize the separation (Rf values).

    • Alternative Solvents: Consider using solvents with different selectivities. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether may alter the interaction with the stationary phase and improve separation.

    • Stationary Phase: If solvent optimization is insufficient, consider a different stationary phase. Fluorinated stationary phases can offer unique selectivity for fluorinated molecules.[1]

Issue 2: Peak tailing in HPLC analysis.

  • Possible Cause: Secondary interactions between the carboxylic acid group and the silica-based stationary phase.

  • Solution:

    • Mobile Phase Additives: Add a small amount of an acidic modifier to the mobile phase to suppress the ionization of the carboxylic acid and minimize interactions with residual silanol groups. Common additives include 0.1% trifluoroacetic acid (TFA) or formic acid.[1][8]

    • Use an End-Capped Column: Employ an "end-capped" HPLC column where the residual silanol groups have been derivatized to reduce their activity.

    • Alternative Stationary Phase: Consider a polymer-based or a specifically designed polar-compatible reversed-phase column.

Purification by Crystallization

Issue 3: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is too supersaturated, or the cooling rate is too fast, preventing the formation of an ordered crystal lattice.

  • Solution:

    • Modify the Solvent System: Experiment with different crystallization solvents or use a solvent/anti-solvent system. The ideal solvent will dissolve the compound at high temperatures but have low solubility at cooler temperatures.

    • Introduce Seed Crystals: Adding a few pure crystals of the desired isomer can act as a template for crystal growth and prevent oiling out.[1]

    • Slower Cooling: Allow the solution to cool slowly to room temperature and then gradually cool it further in a refrigerator or freezer.

    • Increase Solvent Volume: Using a more dilute solution can sometimes prevent the high level of supersaturation that leads to oiling out.[1]

Issue 4: Low purity of the desired trans isomer after crystallization.

  • Possible Cause: The solubilities of the cis and trans isomers are too similar in the chosen solvent, leading to co-crystallization.

  • Solution:

    • Multiple Recrystallizations: Repeated crystallization of the enriched product can improve purity, although this may lead to a lower overall yield.[5]

    • Systematic Solvent Screening: Test a wide range of solvents with varying polarities to find a system where the solubility difference between the two isomers is maximized.

    • Fractional Crystallization: This involves a series of crystallization and separation steps to gradually enrich the desired isomer.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Flash Column Chromatography Differential partitioning between a solid stationary phase and a liquid mobile phase.High throughput, suitable for large quantities.Can have lower resolution than HPLC; potential for sample degradation on silica.[1]
Preparative HPLC High-resolution separation based on differential partitioning.High purity achievable; automated fraction collection.Lower throughput than flash chromatography; requires specialized equipment.
Fractional Crystallization Separation based on differences in solubility between isomers.Potentially scalable and cost-effective.Can be time-consuming and may result in lower yields due to material loss in mother liquors.[5]
Chiral Resolution via Diastereomeric Salt Formation Conversion of enantiomers into diastereomeric salts with different solubilities.Effective for resolving racemic mixtures of a single isomer.Requires a suitable chiral resolving agent and additional reaction and purification steps.[4][6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude cis/trans mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., gradients of hexanes/ethyl acetate) to find an eluent that provides good separation between the two isomer spots. Aim for an Rf value of ~0.2-0.3 for the lower-eluting isomer.[1]

  • Column Preparation: Pack a glass column with silica gel as a slurry in the non-polar component of your chosen eluent. Ensure the column is packed uniformly to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent or the eluent. Load the sample onto the top of the silica gel bed in a concentrated band.[1]

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure trans isomer.

  • Product Isolation: Combine the pure fractions of the trans isomer and remove the solvent under reduced pressure.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the racemic mixture of the desired isomer (e.g., (±)-trans-2-Fluorocyclopropanecarboxylic acid) in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine).[6]

  • Crystallization: Allow the resulting diastereomeric salts to crystallize. The difference in solubility should lead to the preferential crystallization of one diastereomer.

  • Separation: Isolate the crystals by filtration.

  • Liberation of the Free Acid: Treat the separated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the pure enantiomer.[6]

  • Extraction: Extract the pure enantiomeric acid into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Method cluster_outcome Outcome start Crude Mixture (cis/trans isomers) chromatography Chromatography (Flash or HPLC) start->chromatography crystallization Fractional Crystallization start->crystallization trans_isomer Pure trans Isomer chromatography->trans_isomer cis_isomer cis Isomer (and mixed fractions) chromatography->cis_isomer crystallization->trans_isomer crystallization->cis_isomer

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps issue Poor Separation in Column Chromatography? optimize_solvent Optimize Solvent System (TLC analysis) issue->optimize_solvent Yes change_stationary_phase Change Stationary Phase (e.g., Alumina, fluorinated) optimize_solvent->change_stationary_phase If no improvement deactivate_silica Deactivate Silica Gel (e.g., with triethylamine) optimize_solvent->deactivate_silica If degradation occurs success Improved Separation optimize_solvent->success If successful change_stationary_phase->success deactivate_silica->success

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Synthesis of 2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-fluorocyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-fluorocyclopropanecarboxylic acid?

A1: Several synthetic routes are commonly employed. The choice of method often depends on the desired stereochemistry, available starting materials, and scalability. Key methods include:

  • Rhodium-catalyzed cyclopropanation: This method involves the reaction of a fluorinated alkene, such as 1-fluoro-1-(phenylsulfonyl)ethylene, with a diazo ester in the presence of a rhodium catalyst. It is particularly effective for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid.[1][2]

  • Synthesis from allyl alcohol: A multi-step synthesis starting from allyl alcohol involves protection of the alcohol, cyclopropanation, deprotection, and oxidation to the carboxylic acid.[3]

  • Simmons-Smith cyclopropanation: This classic method can be adapted for fluoroalkenes using a zinc carbenoid, though the electron-withdrawing nature of fluorine can reduce the reactivity of the alkene.

Q2: My cyclopropanation reaction is giving a low yield. What are the potential causes?

A2: Low yields in fluorocyclopropanation reactions can stem from several factors:

  • Low reactivity of the fluoroalkene: The electron-withdrawing fluorine atom can deactivate the double bond towards electrophilic attack by the cyclopropanating agent.

  • Side reactions: Undesired parallel reactions can consume starting materials or the desired product.

  • Suboptimal reaction conditions: Temperature, solvent, and catalyst choice are critical for efficient conversion.

  • Impure starting materials: Impurities can poison catalysts or lead to the formation of byproducts.

Q3: I am observing a mixture of cis and trans isomers. How can I improve the stereoselectivity?

A3: Achieving high stereoselectivity is a common challenge. Strategies to improve it include:

  • Catalyst selection: For rhodium-catalyzed reactions, the choice of ligand on the rhodium catalyst can significantly influence the diastereoselectivity.

  • Directing groups: In Simmons-Smith reactions, a hydroxyl group on the substrate can direct the cyclopropanation to one face of the double bond.

  • Chiral auxiliaries: The use of chiral auxiliaries can provide high stereocontrol.

  • Substrate control: The geometry of the starting alkene (E or Z) will directly influence the stereochemistry of the product in stereospecific reactions.

Q4: Is the 2-fluorocyclopropane ring stable during workup and purification?

A4: The 2-fluorocyclopropane moiety is generally stable, but it can be susceptible to ring-opening under certain conditions.[4]

  • Acidic conditions: Strong acids and high temperatures can promote acid-catalyzed ring-opening, leading to 1,3-disubstituted propane derivatives.[4][5]

  • Basic conditions: The ring is generally more stable under basic conditions. However, very strong bases could potentially lead to elimination or other side reactions.[4]

Troubleshooting Guides

Issue 1: Low Yield in Rhodium-Catalyzed Cyclopropanation
Potential Cause Troubleshooting Steps
Decomposition of Diazo Compound Add the diazo ester slowly to the reaction mixture to maintain a low concentration. Ensure the reaction temperature is appropriate, as diazo compounds can be thermally unstable.
Catalyst Inactivity Use a freshly prepared or properly stored rhodium catalyst. Ensure all reagents and solvents are anhydrous and free of impurities that could poison the catalyst. Consider screening different rhodium catalysts.
Low Reactivity of Fluoroalkene Increase the reaction temperature cautiously. Use a more reactive diazo compound if possible.
Issue 2: Poor cis/trans Selectivity
Potential Cause Troubleshooting Steps
Suboptimal Catalyst For rhodium-catalyzed reactions, screen different catalysts with varying steric and electronic properties. Catalysts with bulky ligands often favor the formation of the trans isomer.
Reaction Temperature Lowering the reaction temperature may improve selectivity in some cases.
Incorrect Substrate Geometry Verify the isomeric purity of the starting fluoroalkene, as this will directly impact the product's stereochemistry.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Separation of cis/trans Isomers The separation of diastereomers can be challenging. Consider conversion of the carboxylic acid to the corresponding esters, which may be more readily separable by column chromatography. Fractional crystallization of the carboxylic acid salts can also be an effective method.[6][7]
Ring-Opening During Acidic Workup If an acidic workup is necessary, use dilute acid and maintain a low temperature to minimize the risk of ring-opening.[4]
Product Volatility Fluorinated compounds can be volatile. When removing solvent, use a rotary evaporator at a low temperature and reduced pressure.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of cis-Ethyl 2-Fluorocyclopropanecarboxylate

This protocol is based on the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene.

Materials:

  • 1-fluoro-1-(phenylsulfonyl)ethylene

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer (or other suitable rhodium catalyst)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 eq) and rhodium(II) acetate dimer (0.01 eq) in anhydrous dichloromethane, add a solution of ethyl diazoacetate (1.2 eq) in anhydrous dichloromethane dropwise over 2 hours at room temperature.

  • Stir the reaction mixture at room temperature for an additional 4 hours after the addition is complete.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by adding a few drops of acetic acid.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired cis-ethyl 2-fluorocyclopropanecarboxylate.

The resulting ester can then be hydrolyzed to the carboxylic acid using standard procedures, taking care to use mild basic conditions to avoid ring-opening.

Data Presentation

Table 1: Comparison of Reaction Conditions on Yield and Selectivity

Cyclopropanation Method Substrate Catalyst/Reagent Solvent Temperature (°C) Yield (%) cis:trans Ratio
Rhodium-catalyzed1-fluoro-1-(phenylsulfonyl)ethyleneRh₂(OAc)₄CH₂Cl₂25HighPredominantly cis
Simmons-SmithFluoroallylic alcoholEt₂Zn, CH₂I₂CH₂Cl₂0 to 25Moderate to HighDependent on substrate
From Allyl AlcoholAllyl benzyl etherCHBr₂F, NaOHCH₂Cl₂/H₂O0 to 25ModerateMixture

Note: The data in this table is representative and actual results may vary depending on the specific reaction conditions and substrates used.

Visualizations

Synthesis_Pathway cluster_rhodium Rhodium-Catalyzed Synthesis cluster_allyl Synthesis from Allyl Alcohol 1-fluoro-1-(phenylsulfonyl)ethylene 1-fluoro-1-(phenylsulfonyl)ethylene cis-2-fluorocyclopropane\ncarboxylate ester cis-2-fluorocyclopropane carboxylate ester 1-fluoro-1-(phenylsulfonyl)ethylene->cis-2-fluorocyclopropane\ncarboxylate ester + Ethyl diazoacetate Rh(II) catalyst cis-2-fluorocyclopropanecarboxylic acid cis-2-fluorocyclopropanecarboxylic acid cis-2-fluorocyclopropane\ncarboxylate ester->cis-2-fluorocyclopropanecarboxylic acid Hydrolysis Allyl alcohol Allyl alcohol Protected allyl alcohol Protected allyl alcohol Allyl alcohol->Protected allyl alcohol Protection Fluorocyclopropyl alcohol derivative Fluorocyclopropyl alcohol derivative Protected allyl alcohol->Fluorocyclopropyl alcohol derivative Cyclopropanation 2-fluorocyclopropanecarboxylic acid 2-fluorocyclopropanecarboxylic acid Fluorocyclopropyl alcohol derivative->2-fluorocyclopropanecarboxylic acid Deprotection & Oxidation

Caption: Key synthetic pathways to 2-fluorocyclopropanecarboxylic acid.

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK optimize_catalyst Optimize Catalyst/ Reagent optimize_temp->optimize_catalyst check_side_reactions Analyze for Side Products optimize_catalyst->check_side_reactions purification Refine Purification Strategy check_side_reactions->purification success Improved Results purification->success Side_Reactions cluster_side Potential Side Reactions main Desired Reaction Fluoroalkene + Carbene 2-Fluorocyclopropane ring_opening Ring-Opening (e.g., under strong acid) main:p2->ring_opening isomerization Isomerization (*cis* to *trans*) main:p2->isomerization elimination Elimination Reactions main:p1->elimination

References

Technical Support Center: Optimization of Reaction Conditions for Fluorocyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorocyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorinated cyclopropanes.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions for specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

Question: I am experiencing low or no yield in my fluorocyclopropanation reaction. What are the common causes and how can I improve the outcome?

Answer: Low or no product formation in fluorocyclopropanation can stem from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the substrates.

Potential Causes & Solutions:

  • Reagent Quality and Handling:

    • Carbene/Carbenoid Precursors: Reagents like diiodomethane (CH₂I₂) and diethylzinc (Et₂Zn) are sensitive to degradation. Ensure they are fresh; for instance, diiodomethane should be freshly distilled or from a recently opened bottle. Diethylzinc is pyrophoric and moisture-sensitive, necessitating handling under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere)[1].

    • Fluorinating Agents: Many fluorinating agents are toxic and corrosive. Always consult the Safety Data Sheet (SDS) and handle with extreme care in a fume hood[1].

    • Catalyst Activity: If using a catalyst, ensure it has not been deactivated by impurities in the starting materials or solvent[2].

  • Reaction Conditions:

    • Temperature: Temperature control is critical. Many fluorocyclopropanation reactions are initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature[1]. For reactions targeting specific stereoisomers, such as cis-α,α-difluorocyclopropanes, lower temperatures are often beneficial to prevent erosion of diastereoselectivity[3].

    • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. While coordinating solvents like DME, Et₂O, and THF can solubilize and stabilize carbenoid species, they can sometimes decrease the reaction rate in certain fluorocyclopropanation reactions[1][4]. Experimenting with a range of solvents, including non-coordinating ones like dichloromethane or toluene, is recommended[3].

    • Reaction Time: If the reagents are stable under the reaction conditions, extending the reaction time may lead to higher conversion[3].

  • Substrate Reactivity:

    • Fluoroalkenes: The electron-withdrawing nature of fluorine can reduce the nucleophilicity of the alkene's double bond, making it less reactive towards electrophilic cyclopropanating agents[1][2]. For such challenging substrates, consider using a more reactive cyclopropanating agent or a suitable catalyst[2].

Issue 2: Poor Stereoselectivity (cis/trans Selectivity)

Question: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the stereochemical outcome?

Answer: Achieving high stereoselectivity is a common challenge influenced by temperature, reagent stoichiometry, solvent, and the electronic properties of the substrate.

Potential Causes & Solutions:

  • Temperature: As mentioned, lower reaction temperatures often favor the formation of the cis product in α,α-difluorocyclopropanation[3]. A temperature screen is advisable to find the optimal conditions for your specific system[3].

  • Reagent Stoichiometry: The ratio of reagents, particularly the fluorinating agent or catalyst, can be critical. For instance, in I(I)/I(III) catalyzed reactions, the equivalents of the HF source are crucial and may need to be optimized for different substrates[3].

  • Solvent Effects: The solvent can influence the geometry of the transition state. Non-coordinating solvents are often preferred to avoid interference with electrophilic reagents, while coordinating solvents might interfere with directing groups in directed cyclopropanations[3].

  • Substrate Control: The stereochemistry (E/Z) of the starting alkene will directly influence the relative stereochemistry of the cyclopropane product in stereospecific reactions[2]. The use of chiral auxiliaries attached to the substrate can also direct the cyclopropanation[2].

Issue 3: Difficulty in Product Purification

Question: I am losing a significant amount of my fluorocyclopropane product during purification. What are some strategies to improve the isolated yield?

Answer: The volatility and potential sensitivity of fluorocyclopropanes can lead to losses during workup and purification.

Potential Causes & Solutions:

  • Volatility: Fluorinated compounds can be more volatile than their non-fluorinated counterparts. When removing solvents, use a rotary evaporator at low temperature and reduced pressure to minimize product loss[1][3].

  • Chromatography Conditions:

    • Stationary Phase Sensitivity: If you suspect your product is decomposing on silica gel, you can deactivate the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine[1].

    • Alternative Stationary Phases: Consider using alternative stationary phases such as alumina or Florisil, which may be less harsh on your compound[1].

Quantitative Data Summary

The following tables summarize key quantitative data from various fluorocyclopropanation methodologies.

Table 1: Optimization of Simmons-Smith Cyclopropanation of a Fluoroallylic Alcohol [4]

EntryAdditiveEquivalents of AdditiveConversion (%)Isolated Yield (%)Enantiomeric Excess (ee, %)
1DME1.1Low--
2Et₂O2.266--
3THF2.224--
4None-1009095

Table 2: Biocatalytic gem-Difluorocyclopropanation of Styrene Derivatives [5]

EntrySubstrateYield (%)[a]Isolated Yield (%)[b]Diastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)
11,1-difluoro-2-phenylethene86->99:197:3
21-(1,1-difluorovinyl)-4-methoxybenzene9585>99:198:2
31-chloro-4-(1,1-difluorovinyl)benzene75->99:196:4
41-(1,1-difluorovinyl)-4-(trifluoromethyl)benzene60->99:195:5

[a] Yield determined by fluorine NMR using trifluorotoluene as an internal standard. [b] Isolated yield on a preparative scale (0.025 mM).

Experimental Protocols

Below are detailed methodologies for key fluorocyclopropanation reactions.

Protocol 1: Enantioselective Simmons-Smith Cyclopropanation of a Fluoro-substituted Allylic Alcohol[1][2][4]
  • Reagent Preparation:

    • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled diiodomethane (4.4 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

    • Cool the solution to 0 °C.

    • Add diethylzinc (2.2 equivalents) dropwise to the stirred solution. A white precipitate will form.

    • Stir the mixture for 10 minutes at 0 °C to pre-form the zinc carbenoid.

  • Substrate Addition:

    • In a separate flask, prepare a solution of the (Z)-2-fluoroallylic alcohol (1.0 equivalent) and a chiral dioxaborolane ligand (1.1 equivalents) in anhydrous CH₂Cl₂.

    • Add the substrate/ligand solution dropwise to the pre-formed zinc carbenoid mixture at 0 °C. The solution should become homogeneous.

  • Reaction:

    • Stir the reaction mixture at 0 °C for an additional 10 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for approximately 16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the organic and aqueous phases.

    • Extract the aqueous phase multiple times with CH₂Cl₂ or Et₂O.

    • Combine the organic extracts and wash successively with saturated aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Cyclopropanation of a Fluoroalkene with Ethyl Diazoacetate[2]
  • Reaction Setup:

    • To a solution of the fluoroalkene (1.0 equivalent) and Cu(acac)₂ (0.03 equivalents) in anhydrous CH₂Cl₂, heat the mixture to 40 °C.

  • Reagent Addition:

    • Add a solution of ethyl diazoacetate (1.5 equivalents) in anhydrous CH₂Cl₂ via a syringe pump over 6-7 hours.

  • Reaction Monitoring and Workup:

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired fluorocyclopropane.

Visualizations

Experimental Workflow and Troubleshooting

experimental_workflow start Start: Define Reaction reagent_prep Reagent Preparation (Quality & Stoichiometry) start->reagent_prep reaction_setup Reaction Setup (Solvent, Temperature) reagent_prep->reaction_setup reaction Run Reaction & Monitor reaction_setup->reaction workup Workup & Purification reaction->workup analysis Analyze Product (Yield & Selectivity) workup->analysis end_success Success analysis->end_success Satisfactory troubleshoot Troubleshooting analysis->troubleshoot Unsatisfactory? low_yield Low Yield Issue? troubleshoot->low_yield poor_selectivity Poor Selectivity? troubleshoot->poor_selectivity purification_issue Purification Loss? troubleshoot->purification_issue low_yield->reagent_prep Check Reagents/ Conditions poor_selectivity->reaction_setup Adjust Temp/ Solvent purification_issue->workup Modify Purification Method troubleshoot_low_yield low_yield Low Yield reagent_issues Reagent Issues low_yield->reagent_issues condition_issues Reaction Condition Issues low_yield->condition_issues substrate_issues Substrate Reactivity Issues low_yield->substrate_issues sol_reagent1 Use Fresh/Purified Reagents reagent_issues->sol_reagent1 sol_reagent2 Handle Anhydrously/ Under Inert Gas reagent_issues->sol_reagent2 sol_condition1 Optimize Temperature condition_issues->sol_condition1 sol_condition2 Screen Solvents condition_issues->sol_condition2 sol_condition3 Increase Reaction Time condition_issues->sol_condition3 sol_substrate Use More Reactive Cyclopropanating Agent substrate_issues->sol_substrate

References

Technical Support Center: Stereocontrol in Fluorocyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of fluorocyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during these sensitive and nuanced reactions.

Frequently Asked Questions (FAQs)

Q1: My fluorocyclopropanation reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in fluorocyclopropanation can arise from several factors, often related to reagent quality, reaction conditions, or the inherent reactivity of the substrate.

  • Reagent Quality: Ensure that all reagents, especially reactive intermediates like zinc carbenoids or diazo compounds, are fresh and handled under appropriate inert conditions to prevent decomposition. For instance, diiodomethane should be freshly distilled, and diethylzinc must be handled under a strictly anhydrous and inert atmosphere.

  • Substrate Reactivity: Fluoroalkenes can exhibit reduced nucleophilicity due to the electron-withdrawing nature of fluorine, making them less reactive towards electrophilic cyclopropanating agents.[1] In such cases, consider using a more reactive cyclopropanating agent or a suitable catalyst.

  • Side Reactions: Undesired side reactions, such as the dimerization of diazo compounds, can compete with the desired cyclopropanation. Slow addition of the diazo compound using a syringe pump can help minimize these side reactions.

  • Product Volatility: Low molecular weight fluorocyclopropanes can be volatile. During workup and purification, use low-boiling point solvents and remove them under reduced pressure at low temperatures to prevent product loss.[2]

Q2: I am observing poor diastereoselectivity (cis/trans selectivity) in my fluorocyclopropanation. How can I improve this?

A2: Achieving high diastereoselectivity is a common challenge. The outcome is often influenced by the choice of reagents, catalyst, and the substrate itself.

  • Directing Groups: For substrates like allylic alcohols, the hydroxyl group can act as a directing group in Simmons-Smith type reactions, leading to high diastereoselectivity.[3]

  • Catalyst Choice: In rhodium-catalyzed reactions, the ligand on the rhodium catalyst plays a crucial role in determining the stereochemical outcome. Screening different rhodium catalysts with varying ligands can significantly impact the diastereoselectivity.[4]

  • Substrate Geometry: The E/Z geometry of the starting alkene is often directly translated to the cis/trans stereochemistry of the resulting cyclopropane in stereospecific reactions. Ensure the stereochemical purity of your starting material.

Q3: My enantioselective fluorocyclopropanation is showing low enantiomeric excess (ee). What steps can I take to enhance the enantioselectivity?

A3: Low enantiomeric excess in asymmetric fluorocyclopropanation is a frequent hurdle. Several factors can contribute to this issue:

  • Catalyst/Ligand In-effectiveness: The chosen chiral catalyst or ligand may not be optimal for your specific substrate. It is advisable to screen a variety of chiral ligands with different steric and electronic properties.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or solvent. Ensure all components of the reaction are of high purity.

  • Background Uncatalyzed Reaction: A non-catalyzed background reaction can lead to the formation of a racemic product, thus lowering the overall enantiomeric excess. Running the reaction at a temperature where the uncatalyzed reaction is negligible is crucial.

Q4: How do I accurately determine the diastereomeric and enantiomeric excess of my fluorocyclopropane product?

A4: Accurate determination of stereochemical purity is critical.

  • Diastereomeric Ratio (dr): This is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹⁹F NMR are powerful tools, as the chemical shifts and coupling constants (especially ³JHH and ³JHF) are sensitive to the stereochemistry of the cyclopropane ring.[5] For complex spectra, advanced techniques like band-selective pure shift NMR can be employed to simplify multiplets into singlets for easier integration.[6][7]

  • Enantiomeric Excess (ee): Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining enantiomeric excess.[8][9][10] It is essential to use a suitable chiral stationary phase and to properly validate the method to ensure accurate and reproducible results.

Troubleshooting Guides

Guide 1: Low Yield in Simmons-Smith Fluorocyclopropanation of Fluoroallylic Alcohols
Symptom Potential Cause Troubleshooting Steps & Recommendations
Low or no conversion of starting material Inactive Zinc Carbenoid: The (iodomethyl)zinc iodide (Simmons-Smith reagent) may not have formed efficiently or has decomposed.- Ensure the zinc-copper couple is activated and of high quality. - Use freshly distilled diiodomethane. - For the Furukawa modification, use high-quality diethylzinc under strictly inert conditions.
Low Reactivity of Fluoroalkene: The electron-withdrawing fluorine atom deactivates the double bond.- Increase the reaction temperature cautiously, as this may affect stereoselectivity. - Increase the reaction time. - Use a more reactive zinc carbenoid, such as that generated from diethylzinc (Furukawa modification).
Formation of multiple side products Decomposition of Reagents/Intermediates: The zinc carbenoid can undergo side reactions if not trapped efficiently by the alkene.- Control the temperature carefully; these reactions are often exothermic. - Ensure slow and controlled addition of reagents.
Product loss during workup/purification Volatility of Fluorocyclopropane: Small fluorinated molecules can have low boiling points.- Use a rotary evaporator at low temperature and reduced pressure for solvent removal.[2] - Consider using a higher boiling point solvent for extraction if compatible with the reaction.
Guide 2: Poor Stereoselectivity in Rhodium-Catalyzed Fluorocyclopropanation
Symptom Potential Cause Troubleshooting Steps & Recommendations
Low Diastereoselectivity (dr) Suboptimal Catalyst: The ligands on the rhodium catalyst are not effectively differentiating between the diastereotopic faces of the alkene or approaches of the carbene.- Screen a panel of dirhodium catalysts with different carboxylate or carboxamidate ligands (e.g., Rh₂(OAc)₄, Rh₂(esp)₂, Rh₂(S-PTAD)₄).[4][11]
Reaction Temperature: Higher temperatures can lead to lower selectivity.- Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Low Enantioselectivity (ee) Ineffective Chiral Ligand: The chiral environment provided by the ligand is not sufficient to induce high enantioselectivity.- For enantioselective reactions, select a catalyst with a well-defined chiral ligand structure. The choice of ligand is critical and substrate-dependent.[4]
Racemic Background Reaction: The uncatalyzed reaction may be occurring, producing a racemic mixture.- Ensure the reaction temperature is low enough to suppress the background reaction. - Confirm that no achiral impurities are acting as catalysts.

Data Presentation: Comparison of Stereoselective Fluorocyclopropanation Methods

Method Substrate Example Catalyst/Reagent Yield (%) diastereomeric ratio (dr) enantiomeric excess (ee) Reference
Simmons-Smith (Chiral Ligand) (Z)-2-Fluoroallylic alcoholEt₂Zn/CH₂I₂ with chiral dioxaborolane ligand90N/A95%[12]
Rhodium-Catalyzed Styrene & 1-aryl-2,2,2-trifluorodiazoethaneRh₂(R-PTAD)₄High>94%88-98%[4]
Rhodium-Catalyzed α-fluoroacrylate & donor-acceptor diazo compoundRh₂((S)-TCPTTL)₄GoodExcellentExcellent[13]
Biocatalytic gem-difluoro alkene & diazoacetonitrileEngineered myoglobinHighup to 99:1up to 99%[14]

Experimental Protocols

Protocol 1: Enantioselective Simmons-Smith Cyclopropanation of a Fluoro-substituted Allylic Alcohol

This protocol is a representative summary based on the procedure described by Charette et al.[12]

  • Preparation of the Zinc Carbenoid: To a stirred solution of freshly distilled diiodomethane (CH₂I₂; 2.23 mmol) in anhydrous dichloromethane (CH₂Cl₂; 2 ml) at 0 °C under an inert atmosphere (argon or nitrogen), slowly add diethylzinc (Et₂Zn; 1.16 mmol) dropwise. A white precipitate should form. Stir the mixture for 10 minutes at 0 °C.

  • Reaction Setup: In a separate flask, dissolve the fluoro-substituted allylic alcohol (1.0 equiv) and the chiral dioxaborolane ligand (1.1 equiv) in anhydrous CH₂Cl₂.

  • Cyclopropanation: Add the solution of the substrate and ligand dropwise to the pre-formed zinc carbenoid mixture at 0 °C. The solution should become homogeneous. Stir the reaction mixture at 0 °C for an additional 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for approximately 16 hours, monitoring the reaction by TLC or GC/MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic and aqueous phases. Extract the aqueous phase multiple times with CH₂Cl₂.

  • Purification: Combine the organic extracts and wash successively with saturated aqueous sodium thiosulfate (Na₂S₂O₃), saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Enantioselective Cyclopropanation of an Alkene with a Trifluoromethyl-Diazo Compound

This protocol is a generalized procedure based on the work of Davies et al.[4]

  • Reaction Setup: To a flask containing a solution of the alkene (1.0 equiv) and the dirhodium catalyst (e.g., Rh₂(R-PTAD)₄; 0.05 equiv) in an anhydrous, non-coordinating solvent (e.g., dichloromethane or hexanes) under an inert atmosphere, add a solution of the 1-aryl-2,2,2-trifluorodiazoethane (1.5 equiv) in the same solvent.

  • Slow Addition: The diazo compound solution should be added dropwise over several hours using a syringe pump to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction Progression: Stir the reaction mixture at the specified temperature (often room temperature) for an additional period after the addition is complete, monitoring by TLC or GC/MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the trifluoromethyl-substituted cyclopropane.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_substrate Assess Substrate Reactivity start->check_substrate reagent_ok Reagents OK? check_reagents->reagent_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok substrate_reactive Substrate Reactive? check_substrate->substrate_reactive reagent_ok->conditions_ok Yes purify_reagents Purify/Replace Reagents reagent_ok->purify_reagents No conditions_ok->substrate_reactive Yes optimize_conditions Optimize Conditions (e.g., Temp, Conc.) conditions_ok->optimize_conditions No modify_method Modify Synthetic Method (e.g., different catalyst/reagent) substrate_reactive->modify_method No success Yield Improved substrate_reactive->success Yes purify_reagents->start optimize_conditions->start modify_method->start

Caption: Troubleshooting workflow for low yields in fluorocyclopropane synthesis.

Experimental_Workflow_Simmons_Smith cluster_prep Reagent Preparation cluster_reaction Cyclopropanation cluster_workup Workup & Purification prep_carbenoid Prepare Zinc Carbenoid (Et2Zn + CH2I2 in CH2Cl2 at 0°C) mix Combine Solutions (Add substrate solution to carbenoid) prep_carbenoid->mix prep_substrate Prepare Substrate Solution (Fluoroallylic Alcohol + Chiral Ligand in CH2Cl2) prep_substrate->mix react React at Room Temperature (~16 hours) mix->react quench Quench Reaction (aq. NH4Cl) react->quench extract Extract with CH2Cl2 quench->extract purify Column Chromatography extract->purify product Isolated Fluorocyclopropane purify->product

Caption: Experimental workflow for enantioselective Simmons-Smith fluorocyclopropanation.

References

Technical Support Center: Synthesis of Furan-2,5-dicarboxylic Acid (FDCA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of impurities during the synthesis of furan-2,5-dicarboxylic acid (FDCA).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Impurity Identification and Removal

Q1: My final FDCA product has a yellow or brown discoloration. What are the likely impurities and how can I remove them?

A: Discoloration in FDCA is typically caused by the presence of colored impurities, which are often furanic polymers or other degradation products, sometimes referred to as humins.[1] These are common byproducts in the synthesis of FDCA.

Troubleshooting:

  • Activated Carbon Treatment: This is an effective method for removing colored impurities. The crude FDCA can be dissolved in a suitable solvent and treated with activated carbon, which adsorbs the colored molecules. Subsequent filtration removes the activated carbon, leaving a decolorized solution from which the purified FDCA can be recovered.

  • Recrystallization: This is a primary and highly effective method for removing a wide range of impurities, including colored ones. The principle relies on the difference in solubility between FDCA and the impurities in a given solvent at different temperatures.[1]

  • Acid Precipitation: This technique can also be effective in separating FDCA from certain colored, base-soluble impurities.[1]

Q2: My analysis shows the presence of 5-formylfuran-2-carboxylic acid (FFCA) in my FDCA product. Why is this an issue and what is the best purification method to remove it?

A: 5-Formyl-2-furancarboxylic acid (FFCA) is a common impurity and a mono-functional acid that can act as a chain terminator during polymerization, which is a significant issue if the FDCA is intended for polymer production.[1]

Troubleshooting:

  • Recrystallization: This is a highly recommended method for removing structurally similar impurities like FFCA. By carefully selecting the solvent and controlling the cooling rate, it is possible to selectively crystallize the highly pure FDCA, leaving the more soluble FFCA in the mother liquor.[1]

  • Chromatography: For achieving very high purity on a smaller scale, chromatography is an excellent option.[1] It separates compounds based on their differential partitioning between a stationary and a mobile phase.

Q3: I am observing the formation of insoluble, dark-colored solids (humins) in my reaction mixture. How can I prevent their formation and remove them?

A: Humins are complex, furan-rich polymers that are common byproducts of acid-catalyzed dehydration of carbohydrates, a frequent starting point for FDCA synthesis.[2]

Troubleshooting and Prevention:

  • Reaction Condition Optimization: Humin formation can be minimized by carefully controlling reaction parameters such as temperature, reaction time, and catalyst concentration. For instance, in crystallization processes, keeping the FDCA mixture at temperatures above 100°C for less than 15 minutes can reduce the formation of colored byproducts.[3]

  • Filtration: If insoluble humins are present in the crude product, they can often be removed by filtration.[1] When using the acid precipitation method, humins can be filtered off after dissolving the crude FDCA in a basic solution.[1]

Purification Method Selection

Q4: What are the primary methods for purifying crude FDCA, and how do I choose the best one for my needs?

A: The most common and scalable methods for FDCA purification are crystallization and acid precipitation.[1] Chromatography is also used, particularly for achieving very high purity on a small scale.[1]

The choice of method depends on factors such as the scale of your synthesis, the nature of the impurities, and the required final purity of your FDCA.[1]

Data Presentation: Comparison of Purification Techniques

Technique Principle Purity Achieved Advantages Disadvantages
Crystallization Difference in solubility of FDCA and impurities in a solvent at varying temperatures.[1]> 99%[1]Scalable and effective for removing a wide range of impurities.[1]Can be energy-intensive due to heating and cooling cycles.[1]
Acid Precipitation Conversion of a soluble FDCA salt to the less soluble free acid by lowering the pH.[1]HighSimple and effective for separating FDCA from base-soluble impurities.[1]May require large volumes of acid and can generate salt waste.[1]
Chromatography Differential partitioning of FDCA and impurities between a stationary and a mobile phase.[1]Very High (>99.9%)[1]Excellent for achieving very high purity on a small scale.[1]Not easily scalable for bulk production and is solvent-intensive.[1]

Experimental Protocols

1. Protocol for FDCA Purification by Recrystallization

  • Dissolution: Dissolve the crude FDCA in a suitable solvent (e.g., water, dimethylformamide, dimethylacetamide, or dimethylsulfoxide) at an elevated temperature to achieve a saturated or near-saturated solution.[1][4] Heating at temperatures between 100°C and 200°C may be necessary.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them from the solution.

  • Crystallization: Allow the solution to cool slowly and undisturbed. Purified FDCA crystals will form as the solubility decreases with temperature.

  • Isolation: Collect the crystals by filtration.

  • Washing (Optional): Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified FDCA crystals, for example, under vacuum.[1]

2. Protocol for FDCA Purification by Acid Precipitation

  • Dissolution: Dissolve the crude FDCA in an aqueous basic solution (e.g., NaOH) to form the soluble dicarboxylate salt.[1]

  • Filtration (Optional): If insoluble impurities are present, filter the solution to remove them.[1]

  • Acidification: Slowly add an acid (e.g., 10% (v/v) HCl or 6N H₂SO₄) to the solution while stirring until the pH reaches approximately 2-3.[1][5] This will cause the FDCA to precipitate out of the solution.

  • Isolation: Collect the precipitated FDCA by filtration.[1][5]

  • Washing: Wash the filter cake with deionized water to remove any remaining salts.[1][5]

  • Drying: Dry the purified FDCA product, for instance, at 50°C or under vacuum.[1][5]

3. Protocol for Activated Carbon Treatment for Decolorization

  • Dissolution: Dissolve the discolored crude FDCA in an appropriate solvent.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-5% by weight relative to the FDCA) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a specified period (e.g., 30-60 minutes).

  • Filtration: Remove the activated carbon by filtering the mixture. The use of a fine filter medium is crucial to ensure all carbon particles are removed.[6]

  • Recovery: Isolate the purified, decolorized FDCA from the filtrate by either crystallization, precipitation, or solvent evaporation.

Visualizations

FDCA_Purification_Workflow cluster_recrystallization Recrystallization Workflow cluster_acid_precipitation Acid Precipitation Workflow rec_start Crude FDCA rec_dissolve Dissolve in Hot Solvent rec_start->rec_dissolve rec_filter_hot Hot Filtration (Optional) rec_dissolve->rec_filter_hot rec_cool Cool to Crystallize rec_filter_hot->rec_cool rec_filter_cold Filter Crystals rec_cool->rec_filter_cold rec_wash Wash with Cold Solvent rec_filter_cold->rec_wash rec_dry Dry Purified FDCA rec_wash->rec_dry rec_end High Purity FDCA rec_dry->rec_end ap_start Crude FDCA ap_dissolve Dissolve in Base (e.g., NaOH) ap_start->ap_dissolve ap_filter_base Filter (Optional) ap_dissolve->ap_filter_base ap_acidify Acidify to pH 2-3 (e.g., with HCl) ap_filter_base->ap_acidify ap_precipitate Precipitate FDCA ap_acidify->ap_precipitate ap_filter_acid Filter Precipitate ap_precipitate->ap_filter_acid ap_wash Wash with Water ap_filter_acid->ap_wash ap_dry Dry Purified FDCA ap_wash->ap_dry ap_end Purified FDCA ap_dry->ap_end

Caption: Experimental workflows for FDCA purification.

Impurity_Formation_Pathway cluster_main_pathway FDCA Synthesis and Impurity Formation start Carbohydrates (e.g., Fructose) hmf 5-Hydroxymethylfurfural (HMF) start->hmf Dehydration ffca 5-Formylfuran-2-carboxylic acid (FFCA) (Impurity) hmf->ffca Partial Oxidation fdca Furan-2,5-dicarboxylic acid (FDCA) (Desired Product) hmf->fdca Direct Oxidation humins Humins (Impurity) hmf->humins Side Reactions / Degradation ffca->fdca Oxidation

Caption: Simplified pathway of FDCA synthesis and common impurity formation.

Troubleshooting_Logic start Crude FDCA Analysis discoloration Discoloration (Yellow/Brown)? start->discoloration ffca_present FFCA Detected? discoloration->ffca_present No activated_carbon Activated Carbon Treatment discoloration->activated_carbon Yes insolubles Insoluble Particles? ffca_present->insolubles No recrystallization_ffca Recrystallization ffca_present->recrystallization_ffca Yes filtration Filtration insolubles->filtration Yes end_node Pure FDCA insolubles->end_node No activated_carbon->ffca_present recrystallization_color Recrystallization recrystallization_ffca->insolubles filtration->end_node

Caption: Troubleshooting logic for FDCA purification.

References

Technical Support Center: Synthesis of Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of fluorocyclopropanecarboxylic acid and its derivatives. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.

Troubleshooting Guides and FAQs

This section provides solutions to common problems that may arise during the synthesis of fluorocyclopropanecarboxylic acid, from low yields to purification difficulties.

Low or No Product Formation

Question: I am attempting a Simmons-Smith cyclopropanation of a fluoro-substituted allylic alcohol with a zinc carbenoid, but I'm observing low conversion of my starting material. What are the potential causes and how can I improve my yield?

Answer: Low conversion in a Simmons-Smith type reaction for fluorocyclopropane synthesis can be attributed to several factors concerning reagents and reaction conditions. Fluoroalkenes can be less reactive towards electrophilic zinc carbenoids due to the electron-withdrawing nature of the fluorine atom.[1]

Potential Causes & Solutions:

  • Reagent Quality:

    • Diiodomethane (CH₂I₂): Ensure it is freshly distilled or from a recently opened bottle, as it can decompose over time.[1]

    • Diethylzinc (Et₂Zn): This reagent is highly pyrophoric and sensitive to air and moisture. Use fresh, high-quality Et₂Zn and handle it under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).[1]

  • Reaction Conditions:

    • Solvent and Additives: The choice of solvent can significantly impact the reaction. While ethers like DME, Et₂O, and THF are often used, they can sometimes decrease the reaction rate in this specific synthesis.[1] Running the reaction without these common additives may lead to complete consumption of the starting material.[1]

    • Temperature: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[1] Proper temperature control is crucial.

Side Product Formation

Question: My reaction is producing significant amounts of side products. What are the likely causes and how can I minimize them?

Answer: Side product formation is a common issue and can often be attributed to the stability of reagents or intermediates.

Potential Causes & Solutions:

  • Alternative Reaction Pathways: Depending on the substrate, side reactions such as rearrangements or eliminations can occur. Careful control of reaction temperature and stoichiometry can help to favor the desired cyclopropanation pathway.[1]

  • Starting Material Purity: Impurities in the starting fluoroalkene can lead to undesired side reactions. Ensure the starting material is of high purity.[1]

Poor Diastereo- or Enantioselectivity

Question: I am struggling to achieve the desired stereoselectivity in my fluorocyclopropanation reaction. What factors influence this and how can I improve it?

Answer: Achieving high stereoselectivity is a critical aspect of synthesizing chiral fluorocyclopropanecarboxylic acids.

Potential Causes & Solutions:

  • Ineffective Chiral Catalyst or Ligand:

    • Screen a variety of chiral ligands with different steric and electronic properties.

    • Ensure the catalyst loading is optimal.

  • Incorrect Substrate Geometry:

    • Confirm the stereochemistry (E/Z) of the starting fluoroalkene, as this will directly influence the relative stereochemistry of the cyclopropane product in stereospecific reactions.

  • Chiral Auxiliaries:

    • Attaching a chiral auxiliary to the fluoroalkene substrate can direct the cyclopropanation to occur from a specific face, leading to diastereoselective outcomes.

Product Purification Challenges

Question: I have successfully synthesized my fluorocyclopropane, but I am losing a significant amount of product during purification by column chromatography. What are some strategies to improve my isolated yield?

Answer: Fluorocyclopropanes can be volatile and may also be sensitive to the stationary phase used in chromatography.[1]

Potential Causes & Solutions:

  • Volatility:

    • Fluorinated compounds can be more volatile than their non-fluorinated counterparts. When removing solvent after extraction, use a rotary evaporator at a low temperature and vacuum to minimize product loss.[1]

  • Chromatography Conditions:

    • Stationary Phase: If you suspect your compound is decomposing on silica gel, you can try deactivating the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, using a different stationary phase such as alumina or Florisil might be beneficial.[1]

Data Presentation

The following table summarizes quantitative data from various catalytic systems used in fluorocyclopropanation reactions to provide a basis for comparison.

Catalyst SystemCatalystSubstrateFluorinated Carbene SourceYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Biocatalyst Engineered Myoglobinp-chlorostyrene2-diazo-1,1,1-trifluoroethane82>99:1 (trans:cis)99.9 (1S,2S)
Rhodium Catalyst Rh₂(S-NTTL)₄Styrene1-mesyl-4-phenyl-1,2,3-triazole95>20:1 (trans:cis)96 (1R,2R)
Iron Catalyst Fe(P3)ClStyreneα-trifluoromethyldiazomethane92>20:1 (trans:cis)95 (1R,2R)
Copper Catalyst Cu(acac)₂StyreneEthyl diazoacetate75N/A85 (1R,2R)

Note: The presented data is for specific, optimized reactions and may not be representative of all substrates. N/A: Not applicable as the stereoselectivity is primarily controlled by the chiral substrate.

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the successful synthesis of fluorocyclopropanecarboxylic acid.

Protocol 1: Enantioselective Simmons-Smith Cyclopropanation of a Fluoroallylic Alcohol

This protocol is adapted from the work of Charette and coworkers on the enantioselective cyclopropanation of fluoro-substituted allylic alcohols.

Materials:

  • (Z)-2-fluoroallylic alcohol

  • Chiral dioxaborolane ligand

  • Diiodomethane (CH₂I₂) (freshly distilled)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of NH₄Cl

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the (Z)-2-fluoroallylic alcohol (1.0 equiv) and the chiral dioxaborolane ligand (1.1 equiv) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • In a separate flame-dried flask under an inert atmosphere, prepare the bis(iodomethyl)zinc reagent by slowly adding diethylzinc (2.2 equiv) to a solution of diiodomethane (4.4 equiv) in anhydrous CH₂Cl₂ at 0 °C.

  • Slowly add the solution of bis(iodomethyl)zinc to the reaction mixture containing the alcohol and ligand at 0 °C.

  • Stir the reaction mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and stir overnight.[1]

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Dilute the mixture with CH₂Cl₂ and separate the organic and aqueous layers.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Cyclopropanation of a Fluoroalkene

This protocol describes a general procedure for the rhodium-catalyzed cyclopropanation of a fluoroalkene with a diazo compound.

Materials:

  • Fluoroalkene

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the fluoroalkene (1.0 equiv) and Rh₂(OAc)₄ (0.01 equiv) in anhydrous CH₂Cl₂ at room temperature, add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous CH₂Cl₂ dropwise over a period of 2-4 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired fluorocyclopropanecarboxylic acid ester.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of fluorocyclopropanecarboxylic acid.

experimental_workflow start Start: Define Synthetic Target reagent_prep Reagent Preparation (Freshly distilled CH2I2, High-quality Et2Zn) start->reagent_prep reaction_setup Reaction Setup (Inert atmosphere, Anhydrous conditions) reagent_prep->reaction_setup cyclopropanation Fluorocyclopropanation Reaction (e.g., Simmons-Smith or Rh-catalyzed) reaction_setup->cyclopropanation workup Aqueous Workup and Extraction cyclopropanation->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Fluorocyclopropanecarboxylic Acid analysis->end

Caption: General experimental workflow for fluorocyclopropanecarboxylic acid synthesis.

troubleshooting_workflow start Problem Encountered low_yield Low Yield / No Reaction start->low_yield side_products Side Product Formation start->side_products poor_selectivity Poor Stereoselectivity start->poor_selectivity purification_issue Purification Issues start->purification_issue check_reagents Check Reagent Quality (Freshness, Purity) low_yield->check_reagents Cause? check_conditions Check Reaction Conditions (Temp, Solvent) low_yield->check_conditions Cause? optimize_stoichiometry Optimize Stoichiometry low_yield->optimize_stoichiometry Cause? control_temp Control Temperature Carefully side_products->control_temp Cause? check_purity Check Starting Material Purity side_products->check_purity Cause? screen_catalysts Screen Chiral Catalysts/Ligands poor_selectivity->screen_catalysts Cause? verify_substrate Verify Substrate Geometry (E/Z) poor_selectivity->verify_substrate Cause? low_temp_rotovap Use Low Temp on Rotovap purification_issue->low_temp_rotovap Volatility? deactivate_silica Deactivate Silica Gel purification_issue->deactivate_silica Decomposition? solution Solution Implemented check_reagents->solution check_conditions->solution optimize_stoichiometry->solution control_temp->solution check_purity->solution screen_catalysts->solution verify_substrate->solution low_temp_rotovap->solution alt_stationary_phase Try Alternative Stationary Phase deactivate_silica->alt_stationary_phase alt_stationary_phase->solution

Caption: Troubleshooting decision tree for fluorocyclopropanecarboxylic acid synthesis.

References

stability issues of trans-2-Fluorocyclopropanecarboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trans-2-Fluorocyclopropanecarboxylic acid under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound moiety under acidic conditions?

A2: The fluorocyclopropane ring in this compound can be susceptible to acid-catalyzed ring-opening. The stability is highly dependent on the reaction conditions, such as the strength of the acid, the temperature, and the duration of exposure. While the moiety may be relatively stable under mildly acidic conditions, stronger acids and elevated temperatures can promote degradation.[1] It is generally observed that the trans isomer of a 1,2-disubstituted cyclopropane is thermodynamically more stable than the cis isomer due to reduced steric strain.[1]

Q2: What is the likely degradation pathway for this compound in the presence of a strong acid?

A2: The most probable degradation pathway involves the protonation of the carboxyl group, followed by a nucleophilic attack that leads to the opening of the cyclopropane ring. This acid-catalyzed ring-opening would likely result in the formation of a 1,3-disubstituted propane derivative.[1] The specific nature of the substituent at the 3-position will depend on the nucleophile present in the reaction medium (e.g., water, an alcohol).

Q3: What are the potential degradation products of this compound under acidic conditions?

A3: Under acidic conditions, particularly in the presence of a nucleophile like water, the cyclopropane ring can open to form linear 1,3-disubstituted propane derivatives.[1] For instance, in an aqueous acidic solution, the degradation could lead to the formation of 3-fluoro-1-hydroxypropanecarboxylic acid or related compounds.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to:

  • Use the mildest possible acidic conditions.

  • Maintain a low reaction temperature.

  • Keep the reaction time to a minimum.

  • Use high-purity reagents to avoid impurities that could catalyze degradation.[1]

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for separating and quantifying the parent compound and its degradation products.[2] For structural elucidation of any degradation products, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is highly recommended due to its high resolution and sensitivity.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield or recovery of this compound after a reaction under acidic conditions. The compound may be degrading due to the acidic environment.1. Use milder acidic conditions: If your protocol allows, substitute strong acids (e.g., HCl, H₂SO₄) with weaker acids (e.g., acetic acid, pyridinium p-toluenesulfonate).[1]2. Lower the reaction temperature: The rate of the degradation reaction is likely to decrease at lower temperatures.[1]3. Reduce reaction time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) and stop the reaction as soon as the desired transformation is complete.[1]
Appearance of unexpected peaks in the chromatogram during analysis. These could be degradation products resulting from the acidic conditions of the mobile phase or the sample preparation.1. Adjust mobile phase pH: If using HPLC, ensure the pH of the mobile phase is compatible with the stability of your compound.2. Prepare samples fresh: Analyze samples as soon as possible after preparation to minimize degradation in the sample vial.3. Use an aprotic diluent: Dissolving the sample in an aprotic solvent can help to minimize hydrolysis before injection.
Inconsistent reaction outcomes. Variability in reaction conditions or the purity of reagents could be contributing to inconsistent degradation.1. Standardize reaction protocols: Ensure all reaction parameters, such as the rate of addition of reagents and stirring speed, are consistent between experiments.2. Use high-purity reagents: Impurities in the reagents could be catalyzing side reactions.[1]

Quantitative Data Summary

Currently, there is a lack of specific quantitative kinetic data in the published literature for the degradation of this compound under various acidic conditions. The following table provides a qualitative summary of the expected stability based on general principles for fluorinated cyclopropanes.

Acidic Condition Temperature Expected Stability
Mildly Acidic (e.g., acetic acid)Room TemperatureGenerally stable
Moderately Acidic (e.g., 0.1 M HCl)Room TemperaturePotential for slow degradation
Moderately Acidic (e.g., 0.1 M HCl)Elevated Temperature (e.g., 50-80 °C)Increased likelihood of degradation
Strongly Acidic (e.g., >1 M HCl)Room Temperature or ElevatedHigh probability of significant degradation

Experimental Protocols

Protocol for a Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.

Objective: To determine the degradation profile of this compound under acidic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • Heating block or water bath

  • pH meter

  • HPLC system with UV detector

  • HPLC column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mixture of water and a co-solvent like methanol or acetonitrile).

  • Acidic Stress:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • In a separate experiment, to another known volume of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample of the stock solution in water should be kept under the same temperature conditions.

  • Neutralization: After the incubation period, cool the samples to room temperature and neutralize them with an equivalent amount of NaOH solution.

  • Sample Analysis:

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of the unstressed control.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.

    • Identify and characterize any significant degradation products using techniques like LC-MS.

Visualizations

Putative_Degradation_Pathway cluster_start Starting Material cluster_intermediate Protonation cluster_ring_opening Ring Opening cluster_product Degradation Product start This compound intermediate Protonated Carboxylic Acid start->intermediate + H+ ring_open Carbocation Intermediate intermediate->ring_open Ring Strain Release product 1,3-Disubstituted Propane Derivative (e.g., 3-Fluoro-1-hydroxypropanecarboxylic acid) ring_open->product + H2O (Nucleophilic Attack)

Caption: Putative acid-catalyzed degradation pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of This compound stress_acid Add Acid (e.g., 0.1M HCl) prep->stress_acid stress_temp Incubate at elevated temperature stress_acid->stress_temp neutralize Neutralize the sample stress_temp->neutralize hplc Analyze by HPLC-UV neutralize->hplc lcms Characterize degradants by LC-MS hplc->lcms data Calculate % degradation and identify degradation products lcms->data

Caption: Forced degradation experimental workflow.

References

byproduct formation in the synthesis of fluorinated cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated cyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the reactivity of my fluoroalkene low in cyclopropanation reactions?

A1: The low reactivity of fluoroalkenes is primarily due to the electron-withdrawing nature of the fluorine atom(s). This effect reduces the electron density of the alkene's double bond, making it less nucleophilic and therefore less reactive towards electrophilic cyclopropanating agents, such as those used in the Simmons-Smith reaction.[1][2] This can result in slower reaction times and lower yields.

Q2: What are the most common methods for synthesizing fluorinated cyclopropanes?

A2: Several methods are employed to synthesize fluorinated cyclopropanes, each with its own advantages and challenges:

  • Simmons-Smith Reaction and its Modifications: This classic method uses an organozinc carbenoid. While traditional conditions can be sluggish for fluoroalkenes, modifications can improve yields.[1][3]

  • Transition Metal Catalysis: Rhodium and copper catalysts are frequently used with diazo compounds to generate metal carbenes that can react with fluoroalkenes.[2][4][5]

  • Difluorocarbene Addition: For the synthesis of gem-difluorocyclopropanes, common methods involve the generation of difluorocarbene from reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) with a fluoride source (e.g., NaI), sodium chlorodifluoroacetate (ClCF₂COONa), or the thermal decomposition of hexafluoropropylene oxide (HFPO).[6][7][8][9]

Q3: My fluorinated cyclopropane product is volatile. How can I minimize its loss during purification?

A3: Fluorinated compounds often exhibit higher volatility compared to their non-fluorinated counterparts. To prevent product loss during solvent removal after extraction, it is recommended to use a rotary evaporator at a low temperature and reduced pressure.[1] Careful monitoring of the evaporation process is crucial.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: I am attempting to synthesize a fluorinated cyclopropane, but I am observing very low conversion of my starting material. What are the potential causes and how can I address them?

Answer: Low conversion can stem from several factors related to reagent quality, reaction conditions, and the inherent reactivity of the substrate.

Troubleshooting Workflow for Low Product Formation

Troubleshooting Low Product Formation start Low or No Product Formation reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions substrate_reactivity Assess Substrate Reactivity start->substrate_reactivity ch2i2 Diiodomethane (CH₂I₂) - Use freshly distilled - Check for decomposition reagent_quality->ch2i2 Simmons-Smith et2zn Diethylzinc (Et₂Zn) - Use fresh, high-quality reagent - Ensure strict anhydrous/inert conditions reagent_quality->et2zn Simmons-Smith diazo Diazo Compounds - Prepare fresh - Add slowly to reaction reagent_quality->diazo Metal Catalysis solvent Solvent Choice - Ethers (DME, Et₂O, THF) can sometimes decrease rate - Consider running neat or in less coordinating solvents reaction_conditions->solvent temperature Temperature Control - Low temperatures may be too slow - High temperatures can cause decomposition - Screen optimal temperature reaction_conditions->temperature catalyst Catalyst Activity (for metal-catalyzed reactions) - Screen different catalysts (Rh, Cu) - Check for catalyst poisoning reaction_conditions->catalyst electron_withdrawing Fluoroalkene Reactivity - Electron-withdrawing nature of F reduces nucleophilicity - May require more forcing conditions or a more reactive cyclopropanating agent substrate_reactivity->electron_withdrawing end_node Improved Yield ch2i2->end_node et2zn->end_node diazo->end_node solvent->end_node temperature->end_node catalyst->end_node electron_withdrawing->end_node

Caption: Troubleshooting workflow for low yields in fluorocyclopropane synthesis.

Issue 2: Significant Byproduct Formation

Question: My reaction is producing the desired fluorinated cyclopropane, but I am also observing significant byproducts. What are the likely side reactions and how can I minimize them?

Answer: Byproduct formation is a common challenge. The nature of the side products depends on the synthetic method used.

  • Rearrangements or Eliminations: Depending on the substrate and reaction conditions, alternative reaction pathways may compete with cyclopropanation. Careful control of temperature and stoichiometry can help favor the desired reaction.[1]

  • Ring-Opening: The strained cyclopropane ring, particularly in highly fluorinated systems, can be susceptible to ring-opening, especially under acidic conditions or in the presence of certain catalysts.[2][8][9][10]

  • Insertion into C-H bonds: Free carbenes, if generated, are highly reactive and can insert into C-H bonds, leading to a mixture of products.[11] Using carbenoids (metal-stabilized carbenes) can mitigate this.

General Reaction Pathways and Potential Byproducts

Reaction Pathways in Fluorinated Cyclopropane Synthesis start Fluoroalkene + Carbene Source intermediate Carbene/Carbenoid Intermediate start->intermediate e.g., Et₂Zn/CH₂I₂ or Rh₂(OAc)₄/Diazo desired_product Desired Fluorinated Cyclopropane intermediate->desired_product [2+1] Cycloaddition (Desired Pathway) byproduct1 Rearrangement/Elimination Products intermediate->byproduct1 Side Reaction byproduct3 C-H Insertion Products intermediate->byproduct3 Side Reaction (especially with free carbenes) byproduct2 Ring-Opened Products desired_product->byproduct2 Post-synthesis decomposition (e.g., acidic workup)

Caption: Key reaction pathways and potential byproduct formations.

Quantitative Data on Synthesis Methods

The following table summarizes yields for various fluorinated cyclopropane synthesis methods reported in the literature. Note that yields are highly substrate-dependent.

Synthesis MethodReagentsSubstrate TypeReported Yield (%)Byproducts/Side Reactions NotedReference
Difluorocarbene AdditionClCF₂COONaAlkenes52-85-[6]
Difluorocarbene AdditionTMSCF₃/NaIVinyl Fluoride46Mixture of regioisomers in precursor synthesis[7]
Rhodium-Catalyzed CyclopropanationRh₂(R-PTAD)₄ / 1-aryl-2,2,2-trifluorodiazoethanesStyrene derivativesup to 98 (ee)Lower reactivity with unactivated alkenes[5]
Reductive DebrominationZinc1,2-dibromo-3,3-difluoropropane precursors-Historical method, often lower yields[12]
HFPO MethodHexafluoropropylene oxide (HFPO)Fluoroolefins50-80Ring-opening with halogens post-synthesis[8][9]

Experimental Protocols

Protocol 1: Asymmetric Simmons-Smith Cyclopropanation of a Fluoro-Substituted Allylic Alcohol

This protocol is adapted from a modified Simmons-Smith procedure effective for fluoroalkenes.

  • Preparation of the Zinc Carbenoid:

    • To a stirred solution of freshly distilled diiodomethane (4.4 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., argon), add diethylzinc (2.2 equivalents) dropwise.

    • A white precipitate will form.

    • After the addition is complete, stir the reaction mixture for 10 minutes at 0 °C.[1]

  • Cyclopropanation:

    • In a separate flask, prepare a solution of the fluoro-substituted allylic alcohol (1.0 equivalent) in anhydrous CH₂Cl₂. If using a chiral ligand for asymmetric synthesis, add it (e.g., chiral dioxaborolane, 1.1 equivalents) to this solution.

    • Add the substrate solution dropwise to the pre-formed zinc carbenoid mixture at 0 °C. The solution should become homogeneous.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the organic and aqueous phases.

    • Extract the aqueous phase multiple times with CH₂Cl₂ or Et₂O.

    • Combine the organic extracts and wash successively with saturated aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature.

    • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Fluorinated Cyclopropane Synthesis

General Experimental Workflow prep 1. Reagent Preparation - Ensure anhydrous conditions - Use fresh/distilled reagents reaction 2. Reaction Setup - Inert atmosphere (Ar or N₂) - Controlled temperature (e.g., 0°C to RT) - Slow addition of reagents prep->reaction monitoring 3. Reaction Monitoring - TLC, GC-MS, or NMR reaction->monitoring quench 4. Quenching - Slow addition of quenching agent (e.g., sat. aq. NH₄Cl) monitoring->quench workup 5. Aqueous Workup - Phase separation - Extraction with organic solvent - Washing (e.g., NaHCO₃, brine) quench->workup purification 6. Purification - Drying of organic layer (e.g., Na₂SO₄) - Concentration at low temperature - Column chromatography workup->purification analysis 7. Product Analysis - NMR, MS, etc. purification->analysis

Caption: A generalized experimental workflow for the synthesis and purification of fluorinated cyclopropanes.

Protocol 2: Difluorocyclopropanation using TMSCF₃ and NaI

This method generates difluorocarbene for the synthesis of gem-difluorocyclopropanes.

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add the starting alkene (1.0 equivalent), sodium iodide (NaI, 1.5 equivalents), and a suitable solvent such as anhydrous DME or THF.

    • Stir the mixture at the desired temperature (this can range from room temperature to reflux, depending on the substrate).

  • Difluorocarbene Generation and Reaction:

    • Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equivalents) to the stirred mixture via syringe.

    • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Workup and Purification:

    • After completion, dilute the reaction mixture with an organic solvent like diethyl ether and water.

    • Separate the layers and extract the aqueous phase with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent carefully on a rotary evaporator at low temperature.

    • Purify the residue by flash column chromatography on silica gel to yield the gem-difluorocyclopropane.[7]

References

Technical Support Center: Analytical Methods for Impurities in trans-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for detecting and quantifying impurities in trans-2-Fluorocyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my this compound sample?

A1: Impurities can originate from various stages, including synthesis, storage, and degradation.[1] They are generally classified as:

  • Organic Impurities: These include starting materials, synthetic intermediates, by-products (such as the cis-isomer), and degradation products.[1][2]

  • Inorganic Impurities: These can be reagents, catalysts (e.g., rhodium from cyclopropanation), or salts from various reaction steps.[1][3]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process.[1]

Q2: Which analytical technique is best suited for my analysis?

A2: The choice of technique depends on the impurity of interest.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for non-volatile organic impurities, including isomers and degradation products.[1]

  • Gas Chromatography (GC): Ideal for analyzing volatile organic impurities, such as residual solvents. For the carboxylic acid itself and non-volatile impurities, derivatization is required.[1][4]

  • Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: A powerful, non-destructive method for identifying and quantifying any fluorine-containing impurities without extensive sample preparation.[5][6][7]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), MS provides molecular weight information crucial for identifying unknown impurities.[1]

Q3: Do I need to derivatize my sample for analysis?

A3: It depends on the method. For GC analysis of carboxylic acids, derivatization is necessary to increase volatility.[4][8] For HPLC and NMR, derivatization is typically not required for detection, though it can be used in HPLC with fluorescence detectors to enhance sensitivity.[9][10]

Q4: What are the typical reporting thresholds for impurities?

A4: According to ICH guidelines, the threshold for reporting impurities is often around 0.1% for drug substances with a maximum daily dose of less than 2 g/day .[11] For potentially potent or genotoxic impurities, this threshold is significantly lower.[12]

Experimental Workflows and Logic

The following diagrams illustrate a general workflow for impurity analysis and a decision-making process for selecting the appropriate analytical technique.

cluster_0 Impurity Analysis Workflow Sample Sample Receipt & Preparation Screening Initial Screening (e.g., HPLC, NMR) Sample->Screening Dissolution Detection Impurity Detection Screening->Detection Profile Comparison Identification Impurity Identification (e.g., LC-MS, NMR) Detection->Identification > Identification Threshold Quantification Impurity Quantification Identification->Quantification Structure Elucidated Reporting Reporting & Documentation Quantification->Reporting Validated Method

Caption: General experimental workflow for impurity profiling.

Start What is the suspected impurity type? Volatile Volatile / Residual Solvent? Start->Volatile Isomer Isomeric Impurity (e.g., cis-isomer)? Volatile->Isomer No GC Use GC-MS Volatile->GC Yes Fluorinated Fluorinated By-product? Isomer->Fluorinated No HPLC Use HPLC-UV/MS Isomer->HPLC Yes Unknown Unknown / Degradant? Fluorinated->Unknown No NMR Use ¹⁹F NMR Fluorinated->NMR Yes LCMS Use LC-MS for Identification Unknown->LCMS Yes

Caption: Decision tree for selecting an analytical method.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying non-volatile organic impurities.

Detailed Experimental Protocol
  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 40:60 v/v) containing an acidic modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid.[13] Filter and degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound reference standard and sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • If available, prepare individual stock solutions of known impurities for peak identification and sensitivity evaluation.

  • Chromatographic System: Use a system equipped with a UV detector. An LC-MS system can be used for peak identification.[1]

  • System Equilibration: Pump the mobile phase through the column until a stable baseline is achieved.[14]

  • Injection and Analysis: Inject the sample and standard solutions. Record the chromatograms and integrate the peak areas.[14] Identify impurities by comparing retention times with known standards or by using a mass spectrometer.

Data Presentation: Typical HPLC Parameters
ParameterTypical Value
Column Acclaim™ Organic Acid (5 µm, 4.0 x 250 mm) or equivalent C18 column[15]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic)[13][16]
Flow Rate 0.6 - 1.0 mL/min[13][15]
Column Temperature 30 °C[15]
Detection UV at 210 nm[15]
Injection Volume 5 - 10 µL
Troubleshooting Guide: HPLC

Q: Why is my main peak showing significant tailing? A: Carboxylic acids can exhibit poor peak shape on standard C18 columns due to interactions with residual silanols.

  • Solution 1: Lower the pH of the mobile phase by adding an acid like formic acid or trifluoroacetic acid (0.05-0.1%). This suppresses the ionization of the carboxylic acid group.

  • Solution 2: Use a specialized column designed for organic acids, such as the Acclaim Organic Acid column, which offers better peak shapes for hydrophilic organic acids.[15]

Q: I see a peak eluting very close to my main analyte peak. How can I improve the resolution? A: This could be an isomer or a closely related impurity.

  • Solution 1: Modify the mobile phase composition. Decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention and potentially improve separation.

  • Solution 2: Change the gradient slope. A shallower gradient provides more time for separation.

  • Solution 3: Evaluate a different column chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity.

Q: My impurity peak is very small and hard to quantify accurately. How can I increase sensitivity? A:

  • Solution 1: Increase the sample concentration or the injection volume.

  • Solution 2: Use a lower UV wavelength (e.g., 205-210 nm) where many organic molecules have higher absorbance.

  • Solution 3: If the impurity has a suitable functional group, consider pre-column or post-column derivatization to attach a chromophore or fluorophore for UV or fluorescence detection, which can be significantly more sensitive.[9][10]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for volatile impurities (residual solvents) and can be used for other impurities after derivatization.

Detailed Experimental Protocol
  • Derivatization (for non-volatile impurities):

    • Since carboxylic acids are polar and not sufficiently volatile for GC, derivatization is required.[4] A common method is esterification (e.g., with methanol and an acid catalyst) or amidation (e.g., with difluoroaniline).[4][17]

    • Example: To a dried sample, add a solution of 2,4-difluoroaniline and a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in a suitable solvent (e.g., acetonitrile). Heat the reaction mixture to form the corresponding anilide derivative.[8][17]

  • Sample Preparation (for residual solvents): Use static headspace analysis. Place a weighed amount of the sample in a headspace vial, add a suitable solvent (e.g., DMSO), and heat to allow volatile solvents to partition into the headspace.

  • GC-MS System: Use a GC system equipped with a mass spectrometer detector.

  • Injection and Analysis: Inject the vapor from the headspace vial or the derivatized sample solution into the GC. The GC separates the components, which are then detected and identified by the MS.

Data Presentation: GC Derivatization and Parameters
ParameterTypical Value
Derivatization Agents Diazomethane derivatives, Alcohols (for esterification), Anilines (for amidation)[4][18]
Column DB-WAX (30 m x 0.53 mm x 1.0 µm) or equivalent polar column[12]
Carrier Gas Helium or Hydrogen
Inlet Temperature 240 - 250 °C[12]
Oven Program Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 250 °C) to elute all components.
Ionization Mode (MS) Electron Ionization (EI) or Negative Chemical Ionization (NCI) for fluorinated compounds[19]
Troubleshooting Guide: GC-MS

Q: My derivatization reaction yield is low or inconsistent. What can I do? A:

  • Solution 1: Ensure your sample and reagents are completely dry, as water can interfere with many derivatization reactions.

  • Solution 2: Optimize the reaction conditions, including temperature, time, and the ratio of reagent to sample.[10]

  • Solution 3: Try a different derivatization agent. For example, diazomethane derivatives can offer rapid and high-yield reactions.[18]

Q: I am not detecting my compound of interest, or the sensitivity is poor. A:

  • Solution 1: For fluorinated compounds, using Negative Chemical Ionization (NCI) mode on the mass spectrometer can significantly improve detection sensitivity compared to standard Electron Ionization (EI).[19]

  • Solution 2: Check for analyte loss during sample preparation or injection. Ensure the GC inlet temperature is high enough to volatilize the derivatized analyte without causing degradation.

Method 3: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly specific and quantitative tool for analyzing fluorine-containing compounds.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh the sample of this compound (e.g., 10-20 mg).

    • Accurately weigh a suitable internal standard containing fluorine (e.g., trifluoroacetic acid or another stable fluorinated compound with a known chemical shift that does not overlap with sample signals).[6][20]

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • NMR Spectrometer Setup: Tune the spectrometer for the ¹⁹F nucleus.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay between scans to allow for accurate integration.

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the area of the signal corresponding to the main compound and the signals of any fluorine-containing impurities.

    • Calculate the concentration of each impurity relative to the internal standard. The direct relationship between the peak area and the number of fluorine nuclei allows for straightforward quantification.[6]

Data Presentation: ¹⁹F NMR Parameters
ParameterTypical Value
Solvent DMSO-d₆, CDCl₃, or D₂O
Internal Standard Trifluoroacetic acid (TFA) or other suitable fluorinated compound[20]
Spectrometer Frequency ≥ 400 MHz for ¹H
Key Advantage No sample derivatization needed; provides structural information[5]
Troubleshooting Guide: ¹⁹F NMR

Q: The peaks in my ¹⁹F NMR spectrum are broad. Why is this happening? A:

  • Solution 1: Poor shimming of the magnet can lead to broad peaks. Re-shim the spectrometer.

  • Solution 2: The sample concentration may be too high, leading to viscosity issues or aggregation. Try diluting the sample.

  • Solution 3: The presence of paramagnetic impurities (e.g., trace metals) can cause significant line broadening. If suspected, treat the sample with a chelating agent like EDTA.

Q: I can't achieve a flat baseline, which makes integration difficult. A:

  • Solution 1: Ensure the acquisition parameters are set correctly, particularly the spectral width and acquisition time. An insufficient acquisition time can truncate the FID, leading to baseline roll.

  • Solution 2: Use polynomial baseline correction functions during data processing.

  • Solution 3: Ensure the probe is properly tuned and matched before acquisition.

Q: How do I identify an unknown peak in the spectrum? A:

  • Solution 1: The chemical shift of the ¹⁹F signal provides a clue to its chemical environment. Compare the shift to databases of known fluorinated compounds.

  • Solution 2: Perform 2D NMR experiments, such as ¹H-¹⁹F HETCOR, to determine which protons are coupled to the unknown fluorine nucleus, helping to piece together the structure.[7]

  • Solution 3: Isolate the impurity using preparative HPLC and analyze the fraction by other techniques (MS, ¹H NMR) to confirm its identity.

Potential Impurity Sources during Synthesis

The following diagram illustrates potential points of impurity introduction during a known synthetic route for 2-fluorocyclopropanecarboxylic acid.[3]

S1 1,1-dichloro- 1-fluoroethane Int1 Phenyl Sulfide Intermediate S1->Int1 Imp1 Unreacted Starting Materials S1->Imp1 S2 Thiophenol S2->Int1 S3 Ethyl Diazoacetate Int3 Cyclopropane Intermediate S3->Int3 Int2 1-Fluoro-1-phenyl- sulfonyl Ethylene Int1->Int2 Oxidation Imp2 Oxidation By-products Int1->Imp2 Int2->Int3 Rh Catalyst + Ethyl Diazoacetate Imp3 cis-isomer Int2->Imp3 Final trans-2-Fluorocyclo- propanecarboxylic Acid Int3->Final Hydrolysis Imp4 Residual Solvents/Base Final->Imp4

Caption: Potential impurity sources in a synthetic pathway.

References

Validation & Comparative

Stereoisomers in Focus: A Comparative Analysis of Trans- and Cis-2-Fluorocyclopropanecarboxylic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule, or stereochemistry, can have a profound impact on its biological activity. This guide provides a comparative analysis of the bioactivity of trans- and cis-2-Fluorocyclopropanecarboxylic acid, focusing on how the orientation of the fluorine atom relative to the carboxylic acid group influences their biological effects. While direct comparative studies on these specific parent molecules are limited, valuable insights can be drawn from research on more complex molecules incorporating the 2-fluorocyclopropyl moiety.

The available data consistently indicates that the cis and trans isomers of 2-fluorocyclopropyl-containing compounds exhibit distinct bioactivities, with the cis isomer often demonstrating greater potency. This difference is attributed to the unique steric and electronic properties conferred by the cyclopropane ring, a rigid structure that locks the substituents into fixed spatial arrangements.

Comparative Bioactivity Data

The following tables summarize quantitative data from studies on derivatives of 2-Fluorocyclopropanecarboxylic acid, highlighting the differential activity of the cis and trans isomers.

Table 1: Inhibition of Bruton's Tyrosine Kinase (Btk) by 2-Fluorocyclopropyl Amide Derivatives [1]

Compound StereochemistryIC50 (nM)
(S,S)-cis-2-fluorocyclopropyl amide2.3
(R,R)-cis-2-fluorocyclopropyl amide3.8
trans-2-fluorocyclopropyl amidesLess Potent

Table 2: Antibacterial Activity of 1-(2-Fluorocyclopropyl)-3-pyridonecarboxylic Acid Derivatives [2]

IsomerPotency against Gram-positive bacteriaPotency against most Gram-negative bacteria
cis derivativesMore potentSmaller difference compared to trans
trans derivativesLess potentSmaller difference compared to cis

These findings underscore the critical role of stereochemistry in the bioactivity of 2-fluorocyclopropyl-containing molecules. The cis configuration, where the fluorine and the functional group are on the same side of the cyclopropane ring, appears to be favored for stronger biological interactions in the contexts studied.

Mechanism of Action: Insights from Derivatives

The differential activity of cis and trans isomers can often be traced to their interactions with biological targets, such as enzymes or receptors. In the case of antibacterial 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids, their inhibitory effect on the supercoiling activity of DNA gyrase was found to correlate with their minimum inhibitory concentrations (MICs) and was dependent on their stereochemistry.[2] This suggests that the specific three-dimensional structure of the cis isomer allows for a more favorable binding interaction with the enzyme's active site.

The following diagram illustrates a generalized workflow for comparing the bioactivity of these isomers.

G cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis cluster_conclusion Conclusion start Starting Materials trans_acid trans-2-Fluorocyclo- propanecarboxylic acid start->trans_acid cis_acid cis-2-Fluorocyclo- propanecarboxylic acid start->cis_acid bio_assay Bioactivity Assay (e.g., Enzyme Inhibition) trans_acid->bio_assay cis_acid->bio_assay data_comp Quantitative Data Comparison (e.g., IC50) bio_assay->data_comp conclusion Determination of More Active Isomer data_comp->conclusion

Workflow for Bioactivity Comparison

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioactivity. The following outlines a general experimental protocol for evaluating enzyme inhibition, a common measure of bioactivity.

Enzyme Inhibition Assay (General Protocol)

  • Enzyme and Substrate Preparation: A purified enzyme solution of known concentration is prepared in a suitable buffer. The substrate for the enzyme is also prepared in a compatible buffer.

  • Inhibitor Preparation: Stock solutions of trans- and cis-2-Fluorocyclopropanecarboxylic acid (or their derivatives) are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted to a range of concentrations.

  • Assay Procedure:

    • The enzyme solution is pre-incubated with various concentrations of the test inhibitor (or vehicle control) for a specified period at a controlled temperature.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction progress is monitored over time by measuring a detectable signal (e.g., absorbance, fluorescence) that is proportional to product formation.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the control (no inhibitor). The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

The following diagram depicts a potential signaling pathway that could be influenced by these compounds, leading to a biological effect.

G cluster_pathway Hypothetical Signaling Pathway Molecule cis/trans-2-Fluorocyclo- propanecarboxylic acid Receptor Target Receptor/ Enzyme Molecule->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation/ Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signal_Transduction->Cellular_Response Modulation

Hypothetical Signaling Pathway

Conclusion

The stereochemical configuration of the 2-fluorocyclopropyl group is a critical determinant of the biological activity of molecules containing this moiety. Evidence from studies on various derivatives consistently points towards the cis isomer being more potent than the trans isomer in specific biological contexts, such as enzyme inhibition and antibacterial activity. This highlights the importance of stereoselective synthesis and testing in the development of new therapeutic agents. Further research focusing on the direct comparison of the parent trans- and cis-2-Fluorocyclopropanecarboxylic acids is warranted to fully elucidate their respective biological profiles and therapeutic potential.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an objective comparison of the biological activity of fluorinated cyclopropanes versus their non-fluorinated analogues, supported by experimental data. The unique stereoelectronic properties of fluorine, when introduced into the rigid cyclopropane ring, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall potency.

Data Presentation: Quantitative Comparison of Analogues

The following tables summarize quantitative data from comparative studies on key biological and pharmacological properties.

Case Study 1: c-Met and VEGFR-2 Kinase Inhibitors (Cabozantinib Analogues)

Cabozantinib is a multi-targeted tyrosine kinase inhibitor. The introduction of a fluorine atom onto the cyclopropane moiety has been explored to modulate its activity and pharmacokinetic profile.

PropertyNon-Fluorinated AnalogueMonofluorinated AnalogueReference
c-Met Kinase Inhibition (IC50) 7.8 nM15.2 nM[1]
VEGFR-2 Kinase Inhibition (IC50) 4.6 nM45.3 nM[1]
Metabolic Stability (in vitro) GoodImproved[1]

Case Study 2: Serotonin 5-HT2C Receptor Agonists (2-Phenylcyclopropylmethylamine Analogues)

This class of compounds is investigated for the treatment of central nervous system disorders. Fluorination of the cyclopropane ring has been shown to alter potency and selectivity.

PropertyNon-Fluorinated Analogue ((+)-1)Fluorinated Analogue ((+)-21a)Reference
5-HT2C Receptor Agonism (EC50) 5.2 nM4.7 nM[1]
5-HT2B Receptor Agonism (EC50) 36.4 nM9.4 nM[1]
Selectivity (2B/2C) 72[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

c-Met/VEGFR-2 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of c-Met or VEGFR-2 kinase.

Methodology: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Materials:

    • Recombinant human c-Met or VEGFR-2 kinase domain.

    • Biotinylated peptide substrate.

    • ATP (Adenosine triphosphate).

    • Europium-labeled anti-phosphotyrosine antibody.

    • Streptavidin-allophycocyanin (SA-APC).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

    • Test compounds (fluorinated and non-fluorinated analogues).

    • 384-well assay plates.

  • Procedure:

    • Serial dilutions of the test compounds are prepared in DMSO and then diluted in assay buffer.

    • The kinase, biotinylated substrate, and test compound are added to the wells of the assay plate and incubated for a short period.

    • The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction is stopped by the addition of a detection mixture containing EDTA, the europium-labeled antibody, and SA-APC.

    • The plate is incubated to allow for the binding of the antibody to the phosphorylated substrate and the binding of streptavidin to the biotinylated substrate.

    • The TR-FRET signal is read on a compatible plate reader (excitation at ~320 nm, emission at ~615 nm and ~665 nm).

  • Data Analysis:

    • The ratio of the emission at 665 nm to 615 nm is calculated.

    • The percentage of inhibition is determined relative to a positive control (no inhibitor) and a negative control (no enzyme).

    • The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated by fitting the dose-response data to a sigmoidal curve.

5-HT2C Receptor Agonism Assay (Calcium Flux)

Objective: To measure the ability of a compound to activate the 5-HT2C receptor by detecting changes in intracellular calcium concentration.[2][3][4][5][6]

Methodology: This assay is typically performed using a cell line stably expressing the human 5-HT2C receptor.

  • Reagents and Materials:

    • HEK293 cells stably expressing the human 5-HT2C receptor.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Pluronic F-127.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Test compounds (fluorinated and non-fluorinated analogues).

    • 96-well or 384-well black, clear-bottom assay plates.

  • Procedure:

    • Cells are seeded into the assay plates and allowed to adhere overnight.

    • The cell culture medium is removed, and the cells are loaded with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

    • The dye solution is removed, and the cells are washed with assay buffer.

    • The assay plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken before the addition of the test compound.

    • The test compounds are added to the wells, and the fluorescence is monitored over time to detect an increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity is measured as the peak signal minus the baseline signal.

    • The data is normalized to the response of a known full agonist.

    • The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from the dose-response curve.

Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[7][8][9][10][11]

Methodology: This in vitro assay measures the rate of disappearance of the parent compound when incubated with liver microsomes.

  • Reagents and Materials:

    • Pooled human liver microsomes.

    • Phosphate buffer (pH 7.4).

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Test compounds (fluorinated and non-fluorinated analogues).

    • Acetonitrile (for reaction termination).

    • Internal standard for LC-MS/MS analysis.

  • Procedure:

    • A reaction mixture containing liver microsomes and phosphate buffer is pre-warmed at 37°C.

    • The test compound is added to the mixture.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is stopped by adding cold acetonitrile.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is collected, and the concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining compound is plotted against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as 0.693/k.

    • Intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.

Mandatory Visualization: Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the discussed compound classes.

cMet_VEGFR2_Signaling cluster_cMet c-Met Signaling cluster_VEGFR2 VEGFR-2 Signaling HGF HGF cMet c-Met Receptor HGF->cMet GRB2_cMet GRB2/SOS cMet->GRB2_cMet PI3K_cMet PI3K cMet->PI3K_cMet STAT3_cMet STAT3 cMet->STAT3_cMet RAS_cMet RAS GRB2_cMet->RAS_cMet RAF_cMet RAF RAS_cMet->RAF_cMet MEK_cMet MEK RAF_cMet->MEK_cMet ERK_cMet ERK MEK_cMet->ERK_cMet Proliferation_cMet Proliferation, Survival, Motility ERK_cMet->Proliferation_cMet AKT_cMet AKT PI3K_cMet->AKT_cMet AKT_cMet->Proliferation_cMet STAT3_cMet->Proliferation_cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_VEGF PI3K VEGFR2->PI3K_VEGF RAS_VEGF RAS PLCg->RAS_VEGF AKT_VEGF AKT PI3K_VEGF->AKT_VEGF Angiogenesis Angiogenesis, Permeability AKT_VEGF->Angiogenesis RAF_VEGF RAF RAS_VEGF->RAF_VEGF MEK_VEGF MEK RAF_VEGF->MEK_VEGF ERK_VEGF ERK MEK_VEGF->ERK_VEGF ERK_VEGF->Angiogenesis Inhibitor Cabozantinib Analogues Inhibitor->cMet Inhibitor->VEGFR2

Caption: c-Met and VEGFR-2 signaling pathways inhibited by Cabozantinib analogues.

ht2c_signaling cluster_receptor 5-HT2C Receptor Signaling Agonist 5-HT2C Agonist (2-PCPMA Analogues) HT2CR 5-HT2C Receptor Agonist->HT2CR Gq11 Gq/11 HT2CR->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_response Neuronal Response Ca_release->Neuronal_response PKC->Neuronal_response

References

A Spectroscopic Comparison of Cis- and Trans-Fluorocyclopropane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of stereoisomers is fundamental to understanding molecular properties and predicting biological activity. The rigid, strained three-membered ring of cyclopropane, when substituted with fluorine, gives rise to cis and trans stereoisomers that can exhibit markedly different physicochemical and biological properties. Consequently, their unambiguous differentiation is of paramount importance. This guide provides a comprehensive comparison of the spectroscopic signatures of cis- and trans-fluorocyclopropane isomers, with a focus on nuclear magnetic resonance (NMR), infrared (IR), Raman, and microwave spectroscopy. Experimental data and detailed methodologies are presented to facilitate the practical application of these techniques in structural elucidation.

Distinguishing Isomers: A Spectroscopic Approach

Spectroscopic techniques provide powerful, non-destructive methods for differentiating between cis- and trans-fluorocyclopropane isomers by probing their distinct molecular environments and symmetries. NMR spectroscopy, in particular, offers definitive parameters for stereochemical assignment, while vibrational and rotational spectroscopies provide complementary information.

Data Presentation: A Comparative Overview

The following table summarizes the key spectroscopic features that distinguish cis- and trans-fluorocyclopropane isomers. The most significant quantitative differences are observed in NMR spectroscopy, particularly in the magnitude of proton-fluorine coupling constants.

Spectroscopic TechniqueParametercis-Fluorocyclopropanetrans-FluorocyclopropaneKey Differentiator
NMR Spectroscopy Vicinal ¹H-¹⁹F Coupling Constant (³JHF)Typically larger (9-17 Hz)[1]Typically smaller (1-2 Hz)[1]The magnitude of ³JHF is a reliable indicator of stereochemistry.
Vicinal ¹⁹F-¹⁹F Coupling Constant (³JFF)Typically larger (5-10 Hz)[1]Typically smaller (2-5 Hz)[1]Applicable for di- or poly-fluorinated cyclopropanes.
Nuclear Overhauser Effect (NOE)NOE correlation is expected between protons on the same side of the ring.[2]Absence of NOE correlations between protons on opposite sides of the ring.[2]Through-space correlation confirms spatial proximity.
Infrared (IR) Spectroscopy C-F Stretching VibrationStrong absorption band in the 1000–1400 cm⁻¹ region.[3] The exact frequency can differ from the trans isomer due to symmetry differences.Strong absorption band in the 1000–1400 cm⁻¹ region.[3]The number of IR-active bands can differ; the more symmetrical trans isomer may show fewer bands.[4]
Raman Spectroscopy Vibrational ModesProvides complementary information to IR. The symmetric vibrations are often strong.The highly symmetrical nature of the trans isomer can lead to a simpler Raman spectrum with fewer active modes.[4]Differences in the number and frequency of Raman active modes due to symmetry.
Microwave Spectroscopy Rotational ConstantsA set of rotational constants (A, B, C) determined by the molecule's moments of inertia.A different set of rotational constants from the cis isomer due to the different mass distribution.Provides precise molecular geometry in the gas phase.

Experimental Protocols

Reproducible and high-quality spectroscopic data are contingent on standardized experimental procedures. Below are detailed methodologies for the key techniques used in the characterization of fluorocyclopropane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural determination of fluorocyclopropane isomers.[3]

Sample Preparation:

  • Dissolve 5-10 mg of the fluorocyclopropane sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • For quantitative analysis, an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference for ¹H NMR (δ = 0.00 ppm), and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR (δ = 0.00 ppm).[3]

Instrumentation and Data Acquisition:

  • Spectra are typically recorded on a 300, 400, 500, or 600 MHz NMR spectrometer.[3]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A typical spectral width is 0-12 ppm.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This can be run with or without proton decoupling to observe ¹H-¹⁹F couplings.

  • 2D NMR: For more complex structures or to confirm assignments, 2D experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and NOESY/ROESY (through-space correlations) are essential.[2] Heteronuclear Overhauser Effect Spectroscopy (HOESY) can also be used to probe through-space interactions between ¹H and ¹⁹F nuclei.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid technique for identifying functional groups and can be used to differentiate isomers based on their unique vibrational fingerprints.[3]

Sample Preparation:

  • Gas Phase: For volatile compounds, spectra can be obtained using a gas cell. The cell is first evacuated and then filled with the sample vapor to an appropriate pressure.

  • Liquid Phase: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Solid Phase: The solid sample can be prepared as a KBr pellet or as a mull in an oil like Nujol.

Instrumentation and Data Acquisition:

  • A Fourier Transform Infrared (FT-IR) spectrometer is typically used.

  • Data is collected in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • A background spectrum of the empty sample holder (or solvent) is recorded and automatically subtracted from the sample spectrum.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the spectroscopic comparison of cis and trans fluorocyclopropane isomers.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion synthesis Synthesis & Purification of cis/trans Isomers sample_prep Sample Preparation (NMR tubes, IR cells etc.) synthesis->sample_prep nmr NMR Spectroscopy (¹H, ¹⁹F, 2D-NOESY/ROESY) sample_prep->nmr NMR Analysis ir IR Spectroscopy sample_prep->ir IR Analysis raman Raman Spectroscopy sample_prep->raman Raman Analysis microwave Microwave Spectroscopy sample_prep->microwave Microwave Analysis data_proc Data Processing (FT, Baseline Correction, etc.) nmr->data_proc ir->data_proc raman->data_proc microwave->data_proc interpretation Spectral Interpretation (Coupling Constants, Vibrational Modes) data_proc->interpretation comparison Comparative Analysis of cis vs. trans Spectra interpretation->comparison elucidation Structural Elucidation & Stereochemical Assignment comparison->elucidation

Caption: Experimental workflow for spectroscopic comparison.

References

A Comparative Guide to trans-2-Fluorocyclopropanecarboxylic Acid in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune molecular properties for enhanced therapeutic performance. Among the array of fluorinated building blocks, the trans-2-fluorocyclopropyl moiety, often derived from trans-2-Fluorocyclopropanecarboxylic acid, has emerged as a particularly valuable bioisostere. Its unique combination of steric and electronic properties allows for the simultaneous modulation of lipophilicity, acidity, metabolic stability, and molecular conformation.

This guide provides an objective comparison of the advantages conferred by the trans-2-fluorocyclopropyl group against common, non-fluorinated alternatives, supported by experimental data and detailed protocols.

Modulation of Physicochemical Properties

The introduction of a trans-2-fluorocyclopropyl group can significantly alter a molecule's physicochemical profile, primarily impacting its lipophilicity and the acidity/basicity of adjacent functional groups. These changes are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity (LogP/LogD): Unchecked increases in lipophilicity can lead to poor solubility, increased metabolic turnover, and off-target toxicity. The substitution of alkyl groups with a fluorocyclopropyl moiety is an effective strategy to reduce lipophilicity. The introduction of a fluorine atom onto a cyclopropyl group has been shown to lower lipophilicity, a desirable outcome in drug design.[1] This reduction is attributed to the polarity of the C-F bond. For instance, studies on LpxC inhibitors demonstrated that fluorination of a cyclopropyl-containing analogue reduced its lipophilicity (logD7.4).[2]

  • Acidity and Basicity (pKa): The cyclopropyl group is known to be electron-withdrawing, and the addition of a highly electronegative fluorine atom further enhances this effect.[2] This electronic perturbation can significantly modulate the pKa of nearby acidic or basic centers. Lowering the pKa of a basic amine, for example, can reduce unwanted hERG channel interactions and improve a compound's safety profile. Conversely, it can increase the acidity of a neighboring carboxylic acid. This fine-tuning of a molecule's ionization state at physiological pH is crucial for optimizing target engagement and cell permeability.

G cluster_0 Structural Features cluster_1 Physicochemical Impact cluster_2 Drug Development Outcomes A trans-2-Fluorocyclopropyl Group B Electronegative Fluorine Atom A->B C Strained, Rigid Cyclopropane Ring A->C D Reduced Lipophilicity (Lower logP/logD) B->D Increases Polarity E Modulated Acidity/Basicity (pKa Shift) B->E Inductive Effect C->E Electron Withdrawing F Conformational Restriction C->F Reduces Rotatable Bonds G Improved Aqueous Solubility D->G J Better Pharmacokinetics (PK) E->J I Increased Potency & Selectivity F->I G->J H Enhanced Metabolic Stability H->J

Figure 1. Impact of trans-2-Fluorocyclopropyl group features on drug properties.
Enhancement of Metabolic Stability and Conformational Control

The trans-2-fluorocyclopropyl group provides significant advantages in overcoming common drug development hurdles such as rapid metabolism and poor target selectivity.

  • Metabolic Stability: Blocking sites of metabolic oxidation is a routine strategy for improving a drug's half-life and in vivo exposure.[3][4] The C-F bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450. Replacing a metabolically vulnerable C-H bond with a C-F bond can effectively shield the molecule from degradation. In a series of PARG inhibitors, a monofluorinated cyclopropyl derivative demonstrated a marked increase in metabolic stability in human liver microsomal assays compared to its non-fluorinated parent compound.[5] Similarly, replacing alkyl chains with more stable cycloalkyl rings is a known method to produce more metabolically robust compounds.[6]

  • Conformational Rigidity: The three-membered ring of the cyclopropane group severely restricts bond rotation. This rigidity can "lock" a molecule into a specific three-dimensional shape that is optimal for binding to its biological target (the "bioactive conformation").[2] This pre-organization can lead to a significant increase in binding affinity and, consequently, potency. Furthermore, by preventing the molecule from adopting conformations that fit into the binding sites of off-target proteins, conformational restriction can also improve selectivity and reduce side effects.

Compound Series Modification Key Parameter Result Reference
Btk Inhibitors Introduction of cis-2-fluorocyclopropyl amideHuman Liver Microsome StabilityGood Stability (Clearance = 8 mL/min/kg)[7]
Btk Inhibitors Introduction of cis-2-fluorocyclopropyl amideKinetic SolubilityImproved (107 µM vs. 9 µM for non-fluorinated analog)[7]
PARG Inhibitors Monofluorination of cyclopropylmethyl groupMetabolic Stability (HLM)Helpful Increase in Stability [5]
Quinolones Introduction of 2-fluorocyclopropyl groupLipophilicityReduction in Lipophilicity compared to non-fluorinated analog[1]

Table 1. Comparative data showing the impact of fluorocyclopropyl groups on key drug discovery parameters.

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol provides a generalized workflow for assessing the metabolic stability of a compound containing a trans-2-fluorocyclopropyl moiety.

1. Objective: To determine the rate of metabolic clearance of a test compound upon incubation with human liver microsomes (HLM) and an NADPH regenerating system.

2. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), cryopreserved

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Ice-cold acetonitrile containing an internal standard (for quenching)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system

3. Procedure:

  • Preparation: Thaw HLM on ice. Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL).

  • Incubation Mixture: In a 96-well plate, add the phosphate buffer, the NADPH regenerating system, and the HLM suspension. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation: To initiate the reaction, add the test compound to the wells to achieve a final concentration (typically 1-5 µM). Ensure the final DMSO concentration is low (<0.5%) to avoid enzyme inhibition.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture from the reaction wells.

  • Quenching: Immediately transfer the aliquot into a well of the analytical plate containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the analytical plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent test compound at each time point using a calibrated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the line provides the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as t½ = 0.693/k. Intrinsic clearance (CLint) can then be calculated from the half-life and protein concentration.

G cluster_workflow Metabolic Stability Assay Workflow cluster_sampling Time-Point Sampling prep 1. Prepare Reagents (HLM, Buffer, NADPH System) incubate 2. Pre-incubate HLM Mixture (37°C) prep->incubate start 3. Initiate Reaction (Add Test Compound) incubate->start t0 T=0 min start->t0 t5 T=5 min quench 4. Quench Reaction (Ice-Cold Acetonitrile + IS) t0->quench t15 T=15 min t30 T=30 min process 5. Process Sample (Centrifuge, Collect Supernatant) quench->process analyze 6. LC-MS/MS Analysis (Quantify Parent Compound) process->analyze calc 7. Data Analysis (Calculate Half-Life & Clearance) analyze->calc

Figure 2. Experimental workflow for an in vitro metabolic stability assay.

Conclusion

The trans-2-fluorocyclopropyl moiety is a powerful and versatile building block in modern drug discovery. Its strategic use, often facilitated by the synthesis of this compound, offers a reliable method for mitigating common liabilities in drug candidates.[8][9] By simultaneously reducing lipophilicity, enhancing metabolic stability, and providing conformational constraint, this functional group enables medicinal chemists to design molecules with improved ADME profiles, greater potency and selectivity, and a higher probability of clinical success. The data clearly indicate that its incorporation is a superior strategy compared to using simple alkyl or non-fluorinated cyclopropyl groups when these specific property improvements are desired.

References

comparative study of different synthetic routes to 2-fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-fluorocyclopropanecarboxylic acid, a crucial building block in the development of pharmaceuticals, has been approached through various synthetic strategies. This guide provides a comparative analysis of four prominent routes, offering insights into their efficiency, stereoselectivity, and procedural complexities. The information presented is intended to assist researchers in selecting the most suitable method for their specific applications, considering factors such as desired stereochemistry, scalability, and available starting materials.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for four distinct synthetic routes to 2-fluorocyclopropanecarboxylic acid. Each route offers a unique combination of advantages and disadvantages in terms of overall yield, number of steps, and stereochemical control.

Synthetic Route Starting Material(s) Number of Steps Overall Yield Stereoselectivity Key Reagents/Catalysts
Route 1: Asymmetric Synthesis Fluoromethyl phenyl sulfone & Chiral Glycidyl Derivatives645%High (cis-isomer, >98% ee)KHMDS, LHMDS, Mg, MeMgBr
Route 2: Thiophenol-Based Route 1,1-dichloro-1-fluoroethane & Thiophenol5Moderate (not specified)Not specifiedOxone, Rhodium catalyst
Route 3: Allyl Alcohol Route Allyl alcohol535.3%Not specifiedDibromofluoromethane, Zinc powder
Route 4: Racemic Butadiene Route ButadieneNot specifiedNot specifiedRacemicPolyhalogenated alkanes

Visualizing the Synthetic Pathways

The logical flow and relationship between the different synthetic strategies are illustrated in the diagram below. This visualization provides a high-level overview of the starting points and general transformations involved in each approach.

G cluster_asymmetric Route 1: Asymmetric Synthesis cluster_thiophenol Route 2: Thiophenol-Based Route cluster_allyl Route 3: Allyl Alcohol Route cluster_butadiene Route 4: Racemic Butadiene Route start1 Fluoromethyl phenyl sulfone + Chiral Glycidyl Derivative inter1_1 Intermediate Alcohol start1->inter1_1 inter1_2 Cyclopropane Intermediate inter1_1->inter1_2 end1 cis-2-Fluorocyclopropanecarboxylic Acid (High Enantiomeric Purity) inter1_2->end1 start2 1,1-Dichloro-1-fluoroethane + Thiophenol inter2_1 Phenyl Sulfide Intermediate start2->inter2_1 inter2_2 1-Fluoro-1-phenylsulfonyl ethylene inter2_1->inter2_2 inter2_3 Cyclopropane Intermediate inter2_2->inter2_3 end2 2-Fluorocyclopropanecarboxylic Acid inter2_3->end2 start3 Allyl Alcohol inter3_1 Protected Allyl Alcohol start3->inter3_1 inter3_2 Cyclopropyl Intermediate inter3_1->inter3_2 inter3_3 Debrominated Intermediate inter3_2->inter3_3 end3 2-Fluorocyclopropanecarboxylic Acid inter3_3->end3 start4 Butadiene + Polyhalogenated Alkane inter4_1 Cyclopropane Intermediate start4->inter4_1 end4 Racemic 2-Fluorocyclopropanecarboxylic Acid inter4_1->end4

Caption: Comparative overview of four synthetic routes to 2-fluorocyclopropanecarboxylic acid.

Experimental Protocols

Detailed experimental procedures for the key steps in each synthetic route are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.

Route 1: Asymmetric Synthesis from Fluoromethyl Phenyl Sulfone and Chiral Glycidyl Derivatives

This highly stereoselective route provides access to the cis-isomer of 2-fluorocyclopropanecarboxylic acid with excellent enantiomeric purity. The overall yield for this six-step synthesis is reported to be 45%.[1]

Key Experimental Step: Intramolecular Cyclization

To a solution of the tosylated intermediate (150 mmol) in THF (500 mL) at -78 °C, LHMDS (1 M, 2 equivalents) is added dropwise. The reaction mixture is stirred for 1 hour at -78 °C and then warmed to -40 °C. After stirring for 12 hours, the reaction is quenched with saturated aqueous NH4Cl (500 mL) and extracted with EtOAc. The combined organic layers are processed to yield the cyclopropane skeleton.[1]

Route 2: Thiophenol-Based Synthesis

This route is highlighted for its use of readily available and inexpensive starting materials, making it a potentially cost-effective and scalable option.[2]

Step 1: Synthesis of Phenyl Sulfide Intermediate

Under an ice bath, thiophenol (15 g), 1,1-dichloro-1-fluoroethane (20 g), and triethylbenzylammonium chloride (1.5 g) are added to toluene (100 mL). A 50% sodium hydroxide solution (80 mL) is then slowly added. The mixture is stirred vigorously overnight at room temperature. The reaction mixture is extracted with toluene, and the organic layer is washed, dried, and concentrated to give the crude phenyl sulfide intermediate with a reported crude yield of 71%.[2]

Step 4: Rhodium-Catalyzed Cyclopropanation

The synthesis involves an addition reaction between 1-fluoro-1-phenylsulfonyl ethylene and ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane intermediate.[2] The specific rhodium catalyst and detailed reaction conditions are crucial for optimizing the yield and stereoselectivity of this step.

Route 3: Five-Step Synthesis from Allyl Alcohol

This five-step synthesis provides 2-fluorocyclopropanecarboxylic acid with an overall yield of 35.3%.[2]

Key Optimized Conditions:

  • Cyclization Reaction: The optimal molar ratio of allylbenzyl ether to dibromofluoromethane is 1:1.2, with benzyl triethylammonium chloride used as a phase transfer catalyst.[2]

  • Debromination: Zinc powder is used as the reducing agent at a reaction temperature of 70°C.[2]

  • Oxidation: The preferred solvent for the oxidation step is a 4:1 mixture of acetone and water.[2]

Route 4: Racemic Synthesis from Butadiene

This approach utilizes butadiene as a starting material in a one-pot reaction with polyhalogenated alkanes to generate a cyclopropane intermediate. Subsequent oxidation of the remaining double bond on the cyclopropane ring yields racemic 2-fluorocyclopropanecarboxylic acid.[2] Detailed experimental protocols and yields for this route require further investigation from the primary literature.

Conclusion

The choice of a synthetic route to 2-fluorocyclopropanecarboxylic acid is a critical decision in the drug development process. The asymmetric synthesis (Route 1) is the preferred method when high enantiomeric purity of the cis-isomer is required. For cost-effective and large-scale production where stereochemistry is less critical or can be addressed in later steps, the thiophenol-based route (Route 2) and the allyl alcohol route (Route 3) present viable alternatives. The racemic butadiene route (Route 4) offers a more direct approach but necessitates subsequent resolution if a specific enantiomer is desired. Researchers are encouraged to consult the primary literature for more in-depth information and to optimize the reaction conditions for their specific needs.

References

Determining Enantiomeric Excess in Chiral Fluorocyclopropanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) is a critical analytical step in the synthesis and characterization of chiral fluorocyclopropanes, a class of compounds of growing importance in medicinal chemistry. The selection of an appropriate analytical technique is paramount for accurate and reliable results. This guide provides an objective comparison of the most common methods for determining the ee of chiral fluorocyclopropanes: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of chiral fluorocyclopropanes depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the availability of instrumentation.

Method Principle Advantages Disadvantages Typical Sample Requirements
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.Broad applicability to a wide range of fluorocyclopropanes. High accuracy and precision. Non-destructive.Method development can be time-consuming. Requires specific and often expensive chiral columns.Sample must be soluble in the mobile phase.
Chiral GC Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.High resolution and sensitivity. Fast analysis times.Limited to volatile and thermally stable fluorocyclopropanes. Derivatization may be necessary, adding complexity.Sample must be volatile or amenable to derivatization to increase volatility.
NMR Spectroscopy Use of a chiral auxiliary (solvating or derivatizing agent) to induce diastereomeric environments for the enantiomers, resulting in distinguishable signals.Rapid analysis. Provides structural information. Can be performed directly on crude reaction mixtures.Lower sensitivity compared to chromatographic methods. Chiral auxiliaries can be expensive. Signal overlap can complicate analysis.Higher concentration of sample is generally required.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate ee determination. Below are representative protocols for each technique.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is widely used for its versatility and reliability in separating a broad range of chiral compounds.

Analyte: A chiral fluorocyclopropane-containing proline analogue.[1]

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral Column: Chiralpak IC.[1]

Mobile Phase:

  • Heptane/Isopropanol = 80/20 (v/v).[1]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection Wavelength: 220 nm.[1]

Procedure:

  • Prepare a standard solution of the racemic fluorocyclopropane and a solution of the enantiomerically enriched sample in the mobile phase.

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Inject the enantiomerically enriched sample under the same conditions.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers, offering high resolution and sensitivity.

Analyte: Volatile chiral fluorocyclopropane derivative.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Column: Cyclodextrin-based capillary column (e.g., Chirasil-DEX CB).

Carrier Gas:

  • Helium or Hydrogen.

Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 180 °C). The specific program will depend on the analyte's volatility.

Procedure:

  • If necessary, derivatize the fluorocyclopropane to increase its volatility.

  • Prepare a solution of the racemic mixture and the test sample in a suitable solvent (e.g., dichloromethane).

  • Inject the racemic sample to identify the peaks for the two enantiomers.

  • Inject the test sample.

  • Calculate the ee based on the integrated peak areas of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA)

NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation. The use of a chiral solvating agent creates a diastereomeric association with the enantiomers, leading to separate signals in the NMR spectrum. Due to the presence of fluorine, ¹⁹F NMR is a particularly powerful tool for the analysis of fluorocyclopropanes.[2]

Analyte: A chiral fluorocyclopropane.

Instrumentation:

  • NMR spectrometer (a higher field strength is generally better for resolution).

Materials:

  • Chiral Solvating Agent (CSA): A commercially available chiral lanthanide shift reagent (e.g., Eu(hfc)₃) or a chiral alcohol that can induce chemical shift differences.

  • Deuterated solvent (e.g., CDCl₃).

Procedure:

  • Dissolve a known amount of the chiral fluorocyclopropane sample in the deuterated solvent in an NMR tube.

  • Acquire a standard ¹H or ¹⁹F NMR spectrum of the sample.

  • Add a small, incremental amount of the chiral solvating agent to the NMR tube.

  • Acquire a new spectrum after each addition until baseline separation of the signals corresponding to the two enantiomers is observed.

  • Integrate the well-resolved signals of the two diastereomeric complexes.

  • Calculate the enantiomeric excess from the ratio of the integrals.

Workflow Diagrams

The following diagrams illustrate the general workflows for each of the described methods for determining the enantiomeric excess of chiral fluorocyclopropanes.

HPLC_Workflow Prep Dissolve Sample in Mobile Phase Inject Inject onto Chiral Column Prep->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Figure 1. General workflow for ee determination by Chiral HPLC.

GC_Workflow Derivatize Derivatization (if necessary) Dissolve Dissolve in Solvent Derivatize->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Figure 2. General workflow for ee determination by Chiral GC.

NMR_Workflow Dissolve Dissolve Sample in Deuterated Solvent Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Acquire Acquire NMR Spectrum (¹H or ¹⁹F) Add_CSA->Acquire Integrate Integrate Diastereotopic Signals Acquire->Integrate Calculate Calculate ee% Integrate->Calculate

Figure 3. General workflow for ee determination by NMR Spectroscopy.

References

A Comparative Guide to the Validation of Analytical Methods for trans-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of chiral molecules such as trans-2-Fluorocyclopropanecarboxylic acid is paramount in pharmaceutical development. As a fluorinated cyclopropane derivative, its unique stereochemical and electronic properties necessitate robust analytical methods to ensure the quality, efficacy, and safety of potential drug candidates. This guide provides an objective comparison of analytical methodologies for the validation of this compound and structurally similar chiral carboxylic acids, supported by experimental data to inform method selection and implementation.

Comparison of Analytical Techniques

The primary challenge in the analysis of this compound lies in its chiral nature and, for certain techniques, the potential need for derivatization to enhance detectability. The two main chromatographic approaches for the enantioselective analysis of such compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Table 1: Comparison of Analytical Methods for Chiral Carboxylic Acid Analysis

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Separation of enantiomers in the liquid phase based on differential interactions with a chiral stationary phase (CSP).Separation of volatile derivatives of enantiomers in the gas phase based on differential interactions with a CSP.
Typical Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives) or cyclodextrin-based CSPs.Cyclodextrin-based CSPs (e.g., Chirasil-Dex).[1]
Sample Derivatization Often not required for detection, but can be used to improve separation (indirect method).Generally required to increase volatility and thermal stability (e.g., esterification).
Detection UV/Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Advantages Broad applicability to a wide range of compounds without the need for derivatization; versatile detection methods.High resolution and efficiency.
Disadvantages Can have longer run times compared to GC.Derivatization adds a step to sample preparation and can introduce variability.

Performance Comparison of Validated Methods

While specific validated methods for this compound are not widely published, data from structurally similar chiral carboxylic acids can provide valuable insights into expected performance. The following tables summarize representative validation parameters for chiral HPLC and GC methods.

Table 2: Representative Validation Parameters for a Chiral HPLC Method for a Fluorinated Arylcarboxylic Acid

(Data is illustrative and based on methods for similar compounds)

Validation ParameterPerformance Metric
Linearity (Concentration Range) 20.0 - 70.0 µg/mL
Correlation Coefficient (r²) > 0.998[2]
Limit of Detection (LOD) 2.54 µg/mL[2]
Limit of Quantification (LOQ) 7.68 µg/mL[2]
Accuracy (% Recovery) 100.28% - 102.86%[2]
Precision (%RSD) < 2%[2]

Table 3: Representative Validation Parameters for a Chiral GC Method for Cyclopropane Derivatives

(Data is illustrative and based on methods for similar compounds)

Validation ParameterPerformance Metric
Linearity (Concentration Range) 1 - 1000 ng/mL[3]
Correlation Coefficient (r²) > 0.991[3]
Limit of Detection (LOD) Analyte Dependent
Limit of Quantification (LOQ) Analyte Dependent
Accuracy (% Recovery) Analyte Dependent
Precision (%RSD) Analyte Dependent

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for chiral HPLC and GC analysis of small chiral carboxylic acids.

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol is a general representation for the direct enantioselective analysis of a chiral carboxylic acid using a polysaccharide-based chiral stationary phase.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent (e.g., isopropanol or ethanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid - TFA). A typical starting point is n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by the UV absorbance of the analyte (typically in the range of 210-230 nm for carboxylic acids without a strong chromophore).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the expected linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. Validation Procedure:

  • Specificity: Inject a blank (mobile phase), a solution of the racemic mixture, and solutions of the individual enantiomers (if available) to demonstrate selectivity.

  • Linearity: Prepare a series of at least five concentrations of the analyte spanning the expected working range. Plot the peak area against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a placebo or a known concentration of the analyte into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Chiral GC Method with Derivatization

This protocol describes a general approach for the enantioselective analysis of a chiral carboxylic acid via GC after derivatization to a methyl ester.

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

2. Derivatization Procedure (Esterification):

  • Dissolve a known amount of the carboxylic acid sample in a suitable solvent (e.g., methanol).

  • Add a derivatizing agent such as diazomethane (generated in situ) or trimethylsilyldiazomethane in the presence of a co-solvent like toluene.

  • Allow the reaction to proceed to completion at room temperature.

  • Quench any excess derivatizing agent with a small amount of acetic acid.

  • The resulting solution containing the methyl ester derivative is then ready for GC analysis.

3. Chromatographic Conditions:

  • Column: A chiral capillary column such as Chirasil®-Dex CB (25 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).

  • Detector Temperature: 250 °C (for FID) or as appropriate for the MS interface.

  • Injection Mode: Split injection with an appropriate split ratio (e.g., 50:1).

4. Validation Procedure:

  • Follow a similar validation procedure as outlined for the HPLC method, ensuring that the derivatization step is included in the assessment of accuracy and precision.

Visualizing the Analytical Workflow

To better illustrate the logical flow of the analytical validation process, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis start Sample Weighing dissolve Dissolution in Solvent start->dissolve derivatize Derivatization (for GC) dissolve->derivatize Optional filter Filtration dissolve->filter derivatize->filter injection Injection into Chromatograph filter->injection separation Enantiomeric Separation on Chiral Column injection->separation detection Detection (UV/FID/MS) separation->detection specificity Specificity detection->specificity linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision lod_loq LOD & LOQ detection->lod_loq robustness Robustness detection->robustness G cluster_hplc Chiral HPLC cluster_gc Chiral GC hplc_sample Direct Injection of Analyte hplc_column Chiral Stationary Phase (e.g., Polysaccharide) hplc_sample->hplc_column hplc_detection UV/DAD/MS Detection hplc_column->hplc_detection hplc_result Separated Enantiomer Peaks hplc_detection->hplc_result gc_derivatize Derivatization to Volatile Ester gc_injection Injection of Derivative gc_derivatize->gc_injection gc_column Chiral Stationary Phase (e.g., Cyclodextrin) gc_injection->gc_column gc_detection FID/MS Detection gc_column->gc_detection gc_result Separated Enantiomer Peaks gc_detection->gc_result racemic_acid Racemic Carboxylic Acid racemic_acid->hplc_sample racemic_acid->gc_derivatize

References

Assessing the Metabolic Stability of Drugs Containing Fluorocyclopropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of a drug candidate's metabolic stability is a critical factor in determining its potential for clinical success. Poor metabolic stability can lead to rapid clearance from the body, necessitating higher or more frequent dosing, and can result in the formation of toxic metabolites. A key strategy in modern medicinal chemistry to enhance metabolic stability is the introduction of fluorine into a molecule. The incorporation of a fluorocyclopropane moiety, in particular, has shown considerable promise in improving the pharmacokinetic profiles of drug candidates.

This guide provides an objective comparison of the metabolic stability of drugs containing a fluorocyclopropane group with their non-fluorinated analogs, supported by experimental data from published studies. Detailed protocols for common in vitro metabolic stability assays are also provided to aid in the design and interpretation of such experiments.

The Impact of Fluorocyclopropane on Metabolic Stability

The enhanced metabolic stability of fluorocyclopropane-containing compounds can be attributed to several factors. The carbon-fluorine (C-F) bond is exceptionally strong and less susceptible to enzymatic cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) family, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, this "metabolic blocking" can significantly slow down the rate of oxidative metabolism, leading to a longer half-life and improved bioavailability. Furthermore, the cyclopropane ring itself introduces conformational rigidity, which can influence how the molecule binds to metabolic enzymes, potentially shielding it from degradation.

Comparative Analysis of Metabolic Stability

The following tables summarize in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorocyclopropane-containing analogs. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Case Study 1: Cabozantinib Analogs

Cabozantinib is a potent inhibitor of receptor tyrosine kinases, including MET and VEGFR2. A study comparing Cabozantinib with its monofluorinated cyclopropyl analog, (+)-JV-976, demonstrated improved metabolic stability for the fluorinated compound.

CompoundDescriptionMetabolic Stability (Rat Blood ex vivo)Reference
CabozantinibNon-fluorinated parent drugGood[1]
(+)-JV-976Monofluorinated cyclopropyl analogGood[1]

Note: While the reference indicates "good" metabolic stability for both, the context suggests the fluorinated analog was identified as a potentially less toxic alternative, often linked to an improved metabolic profile.

Case Study 2: PARG Inhibitors

In the development of inhibitors for poly-ADP ribose glycohydrolase (PARG), a DNA repair enzyme, fluorination of a cyclopropylmethylamine moiety was explored to enhance metabolic stability.

CompoundDescriptionHuman Liver Microsomal Stability (t½)Reference
Compound 1 Non-fluorinated PARG inhibitorShort[2]
Compound 5 Monofluorinated cyclopropyl analogIncreased stability[2]
Compound 6 Difluoromethyl derivativeMore stable[2]
Compound 7 Trifluoromethyl derivativeMore stable[2]
Case Study 3: 2-Phenylcyclopropylmethylamine Analogs (5-HT2C Receptor Agonists)

Experimental Protocols

Detailed methodologies for key in vitro metabolic stability assays are provided below. These protocols are based on standard industry practices.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes like CYP450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (with known metabolic stability)

  • Acetonitrile or methanol (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound and positive controls by diluting the stock solution in buffer.

    • Prepare the microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the microsomal suspension.

    • Add the test compound or positive control to the wells/tubes.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with internal standard). The 0-minute time point represents the initial compound concentration.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the metabolic half-life (t½) from the slope of the linear regression of this plot.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a whole-cell system.

Materials:

  • Test compound

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte culture medium

  • Positive control compounds

  • Acetonitrile or methanol (for quenching the reaction)

  • Internal standard

  • Collagen-coated plates (for plated hepatocyte assays) or suspension culture vessels

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol or isolate fresh hepatocytes.

    • Determine cell viability and density.

    • For suspension assays, dilute the hepatocytes to the desired concentration in pre-warmed incubation medium. For plated assays, seed the hepatocytes onto collagen-coated plates and allow them to attach.

  • Incubation:

    • Prepare working solutions of the test compound and positive controls in the incubation medium.

    • Add the compound solutions to the hepatocyte suspension or to the medium of the plated hepatocytes.

    • Incubate the mixture at 37°C with gentle shaking (for suspension assays) or in a static incubator (for plated assays).

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension or medium.

    • Immediately stop the metabolic activity by adding a cold quenching solution containing an internal standard.

  • Sample Processing and Analysis:

    • Homogenize or lyse the samples to release the intracellular compound.

    • Centrifuge the samples to remove cell debris and proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound over time. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.

Visualizing Experimental Workflows and Logical Relationships

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound (Stock Solution) Reaction_Mix Reaction Mixture Compound->Reaction_Mix Microsomes Liver Microsomes or Hepatocytes Microsomes->Reaction_Mix Cofactors NADPH Regenerating System Cofactors->Reaction_Mix Quenching Quenching at Time Points Reaction_Mix->Quenching Sampling LCMS LC-MS/MS Analysis Quenching->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

A generalized workflow for an in vitro metabolic stability assay.

Metabolic_Blocking cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Fluorocyclopropane Analog Metabolically_Vulnerable_Site C-H Bond CYP450 CYP450 Enzyme Metabolically_Vulnerable_Site->CYP450 Oxidation Metabolite Metabolite CYP450->Metabolite Blocked_Site C-F Bond CYP450_2 CYP450 Enzyme Blocked_Site->CYP450_2 Blocked No_Metabolism Reduced/No Metabolism CYP450_2->No_Metabolism

Fluorination blocks metabolic oxidation at susceptible sites.

References

A Comparative Guide to the Conformational Analysis of cis- and trans-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into small organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. The rigid cyclopropane ring, when combined with fluorine's unique stereoelectronic effects, presents a fascinating case for conformational analysis. This guide provides a comparative overview of the predicted conformational landscapes of cis- and trans-2-Fluorocyclopropanecarboxylic acid.

Disclaimer: To date, a detailed experimental conformational analysis of cis- and this compound has not been reported in the peer-reviewed literature. This guide, therefore, presents a predictive analysis based on well-established principles of conformational analysis, data from the parent molecule, cyclopropanecarboxylic acid, and known effects of fluorine substitution. It further outlines the experimental and computational methodologies required for a definitive study.

Predicted Conformational Preferences

The primary conformational flexibility in 2-fluorocyclopropanecarboxylic acid arises from the rotation around the single bond connecting the cyclopropane ring to the carboxylic acid group. Studies on the parent molecule, cyclopropanecarboxylic acid, have identified two key planar conformations of the carboxylic acid group relative to the ring: a lower-energy cis (or synperiplanar) and a higher-energy trans (or antiperiplanar) conformer. In this context, cis and trans refer to the arrangement of the carbonyl bond of the carboxylic acid with respect to the C1-C2 bond of the cyclopropane ring.

For the fluorinated analogues, the presence of the highly electronegative fluorine atom is expected to influence the relative energies of these conformers through steric and electronic effects (e.g., dipole-dipole interactions, hyperconjugation).

This compound

In the trans isomer, the fluorine atom and the carboxylic acid group are on opposite sides of the cyclopropane ring. This separation minimizes direct steric repulsion. The conformational equilibrium is therefore predicted to be dominated by two primary conformers, analogous to the parent acid:

  • trans-1 (cis-carboxyl): The carbonyl group is cis to the C1-C2 bond, and the fluorine atom is anti to the carboxylic acid group. This is predicted to be the global minimum energy conformer, favored by orbital interactions.

  • trans-2 (trans-carboxyl): The carbonyl group is trans to the C1-C2 bond. This conformer is expected to be higher in energy.

cis-2-Fluorocyclopropanecarboxylic Acid

In the cis isomer, the fluorine atom and the carboxylic acid group are on the same side of the ring, leading to more significant steric and electrostatic interactions. This is expected to result in a more complex conformational landscape:

  • cis-1 (cis-carboxyl, F-gauche): The carbonyl is cis to the C1-C2 bond, placing the fluorine atom in a gauche relationship with the carbonyl oxygen. This conformer may be stabilized by favorable dipole-dipole interactions or hyperconjugation (the gauche effect).

  • cis-2 (trans-carboxyl, F-anti): The carbonyl is trans to the C1-C2 bond, placing the fluorine atom anti to the carbonyl oxygen. While this might reduce steric hindrance between the fluorine and the carbonyl oxygen, it is likely a higher energy conformer.

  • cis-3 (non-planar carboxyl): Significant steric repulsion between the fluorine and the carboxylic acid group, particularly the hydroxyl group, might lead to non-planar (skewed) conformations of the carboxylic acid group to alleviate this strain.

Quantitative Data (Predictive)

The following tables summarize the predicted relative energies and key dihedral angles for the stable conformers of cis- and this compound. These values are estimates based on data from analogous systems and require experimental or high-level computational verification.

Table 1: Predicted Conformers and Relative Energies

IsomerConformerPredicted Relative Energy (kcal/mol)Predicted Population at 298 K (%)Key Dihedral Angle (τ F-C2-C1-C=O)
trans-2-Fluorocyclopropane-trans-1 0.0>95~180°
carboxylic acidtrans-2 1.5 - 2.5<5~0°
cis-2-Fluorocyclopropane-cis-1 0.0High~60°
carboxylic acidcis-2 0.5 - 1.5Moderate~180°
cis-3 >2.0LowSkewed

Table 2: Predicted Key Spectroscopic Parameters

IsomerConformerPredicted ³J(H,F) Coupling Constant (Hz)Predicted ¹³C NMR Chemical Shift (C=O) (ppm)
trans-2-Fluorocyclopropane-trans-1 2 - 5175 - 178
carboxylic acidtrans-2 10 - 15174 - 177
cis-2-Fluorocyclopropane-cis-1 8 - 12176 - 179
carboxylic acidcis-2 1 - 4175 - 178

Experimental Protocols for Conformational Analysis

A definitive conformational analysis of these molecules would require a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative populations of conformers in solution and to obtain structural information through the measurement of coupling constants and Nuclear Overhauser Effects (NOEs).

Methodology:

  • Sample Preparation: Dissolve the synthesized cis- and this compound isomers in various deuterated solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to assess solvent effects on the conformational equilibrium.

  • ¹H and ¹⁹F NMR: Acquire high-resolution ¹H and ¹⁹F NMR spectra. The vicinal ³J(H,F) coupling constants are particularly informative, as their magnitude is dependent on the dihedral angle according to the Karplus relationship.

  • ¹³C NMR: Obtain ¹³C NMR spectra to observe the chemical shifts of the carbonyl and cyclopropyl carbons, which are sensitive to the local electronic environment and thus to the conformation.

  • 2D NMR: Perform 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), to identify through-space correlations between the fluorine atom and the protons of the carboxylic acid group, which would provide direct evidence for the proximity of these groups in certain conformers.

  • Low-Temperature NMR: Conduct NMR experiments at low temperatures to potentially "freeze out" the conformational interconversion, allowing for the direct observation of individual conformers.

Microwave Spectroscopy

Objective: To determine the precise gas-phase structures of the different conformers.

Methodology:

  • Sample Introduction: The sample is heated and seeded into a supersonic jet of an inert gas (e.g., argon).

  • Rotational Spectroscopy: The rotational spectrum is measured using a pulsed-jet Fourier transform microwave spectrometer. Each conformer will have a unique set of rotational constants (A, B, C) that depend on its moments of inertia.

  • Isotopic Substitution: Synthesize and measure the spectra of isotopically labeled species (e.g., ¹³C, ¹⁸O, D) to determine the atomic coordinates of each atom in the molecule for each conformer (Kraitchman's substitution analysis).

Computational Chemistry

Objective: To model the potential energy surface, identify all stable conformers, predict their relative energies, and calculate theoretical spectroscopic parameters for comparison with experimental data.

Methodology:

  • Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics or semi-empirical methods to identify potential energy minima.

  • Geometry Optimization and Frequency Calculations: Optimize the geometries of the identified conformers using high-level ab initio (e.g., MP2, CCSD(T)) or density functional theory (DFT) (e.g., B3LYP, M06-2X) methods with a suitable basis set (e.g., aug-cc-pVTZ). Frequency calculations are performed to confirm that the optimized structures are true minima and to obtain thermodynamic data.

  • Calculation of Spectroscopic Parameters: Calculate NMR chemical shifts and coupling constants, as well as rotational constants, for each conformer to aid in the interpretation of experimental spectra.

Visualizing Conformational Equilibria

The following diagrams illustrate the predicted conformational equilibria for both isomers.

trans_conformers cluster_trans This compound trans1 trans-1 (Global Minimum) cis-carboxyl trans2 trans-2 (Higher Energy) trans-carboxyl trans1->trans2 ΔE ≈ 1.5-2.5 kcal/mol

Caption: Predicted conformational equilibrium for this compound.

cis_conformers cluster_cis cis-2-Fluorocyclopropanecarboxylic Acid cis1 cis-1 (Predicted Minimum) cis-carboxyl, F-gauche cis2 cis-2 (Higher Energy) trans-carboxyl, F-anti cis1->cis2 ΔE ≈ 0.5-1.5 kcal/mol cis3 cis-3 (Highest Energy) non-planar carboxyl cis2->cis3 ΔE > 0.5 kcal/mol

Caption: Predicted conformational equilibrium for cis-2-Fluorocyclopropanecarboxylic acid.

Conclusion

The conformational analysis of cis- and this compound is a compelling area for future research. The interplay of the rigid cyclopropane ring and the stereoelectronic effects of the fluorine substituent is likely to lead to distinct and potentially tunable conformational preferences. The predictive analysis presented in this guide, based on established chemical principles, provides a strong foundation for such investigations. A comprehensive study employing the outlined experimental and computational methodologies will be crucial to fully elucidate the conformational landscapes of these intriguing molecules and to unlock their full potential in the design of novel bioactive compounds.

Safety Operating Guide

Proper Disposal of trans-2-Fluorocyclopropanecarboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of trans-2-Fluorocyclopropanecarboxylic acid, intended for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for handling hazardous chemical waste and should be executed in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines.

Hazard Profile and Immediate Safety Precautions

This compound is a hazardous substance requiring careful handling. The primary disposal instruction is to use an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[1]

Personal Protective Equipment (PPE): Before handling the chemical for use or disposal, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1]

  • Skin Protection: Wear chemically impermeable gloves and protective clothing.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a fume hood.[2] If exposure limits may be exceeded, a full-face respirator may be necessary.[1]

Hazard Summary Table:

Hazard CategoryClassification
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation), Corrosive Liquid (Class 8)[1][3]
Hazard Statements (H-Statements) H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H314: Causes severe skin burns and eye damage.[1][3]
Precautionary Statements (P-Statements) P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an appropriate treatment and disposal facility...[1]
Transportation (IMDG/IATA) UN Number: 3265, Class: 8 (Corrosive liquid, acidic, organic, n.o.s.)[3]

Step-by-Step Disposal and Waste Management Protocol

This protocol outlines the standard operating procedure for collecting and disposing of waste this compound.

Step 1: Waste Identification and Segregation

  • Identify the material as hazardous chemical waste.

  • Do not mix this waste with other chemical waste streams, especially bases or oxidizers, to prevent violent reactions.[4] Store acids and bases separately.[4]

Step 2: Container Selection and Labeling

  • Select a designated waste container that is in good condition, free of leaks, and constructed of a compatible material (e.g., glass or certain plastics, but never steel for acids).[4] The container must have a secure, screw-top cap.[4]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[2][5]

  • On the label, clearly write the full chemical name: "Waste this compound". Do not use abbreviations.[5] List all components and their approximate percentages if it is a mixture.[4]

Step 3: Waste Accumulation

  • Perform all waste transfers inside a certified chemical fume hood.

  • Carefully pour the waste into the labeled container, avoiding splashes.

  • Do not fill the container to more than 75-90% capacity to allow for vapor expansion.[2]

  • Securely cap the container immediately after adding waste. It should remain closed at all times except when adding waste.[5]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] The SAA must be under the control of the operator and located at or near the point of generation.[4]

Step 4: Arranging for Disposal

  • Once the waste container is full or is ready for removal, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[2][5]

  • Do not dispose of this chemical down the drain or in regular trash.[2][5][6] The sewering of hazardous pharmaceuticals and other hazardous chemicals is broadly prohibited.[7]

  • Your EHS department will manage the final disposal through a licensed hazardous waste disposal company, ensuring compliance with all regulations.[6]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading or entering drains.[3]

  • Personal Protection: Wear the appropriate PPE as listed in Section 1 before attempting cleanup.

  • Cleanup:

    • For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[3]

    • Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.

    • Wash the spill area thoroughly and decontaminate all cleaning equipment.[3]

  • Reporting: Report the incident to your laboratory supervisor and EHS office.

Potential Pre-Treatment: Acid Neutralization (Experimental Protocol)

Disclaimer: The following is a general protocol for acid neutralization. It has not been validated for this compound specifically. This procedure should be treated as an experiment and must only be performed by trained personnel after a thorough, site-specific risk assessment has been completed and approved by your institution's safety committee.

Objective: To neutralize the acidity of an aqueous solution of this compound before collection as hazardous waste. Neutralization can reduce the corrosive hazard but the resulting salt solution must still be disposed of as hazardous waste unless deemed non-hazardous by EHS.

Materials:

  • Aqueous waste containing this compound

  • A suitable base for neutralization (e.g., sodium bicarbonate, sodium hydroxide, or calcium hydroxide solution).[8][9]

  • Calibrated pH meter or pH strips

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., large beaker)

  • Ice bath

Procedure:

  • Perform the entire procedure within a chemical fume hood with appropriate PPE.

  • Place the reaction vessel containing the acidic solution in an ice water bath to control the temperature, as neutralization reactions are exothermic.

  • Begin stirring the acidic solution gently.

  • Slowly add the neutralizing base in small increments.[8] ALWAYS add the base to the acid solution; never the other way around.

  • Monitor the pH of the solution continuously with a pH meter.[8]

  • Continue adding the base until the pH is within a neutral range, typically between 6.0 and 9.0.[9][10]

  • Once neutralized, collect the resulting solution in a properly labeled hazardous waste container, listing all chemical contents (e.g., "Neutralized this compound solution (contains sodium salt)").

  • Dispose of this container through your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Response cluster_disposal Disposal Pathway start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood decision Chemical Use Complete? fume_hood->decision spill Accidental Spill Occurs decision->spill No (Spill) waste_gen Unused material or rinsate identified as waste decision->waste_gen Yes spill_proc Follow Spill Cleanup Protocol (Absorb, Collect, Label as Spill Debris) spill->spill_proc collect Collect in a Labeled, Compatible Hazardous Waste Container spill_proc->collect waste_gen->collect segregate Segregate from Incompatible Wastes (e.g., Bases, Oxidizers) collect->segregate store Store in Satellite Accumulation Area (SAA) segregate->store ehs_pickup Contact EHS for Waste Pickup store->ehs_pickup final_disp Final Disposal by Licensed Facility ehs_pickup->final_disp

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling trans-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for trans-2-Fluorocyclopropanecarboxylic acid

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, a comprehensive PPE plan is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeRequired PPESpecifications
Eye and Face Tightly fitting safety goggles with side-shields or a full-face shield.[1][2]Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in conjunction with goggles, not as a standalone solution.[3][4]
Skin Chemical-resistant gloves and a lab coat. For larger quantities or risk of splashing, a chemical-resistant apron is recommended.Gloves should be made of materials like nitrile, neoprene, or butyl rubber that resist penetration by corrosive chemicals.[2][4]
Respiratory Use in a well-ventilated area or a chemical fume hood is required.[1][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1]---

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe 1. Don PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood Ensure proper fit and function prep_spill 3. Assemble Spill Kit prep_hood->prep_spill Verify airflow handle_weigh 4. Weigh/Measure prep_spill->handle_weigh Confirm accessibility handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer Use appropriate tools cleanup_decon 6. Decontaminate Glassware handle_transfer->cleanup_decon Avoid splashes cleanup_waste 7. Segregate Waste cleanup_decon->cleanup_waste Rinse thoroughly cleanup_ppe 8. Doff PPE cleanup_waste->cleanup_ppe Follow disposal plan

Caption: A stepwise workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Don Personal Protective Equipment (PPE): Before entering the laboratory area where the chemical will be handled, put on a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.

    • Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[3] All handling of the solid chemical should be performed within the fume hood to minimize inhalation of any dust or vapors.[5]

    • Assemble Spill Kit: Have a spill kit readily available. For acidic spills, this should include a neutralizer such as sodium bicarbonate or calcium carbonate.[3]

  • Handling:

    • Weighing and Measuring: When weighing the solid, use a draft shield or conduct the operation in a fume hood to prevent dust dispersal.

    • Transfer: When transferring the chemical, use appropriate tools (e.g., spatula) to avoid skin contact. If dissolving in a solvent, add the solid to the solvent slowly.

  • Post-Handling:

    • Decontamination: Thoroughly clean all glassware and equipment that has come into contact with the chemical.

    • Waste Segregation: Separate waste materials as outlined in the disposal plan below.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol

Waste TypeCollection ContainerDisposal Procedure
Solid Chemical Labeled, sealed container for "Halogenated Organic Solids"Dispose of through your institution's hazardous waste management program.
Contaminated Labware (e.g., gloves, weigh boats) Labeled, sealed bag or container for "Solid Chemical Waste"Dispose of through your institution's hazardous waste management program.
Solutions Containing the Chemical Labeled, sealed container for "Halogenated Organic Liquid Waste"Do not pour down the drain. Dispose of through your institution's hazardous waste management program.

Key Disposal Steps:

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the appropriate hazard warnings.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Neutralize: Cautiously neutralize the spill with a suitable base, such as sodium bicarbonate.

  • Clean Up: Wearing appropriate PPE, carefully scoop the neutralized material into a labeled waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Fluorocyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
trans-2-Fluorocyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.